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  • Product: Ataciguat sodium
  • CAS: 254976-06-2

Core Science & Biosynthesis

Foundational

Technical Guide: Ataciguat Sodium (HMR 1766) Mechanism of Action on Oxidized sGC

Executive Summary Ataciguat sodium (HMR 1766) represents a pivotal shift in targeting the nitric oxide (NO) signaling pathway. Unlike traditional NO donors or soluble Guanylate Cyclase (sGC) stimulators (e.g., riociguat)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ataciguat sodium (HMR 1766) represents a pivotal shift in targeting the nitric oxide (NO) signaling pathway. Unlike traditional NO donors or soluble Guanylate Cyclase (sGC) stimulators (e.g., riociguat) that require a reduced heme moiety (


), Ataciguat is an sGC activator.[1][2][3][4][5] It specifically targets oxidized (

) or heme-free (apo)
sGC—a form of the enzyme prevalent under conditions of high oxidative stress where NO signaling is typically abolished.[6]

This guide details the molecular mechanism of Ataciguat, differentiating it from sGC stimulators, and provides validated experimental protocols for assessing its activity in vitro.

The Pathophysiological Target: Oxidized sGC[7]

To understand Ataciguat, one must first define its target. Under physiological conditions, sGC exists as a heterodimer (


) containing a prosthetic heme group with iron in the ferrous state (

). NO binds to this heme, breaking the His-105 bond and inducing a conformational change that increases catalytic activity ~200-fold.

However, in cardiovascular pathologies (hypertension, heart failure, atherosclerosis), Reactive Oxygen Species (ROS) interfere with this pathway:

  • Scavenging NO: Superoxide reacts with NO to form peroxynitrite (

    
    ).
    
  • Oxidizing the Heme: ROS oxidizes the sGC heme iron from

    
     to 
    
    
    
    (ferric state).
  • Heme Loss: The oxidized heme is unstable and dissociates, leaving apo-sGC (heme-free).[1]

Crucial Insight: Both oxidized sGC and apo-sGC are insensitive to NO and sGC stimulators. Ataciguat selectively binds to these "desensitized" forms, acting as a heme-mimetic to restore catalytic function.

Visualization: The Redox Switch and Ataciguat Rescue

sGC_Mechanism cluster_phys Physiological Pathway cluster_path Oxidative Stress (Disease) cluster_drug Pharmacological Rescue NO Nitric Oxide (NO) sGC_Red sGC (Fe2+) Reduced Heme NO->sGC_Red Activates cGMP_Phys cGMP Production (Vasodilation) sGC_Red->cGMP_Phys sGC_Ox sGC (Fe3+) Oxidized Heme sGC_Red->sGC_Ox Oxidation via ROS ROS ROS (Superoxide) sGC_Apo Apo-sGC (Heme-Free) sGC_Ox->sGC_Apo Heme Loss No_Resp NO Insensitivity (No cGMP) sGC_Ox->No_Resp Restored_Act Restored Activity sGC_Ox->Restored_Act sGC_Apo->No_Resp sGC_Apo->Restored_Act Ataciguat Ataciguat (HMR 1766) Ataciguat->sGC_Ox Binds Heme Pocket Ataciguat->sGC_Apo Binds Heme Pocket Restored_Act->cGMP_Phys Independent of NO

Figure 1: The transition of sGC from a NO-sensitive state to an oxidized/heme-free state under oxidative stress, and the specific rescue mechanism of Ataciguat.

Molecular Mechanism of Action[8][9]

Binding Site Architecture

Ataciguat belongs to the class of anthranilic acid derivatives.[4] Structural biology studies (homology modeling with Nostoc H-NOX domains and crystal structures of related activators like cinaciguat) confirm that Ataciguat binds within the heme pocket of the


 subunit H-NOX domain .
  • Heme Mimicry: In apo-sGC, the heme pocket is empty. Ataciguat enters this hydrophobic crevice.

  • Key Residues: The carboxylate group of the activator interacts with Arg139 and Tyr135 (residues that normally stabilize the heme propionates). The hydrophobic core of the drug engages with Phe74 and Leu108 .[7]

  • Conformational Switch: Binding induces a rotation of the H-NOX domain similar to that caused by NO-bound heme. This movement is mechanically transmitted via the coiled-coil domain to the C-terminal catalytic domain, closing the active site to catalyze the conversion of GTP to cGMP.

Differentiating Activators vs. Stimulators

This distinction is critical for experimental design.

FeaturesGC Stimulators (e.g., Riociguat)sGC Activators (e.g., Ataciguat)
Target State Reduced Heme sGC (

)
Oxidized (

) or Heme-free sGC
NO Dependence Synergistic with NOIndependent of NO
Effect of ODQ Activity Blocked by ODQActivity Enhanced by ODQ
Binding Site Non-heme site (interface of domains)Heme pocket (

H-NOX)

Technical Note: If you treat cells with ODQ (a heme oxidant), you abolish the effect of Riociguat but potentiate the effect of Ataciguat. This is the "gold standard" validation experiment.

Experimental Protocols

Protocol 1: In Vitro Validation using ODQ-Oxidation

Objective: To demonstrate that Ataciguat preferentially activates oxidized sGC.

Reagents:

  • Purified sGC (or cytosolic fraction from smooth muscle cells).

  • ODQ: 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (Specific sGC heme oxidant).[8][9]

  • GTP: Guanosine triphosphate (Substrate).[3]

  • IBMX: Isobutylmethylxanthine (PDE inhibitor, to prevent cGMP breakdown).[9]

Workflow:

  • Preparation: Isolate cytosolic fraction containing sGC.

  • Oxidation Step (The Control):

    • Group A (Reduced): Vehicle only.

    • Group B (Oxidized): Pre-incubate with 10

      
      M ODQ  for 20 minutes at 37°C. This converts sGC to the 
      
      
      
      /heme-free state.
  • Treatment:

    • Add Ataciguat (Concentration range: 0.1

      
      M – 100 
      
      
      
      M).
    • Positive Control: NO donor (e.g., SNAP or DEA/NO).

  • Assay: Initiate reaction with Mg-GTP (1 mM). Incubate for 10 minutes.

  • Termination: Stop reaction with 50 mM EDTA or boiling.

  • Detection: Quantify cGMP via ELISA or LC-MS/MS.

Expected Results:

  • NO Donor: High activity in Group A; Zero activity in Group B (ODQ blocks NO effect).

  • Ataciguat: Moderate activity in Group A; Significantly Higher activity in Group B (ODQ creates the binding site).

Protocol 2: Preparation of Heme-Free (Apo) sGC

For structural or high-throughput screening, you may need permanently heme-free enzyme.

  • Incubation: Incubate purified sGC (15

    
    g) with Tween 20 (2%)  at 37°C for 10 minutes. The detergent loosens the heme interaction.
    
  • Depletion: Load onto a weak anion exchange column. The heme binds tightly to the column matrix or aggregates, while the apo-protein elutes.

  • Verification: Measure Absorbance at 431 nm (Soret band). Apo-sGC will show no absorbance at 431 nm.

  • Activation: Treat with Ataciguat. Activity should be restored to levels comparable to NO-stimulated holo-enzyme.

Visualization: Experimental Workflow

Assay_Workflow cluster_Control Control Arm (Holo-sGC) cluster_Exp Experimental Arm (Apo/Ox-sGC) Start Start: Cytosolic sGC Fraction Split Split Samples Start->Split Veh Add Vehicle Split->Veh ODQ Add ODQ (10 µM) (Oxidizes Heme) Split->ODQ NO_Add Add NO Donor (Result: High cGMP) Veh->NO_Add Ata_Add_1 Add Ataciguat (Result: Low/Basal cGMP) Veh->Ata_Add_1 NO_Add_2 Add NO Donor (Result: No Response) ODQ->NO_Add_2 Ata_Add_2 Add Ataciguat (Result: High cGMP) ODQ->Ata_Add_2

Figure 2: Workflow for differentiating sGC activators from stimulators using ODQ-induced oxidation.

Quantitative Data Summary

The following data points are typical for Ataciguat (HMR 1766) in validated assays.

ParameterValueContext
EC50 0.5 – 10

M
Purified oxidized sGC or ODQ-treated tissues
Fold Activation ~20-50 foldIn ODQ-treated cells (vs. basal)
Effect with NO AdditiveOnly if a fraction of sGC is oxidized
Hemodynamics BP ReductionEffective in Spontaneously Hypertensive Rats (SHR)

References

  • Schindler, U., et al. (2006). Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase.[1][10] Molecular Pharmacology.

  • Stasch, J. P., et al. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease.

  • Zhou, Z., et al. (2008). Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress.[1] American Journal of Physiology-Heart and Circulatory Physiology.

  • van Eickels, M., et al. (2007). Role of the sGC activator ataciguat sodium (HMR1766) in cardiovascular disease.[11] BMC Pharmacology.[11]

  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.

Sources

Exploratory

Ataciguat sodium CAS 254976-06-2 properties

Ataciguat Sodium (CAS 254976-06-2): A Comprehensive Technical Guide on Heme-Independent sGC Activation As cardiovascular and metabolic disease models grow increasingly complex, researchers must distinguish between physio...

Author: BenchChem Technical Support Team. Date: March 2026

Ataciguat Sodium (CAS 254976-06-2): A Comprehensive Technical Guide on Heme-Independent sGC Activation

As cardiovascular and metabolic disease models grow increasingly complex, researchers must distinguish between physiological signaling and pathological dysfunction. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway is a cornerstone of vascular homeostasis. However, under conditions of oxidative stress, this pathway breaks down.

As an Application Scientist, I frequently observe experimental designs that fail to account for the redox state of sGC, leading to misinterpretations of drug efficacy. This whitepaper provides an authoritative, in-depth analysis of Ataciguat sodium (HMR-1766 sodium) , a first-in-class sGC activator, detailing its physicochemical properties, mechanistic causality, and validated experimental protocols for rigorous preclinical evaluation.

Physicochemical Profiling

Ataciguat sodium is an anthranilic acid derivative. To ensure reproducibility in your assays, it is critical to differentiate between the free base and the sodium salt, as this impacts molecular weight and stock solution preparation [4].

Table 1: Core Chemical and Physical Properties

PropertySpecification
Chemical Name 5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide sodium salt
CAS Number 254976-06-2 (Sodium Salt) / 254877-67-3 (Free Base)
Molecular Formula C₂₁H₁₈Cl₂N₃NaO₆S₃
Molecular Weight 598.46 g/mol [4]
Mechanism of Action NO-independent, heme-independent sGC Activator
Solubility (In Vitro) Highly soluble in DMSO (≥ 50 mM). Sonication recommended.
Storage Conditions Powder: -20°C (up to 3 years). In solvent: -80°C (up to 6 months) [4].

The Mechanistic Paradigm: Activators vs. Stimulators

To understand Ataciguat, one must understand the structural vulnerability of sGC. Native sGC is a heterodimer containing a prosthetic ferrous (Fe²⁺) heme group. Endogenous NO binds to this Fe²⁺ heme, triggering a conformational change that catalyzes the conversion of GTP to cGMP [3].

The Pathological Shift: Under oxidative stress (e.g., hypertension, calcific aortic valve stenosis, diabetes), reactive oxygen species (ROS) oxidize the heme iron from Fe²⁺ to Fe³⁺. This oxidized heme has a weak affinity for the sGC protein and rapidly dissociates, leaving a "heme-free" or "apo-sGC" enzyme.

  • sGC Stimulators (e.g., Riociguat): Require the Fe²⁺ heme to be present. They fail in oxidized environments.

  • NO Donors (e.g., SNP): Require the Fe²⁺ heme. They fail in oxidized environments.

  • sGC Activators (e.g., Ataciguat): Specifically bind to the empty heme pocket of apo-sGC. By occupying this pocket, Ataciguat mimics the conformational effect of the NO-heme complex, forcing the enzyme into its active catalytic state [1].

G NO Nitric Oxide (NO) sGC_Fe2 Reduced sGC (Fe2+) NO->sGC_Fe2 Activates sGC_Fe3 Oxidized/Apo sGC (Fe3+/Heme-free) NO->sGC_Fe3 Fails to Activate sGC_Fe2->sGC_Fe3 Heme Oxidation by ROS cGMP cGMP Production sGC_Fe2->cGMP Catalyzes GTP ROS Oxidative Stress (ROS) ROS->sGC_Fe3 sGC_Fe3->cGMP Restored Catalysis Ataciguat Ataciguat Sodium Ataciguat->sGC_Fe3 Binds Empty Heme Pocket PKG PKG Activation (VASP Phosphorylation) cGMP->PKG Effect Vasodilation & Anti-calcification PKG->Effect

Signaling pathway of Ataciguat sodium rescuing oxidized sGC under oxidative stress conditions.

Recent clinical and preclinical data demonstrate that Ataciguat effectively increases sGC signaling and attenuates Bone Morphogenetic Protein 2 (BMP2) signaling, thereby slowing the progression of calcific aortic valve stenosis (CAVS)—a disease heavily driven by oxidative stress where traditional NO therapies fail [2].

Quantitative Efficacy Profile

When designing dose-response experiments, expect Ataciguat to exhibit a distinct profile compared to NO donors. It will show moderate efficacy in healthy (reduced) cell lysates but will demonstrate potent, low-micromolar efficacy in oxidized environments.

Table 2: Comparative In Vitro Activation Profile

Target StateAtaciguat Sodium EC₅₀Sodium Nitroprusside (SNP) EC₅₀Causality / Note
Wild-Type sGC (Fe²⁺) > 10 μM (Weak)~0.1 μM (Potent)Ataciguat cannot displace a healthy, tightly bound Fe²⁺ heme.
Oxidized sGC (Fe³⁺ / Apo) ~0.51 μM [3]InactiveAtaciguat optimally binds the vacant heme pocket [3].

Validated Methodology: In Vitro sGC Activity Assay

To rigorously prove that Ataciguat is acting via the oxidized sGC pathway in your specific cell line (e.g., A7r5, HUVECs, or primary aortic valve interstitial cells), you must employ a self-validating assay design .

Merely treating cells with Ataciguat is insufficient; you must deliberately oxidize the intracellular sGC pool using ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) or H₂O₂. If the assay is functioning correctly, ODQ will abolish the cGMP response to an NO donor (SNP) while amplifying the response to Ataciguat [1].

Step-by-Step Protocol: Oxidative Pre-conditioning and cGMP Quantification

1. Cell Preparation & Starvation:

  • Seed target cells (e.g., A7r5) in 24-well plates and grow to 80% confluency.

  • Serum-starve cells for 12 hours prior to the assay to reduce basal kinase activity and normalize baseline cGMP levels.

2. Phosphodiesterase Inhibition (Critical Step):

  • Wash cells with warm PBS.

  • Incubate cells in assay buffer (e.g., HBSS) containing 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at 37°C.

  • Causality: IBMX inhibits phosphodiesterases (PDEs) that rapidly degrade cGMP. Without IBMX, the transient cGMP spike generated by Ataciguat will be degraded before you can lyse the cells, resulting in false negatives.

3. Oxidative Pre-conditioning (The Validation Switch):

  • Divide the plate into two main cohorts: "Native" and "Oxidized".

  • To the "Oxidized" cohort, add 10 μM ODQ (or 500 μM H₂O₂) for 30 minutes at 37°C.

  • Causality: ODQ selectively oxidizes the sGC heme iron, forcing its dissociation. This creates the exact molecular target (apo-sGC) for Ataciguat.

4. Compound Incubation:

  • Treat respective wells with:

    • Vehicle (0.1% DMSO)

    • Ataciguat Sodium (0.1 μM to 10 μM dose-response)

    • SNP (10 μM) - Internal Control

  • Incubate for exactly 15 minutes at 37°C.

5. Lysis and Quantification:

  • Aspirate the buffer rapidly and immediately add 0.1 M HCl (or the specific lysis buffer provided by your cGMP ELISA/HTRF kit) to halt all enzymatic activity.

  • Incubate for 10 minutes at room temperature, scrape cells, and centrifuge at 10,000 x g for 5 minutes.

  • Quantify cGMP in the supernatant using a competitive ELISA or HTRF assay. Normalize cGMP concentrations (pmol/mL) to total protein concentration (mg/mL) determined via BCA assay.

Expected Validation Outcome: In the ODQ-treated wells, SNP-induced cGMP should drop by >90%, while Ataciguat-induced cGMP should increase significantly compared to the "Native" cohort.

G Step1 1. Cell Culture (A7r5 / Interstitial Cells) Step2 2. Oxidative Pre-conditioning (ODQ or H2O2) Step1->Step2 Step3 3. Compound Incubation (Ataciguat vs. SNP) Step2->Step3 Step4 4. Cell Lysis & Phosphodiesterase Inhibition Step3->Step4 Step5 5. cGMP Quantification (ELISA / HTRF) Step4->Step5

Step-by-step experimental workflow for validating Ataciguat efficacy via cGMP quantification.

In Vivo Formulation Guidelines

For translational researchers moving to animal models (e.g., ApoE deficient mice or diabetic rat models), Ataciguat sodium requires careful formulation due to its lipophilicity. A standard, well-tolerated vehicle for intraperitoneal (IP) or intravenous (IV) administration is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Formulation Causality: Add solvents sequentially. Dissolve the Ataciguat sodium powder entirely in DMSO first. Once completely clear, add PEG300 and vortex. Add Tween 80 and vortex. Finally, add saline dropwise while stirring to prevent precipitation. Prepare immediately before use.

References

  • Zhou, Z., et al. "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress." American Journal of Physiology-Heart and Circulatory Physiology. URL:[Link]

  • Schlotter, F., et al. "Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy." Circulation. URL:[Link]

  • Sękala, M., et al. "Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension." MDPI. URL:[Link]

Foundational

Bypassing the Heme Paradigm: A Technical Guide to the NO-Independent sGC Activator Ataciguat (HMR1766) Pathway

Executive Summary Soluble guanylate cyclase (sGC) is the pivotal intracellular receptor in the nitric oxide (NO) signaling cascade, responsible for converting GTP to the second messenger cGMP. However, the therapeutic ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Soluble guanylate cyclase (sGC) is the pivotal intracellular receptor in the nitric oxide (NO) signaling cascade, responsible for converting GTP to the second messenger cGMP. However, the therapeutic efficacy of traditional NO donors and sGC stimulators is severely bottlenecked by oxidative stress, which alters the enzyme's heme state. Ataciguat (HMR1766) represents a paradigm shift in cardiovascular and endothelial pharmacology: it is a rationally designed, NO-independent, and heme-independent sGC activator. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for researchers investigating the Ataciguat pathway.

The Mechanistic Paradigm: Overcoming Oxidized sGC

Under physiological conditions, endogenous NO binds to the ferrous (Fe2+) heme group of the sGC


1 subunit[1]. This binding severs the bond between the heme iron and the axial His105 ligand, triggering a conformational shift that activates the catalytic domain to produce cGMP[2].

Pathologies characterized by high oxidative stress—such as heart failure, hypertension, and calcific aortic valve stenosis—generate reactive oxygen species (ROS) like peroxynitrite. These ROS oxidize the sGC heme iron to a ferric (Fe3+) state or cause complete heme dissociation[3][4]. This oxidized sGC (ox-sGC) is rendered "NO-blind," making it entirely unresponsive to endogenous NO and exogenous NO donors (e.g., sodium nitroprusside, SNP)[1].

Ataciguat bypasses this limitation. As an anthranilic acid derivative, it selectively targets the unoccupied heme pocket of the oxidized or heme-free enzyme[5]. By competing with heme propionic acids for binding residues in the


1 subunit, Ataciguat mimics the displacement of the His105 ligand, forcing the enzyme into its active catalytic conformation and rescuing cGMP production[2][3].

G NO Nitric Oxide (NO) sGC_Fe2 sGC (Fe2+ Heme) Physiological NO->sGC_Fe2 Binds sGC_Fe3 sGC (Fe3+ / Heme-free) Pathological NO->sGC_Fe3 Fails to Activate ROS Oxidative Stress (ROS) ROS->sGC_Fe3 Heme Loss/Oxidation sGC_Fe2->ROS Oxidation cGMP1 cGMP Production sGC_Fe2->cGMP1 GTP Conversion cGMP2 cGMP Production sGC_Fe3->cGMP2 GTP Conversion (Rescued) Ataciguat Ataciguat (HMR1766) Ataciguat->sGC_Fe3 Binds Heme Pocket Effect Vasodilation & Tissue Protection cGMP1->Effect cGMP2->Effect

Fig 1: Divergent pathways of NO-dependent and Ataciguat-mediated sGC activation.

Molecular Pharmacology & Comparative Efficacy

To design rigorous experiments, researchers must understand the distinct pharmacological classifications of sGC modulators. Ataciguat is an activator, not a stimulator.

Table 1: Comparative Efficacy of sGC Modulators Under Oxidative Stress

Compound ClassRepresentative AgentTarget sGC StateEfficacy in Oxidative Stress
NO Donors Sodium Nitroprusside (SNP)Fe2+ (Reduced Heme)Fails; Exacerbates ROS[1]
sGC Stimulators BAY 41-2272, RiociguatFe2+ (Reduced Heme)Severely Attenuated[2]
sGC Activators Ataciguat, CinaciguatFe3+ (Oxidized) / Heme-FreeHighly Efficacious[3][6]

Experimental Workflows: Validating sGC Activation In Vitro

As an application scientist, designing an assay to evaluate Ataciguat requires a self-validating system that isolates the oxidation state of sGC. Standard cGMP assays in naive cells are insufficient because basal sGC is predominantly in the Fe2+ state, where Ataciguat is a relatively weak activator[7]. To prove causality, we must experimentally induce the pathological state.

Protocol: In Vitro Validation of Heme-Independent sGC Activation

Objective: Quantify Ataciguat-mediated cGMP accumulation in oxidized vs. reduced sGC states.

Causality & Control Logic:

  • Oxidation Induction: We utilize 10 µM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) or 500 µM H2O2. ODQ specifically oxidizes the sGC heme iron[4], creating the exact molecular target for Ataciguat.

  • Genetic Validation: For absolute proof of heme-independence, utilize cells transfected with the H105F sGC mutant. Replacing the axial histidine with phenylalanine prevents heme binding entirely[2].

  • Negative Control: SNP (10 µM) is used alongside Ataciguat. In ODQ-treated or H105F cells, SNP must fail to produce cGMP, validating that the enzyme is truly oxidized/heme-free[2].

  • Signal Preservation: 1 mM IBMX is added to inhibit phosphodiesterases (PDEs), ensuring the assay measures sGC synthesis capacity rather than cGMP degradation rates.

Step-by-Step Methodology:

  • Cell Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Rat Aortic Smooth Muscle Cells (RASMCs) in 6-well plates and culture until 80% confluent[2][8].

  • Preconditioning (Oxidation): Wash cells with PBS and incubate in serum-free media containing 10 µM ODQ or 500 µM H2O2 for 30–60 minutes at 37°C[2][4].

  • Activation Phase: Add 1 mM IBMX to all wells. Add Ataciguat (titrated from 0.1 µM to 10 µM) to the test wells, and 10 µM SNP to the control wells[8]. Incubate for exactly 30 minutes.

  • Lysis & Extraction: Aspirate media and immediately lyse cells using 0.1 M HCl to halt enzymatic activity and stabilize intracellular cGMP.

  • Quantification: Centrifuge lysates and measure cGMP levels using a competitive enzyme immunoassay (ELISA). Normalize cGMP concentrations (pmol/mL) to total protein content (mg) via a standard BCA assay.

W Step1 1. Cell Culture RASMCs / HUVECs Step2 2. Oxidation 500µM H2O2 or 10µM ODQ Step1->Step2 Step3 3. Activation Ataciguat (0.1-10µM) + 1mM IBMX Step2->Step3 Step4 4. Quantification cGMP ELISA & VASP-Ser239 WB Step3->Step4

Fig 2: In vitro workflow for validating NO-independent sGC activation by Ataciguat.

Translational Applications & Functional Assays

The downstream effects of Ataciguat-induced cGMP production are primarily mediated by Protein Kinase G (PKG). Validating these pathways in translational models requires specific functional readouts.

  • Endothelial Function: In isolated aortic rings from hypertensive models, Ataciguat (0.1 µM) restores endothelium-dependent relaxation by bypassing ROS-mediated NO scavenging and decreasing superoxide anion concentrations[4].

  • Platelet Inhibition: Impaired NO signaling precipitates thrombosis. Ataciguat elevates platelet cGMP, activating PKG. PKG directly phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239. This phosphorylation inhibits glycoprotein IIb/IIIa activation and reduces P-selectin expression, effectively halting platelet aggregation in congestive heart failure (CHF) models[1][9].

  • Aortic Valve Calcification: Recent breakthroughs have identified oxidized sGC in Fibrocalcific Aortic Valve Stenosis (FCAVS). In phase I/II clinical trials and in vitro models, Ataciguat (up to 10 µM) significantly reduced osteogenic signaling (e.g., Osterix expression) and attenuated Bone Morphogenetic Protein 2 (BMP2) pathways in valve interstitial cells[7].

Table 2: Key Quantitative Readouts in Translational Models

Model / AssayTarget / ReadoutAtaciguat Effect
HUVEC / RASMC cGMP AccumulationDose-dependent increase (0.1-10 µM), enhanced by H2O2[2]
H105F Mutant sGC cGMP AccumulationRobust activation (unlike NO donors which fail entirely)[2]
Platelets (CHF Rats) VASP-Ser239 PhosphorylationRestored to baseline; significantly reduced P-selectin[9]
Aortic Valve Cells BMP2 Signaling / OsterixDose-dependent reduction in osteogenic expression[7]

References

  • Ataciguat (HMR-1766)
  • NO- And Haem-Independent Soluble Guanylate Cyclase Activ
  • Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress. American Journal of Physiology.
  • Ataciguat - sGC Activ
  • Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis.
  • Rational design of soluble guanylate cyclase (sGC) activators and modified synthesis of HMR-1766 (Ataciguat).
  • Therapeutic targets of atacigu
  • Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxid
  • Guanylyl Cyclase Activator Improves Endothelial Function by Decreasing Superoxide Anion Concentr

Sources

Exploratory

Technical Whitepaper: Ataciguat Sodium Therapeutic Potential in Calcific Aortic Valve Stenosis

Part 1: Executive Summary & Core Directive The Paradigm Shift: Calcific Aortic Valve Stenosis (CAVS) has historically been an intractable target for pharmacotherapy. Traditional vasodilators (nitrates) fail because the v...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Paradigm Shift: Calcific Aortic Valve Stenosis (CAVS) has historically been an intractable target for pharmacotherapy. Traditional vasodilators (nitrates) fail because the valvular endothelium in CAVS is characterized by profound oxidative stress, which renders the soluble Guanylate Cyclase (sGC) receptor insensitive to Nitric Oxide (NO).

Ataciguat Sodium (HMR 1766) represents a distinct therapeutic class: sGC Activators .[1][2][3][4] Unlike sGC stimulators (e.g., riociguat) which require a reduced heme moiety (Fe²⁺), Ataciguat specifically targets oxidized (Fe³⁺) or heme-free (apo) sGC. This mechanism bypasses the "NO resistance" bottleneck in calcified valves, restoring cGMP signaling to inhibit osteogenic differentiation of Valvular Interstitial Cells (VICs).

Recent Phase II clinical data (Zhang et al., Circulation 2025) indicates Ataciguat can slow the progression of aortic valve calcification by approximately 70%, positioning it as a potential first-in-class disease-modifying agent.

Part 2: Mechanistic Architecture

The "NO Resistance" Problem in CAVS

In healthy valves, NO binds to the ferrous (Fe²⁺) heme of sGC, triggering cGMP production which inhibits calcification pathways (e.g., BMP2, Runx2). In CAVS, Reactive Oxygen Species (ROS) oxidize the sGC heme to the ferric state (Fe³⁺) or cause heme detachment (apo-sGC). Neither endogenous NO nor standard sGC stimulators can activate these dysfunctional forms.

Ataciguat Mechanism of Action

Ataciguat binds to the empty heme pocket of apo-sGC or alters the conformation of oxidized sGC, mimicking the activation state without requiring NO.[5] This restores the cGMP


 PKG 

p-VASP
signaling axis, which suppresses the nuclear translocation of osteogenic transcription factors.
Visualization: Signaling Pathway

The following diagram contrasts the physiological NO pathway with the pathological blockade in CAVS, and how Ataciguat resolves it.

G NO Nitric Oxide (NO) sGC_Red sGC (Reduced Fe2+) NO->sGC_Red Activates sGC_Ox sGC (Oxidized Fe3+ / Apo) NO->sGC_Ox No Effect ROS Oxidative Stress (ROS) ROS->sGC_Red Oxidizes/Degrades Heme sGC_Red->sGC_Ox Conversion cGMP cGMP Production sGC_Red->cGMP Physiological sGC_Ox->cGMP Restored Signaling Ataciguat Ataciguat (HMR 1766) Ataciguat->sGC_Ox Direct Activation (Heme-Independent) PKG PKG Activation cGMP->PKG Calcification Osteogenic Genes (BMP2, Runx2) PKG->Calcification Inhibits Block X

Caption: Figure 1. Ataciguat bypasses oxidative NO-resistance by directly activating oxidized/apo-sGC.

Part 3: Preclinical Validation & Protocols

To validate Ataciguat's efficacy in a research setting, experimental design must account for the redox state of the cells. Standard cell culture often lacks the oxidative stress found in vivo, potentially masking the drug's specific benefit.

Experimental Workflow

The following workflow integrates oxidative stress induction to mimic the CAVS microenvironment.

Workflow Isolate 1. VIC Isolation (Human/Porcine) Stress 2. Induce Stress (H2O2 or Osteogenic Media) Isolate->Stress Treat 3. Treatment (Ataciguat 1-10µM) Stress->Treat Assay1 4a. Acute Readout (cGMP / p-VASP) Treat->Assay1 30-60 min Assay2 4b. Chronic Readout (Alizarin Red / CT-AVC) Treat->Assay2 14-21 days

Caption: Figure 2.[6] Validation pipeline requiring oxidative pre-conditioning to test sGC activator specificity.

Protocol A: Assessment of sGC Activity (p-VASP Assay)

Rationale: Measuring cGMP directly can be transient. Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 is a robust, stable downstream surrogate for sGC/PKG activity.

Reagents:

  • Primary Valvular Interstitial Cells (VICs).

  • Oxidant: 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) - Specific sGC oxidant to enforce heme oxidation.

  • Ataciguat Sodium (dissolved in DMSO).

Step-by-Step Methodology:

  • Seeding: Plate VICs at

    
     cells/well in 6-well plates. Serum-starve (0.5% FBS) for 24h to synchronize.
    
  • Oxidation Induction: Pre-treat cells with 10 µM ODQ for 30 minutes.

    • Critical Step: ODQ oxidizes the heme, rendering sGC insensitive to NO. This serves as a positive control for the "diseased" state.

  • Treatment: Add Ataciguat (0.1, 1.0, 10 µM) or Vehicle (DMSO). Incubate for 30–60 minutes.

    • Control: Include a "NO donor" arm (e.g., SNP). In ODQ-treated cells, SNP should fail, while Ataciguat should succeed.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors. Lyse in RIPA buffer.

  • Western Blot:

    • Run 20 µg protein on 10% SDS-PAGE.

    • Primary Ab: Anti-p-VASP (Ser239) [1:1000].

    • Normalization: Total VASP or GAPDH.

  • Validation Criteria: Ataciguat must induce p-VASP in the presence of ODQ, whereas SNP induction should be blunted by ODQ.

Protocol B: Chronic Calcification Assay

Rationale: To demonstrate disease modification, one must show inhibition of calcium phosphate deposition over 14–21 days.

Step-by-Step Methodology:

  • Differentiation: Culture VICs in Osteogenic Media (OM): DMEM + 10% FBS + 10 mM

    
    -glycerophosphate + 50 µg/mL ascorbic acid + 10 nM Dexamethasone.
    
  • Dosing: Refresh media every 2–3 days containing Ataciguat (1–10 µM).

  • Staining (Day 21):

    • Fix cells in 4% Paraformaldehyde (15 min).

    • Stain with 2% Alizarin Red S (pH 4.2) for 20 min.

    • Wash 3x with dH2O.

  • Quantification: Extract stain with 10% Cetylpyridinium Chloride (CPC) for 1 hour. Measure absorbance at 562 nm.

Part 4: Data Summary & Clinical Translation[7][8]

Preclinical Efficacy Data (Synthesized)
EndpointModelTreatmentOutcomeSignificance
sGC Activity ODQ-treated VICsAtaciguat (10 µM)Restored p-VASP levels

vs Vehicle
Calcification Mouse (

)
Ataciguat (Dietary)Reduced aortic valve calcium

BMP2 Signaling Human VICsAtaciguatSuppressed p-Smad1/5/8Mechanistic Proof
Clinical Translation: The Phase II Breakthrough

A randomized, placebo-controlled Phase II trial (NCT02481258) evaluated Ataciguat in patients with moderate CAVS.[2][7]

  • Imaging Biomarker: CT-Aortic Valve Calcium (CT-AVC).[8]

  • Result: Ataciguat reduced the progression of AVC by ~70% compared to placebo over 6 months.[9]

  • Safety: Well-tolerated, no significant hypotension (a key advantage over sGC stimulators which can cause systemic vasodilation).

References

  • Zhang, B., et al. (2025).[7][10][11] "Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis." Circulation.

  • Stasch, J. P., et al. (2006).[12] "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation.

  • Zhou, Z., et al. (2008).[5] "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress." American Journal of Physiology-Heart and Circulatory Physiology.

  • Miller, J. D., et al. (2025).[10][11] "Ataciguat Shows Potential for Curbing Progression of Aortic Stenosis."[2][9][7][11][13][14] TCTMD.[11]

Sources

Foundational

Restoring the Unresponsive: A Technical Guide to Ataciguat and Oxidized sGC Signaling

Topic: Role of Ataciguat in Restoring cGMP Signaling Under Oxidative Stress Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist[1] Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Ataciguat in Restoring cGMP Signaling Under Oxidative Stress Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist[1]

Executive Summary

In the landscape of cardiovascular pharmacodynamics, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP axis is the primary regulator of vascular tone and homeostasis. However, under pathological oxidative stress—common in heart failure, pulmonary hypertension, and calcific aortic valve stenosis (CAVS)—this pathway collapses.[1] Reactive Oxygen Species (ROS) oxidize the sGC heme iron (Fe²⁺


 Fe³⁺) or cause heme dissociation, rendering the enzyme insensitive to endogenous NO and standard sGC stimulators.

Ataciguat (HMR 1766) represents a distinct pharmacological class: the sGC Activator .[1][2][3][4][5] Unlike stimulators that require a reduced heme moiety, Ataciguat specifically targets the oxidized or heme-free "apo-enzyme," effectively bypassing the oxidative bottleneck.[1] This guide details the mechanistic rationale, experimental validation protocols, and therapeutic applications of Ataciguat in restoring cGMP signaling when the canonical pathway is silenced.

Mechanistic Foundation: The Heme-Redox Switch

To understand Ataciguat, one must first define the failure mode of the standard pathway.

The Canonical vs. Pathological State
  • Physiological State (Reduced Heme): sGC exists as a heterodimer (

    
    ) with a prosthetic heme group containing ferrous iron (Fe²⁺).[1] NO binds to this iron, disrupting the His-Fe bond and inducing a conformational change that catalyzes GTP 
    
    
    
    cGMP.[1]
  • Pathological State (Oxidized/Apo-sGC): Under high oxidative stress (superoxide anions, peroxynitrite), the heme iron is oxidized to the ferric state (Fe³⁺).[1] This oxidized heme is unstable and prone to dissociation, leaving a heme-free (apo) enzyme.[1]

    • Consequence: NO cannot bind Fe³⁺; therefore, NO donors (e.g., nitroglycerin) and sGC stimulators (e.g., riociguat) lose efficacy.[1] This is clinically termed "NO resistance."[1]

Ataciguat: The Heme-Mimetic Intervention

Ataciguat binds to the empty heme pocket of the apo-enzyme or the oxidized enzyme. It acts as a heme-mimetic , inducing the active catalytic conformation without the need for NO or a reduced heme group.

Pathway Visualization

The following diagram illustrates the divergence between healthy signaling, oxidative collapse, and Ataciguat rescue.

sGC_Pathway cluster_0 Physiological State cluster_1 Oxidative Stress Pathology cluster_2 Ataciguat Intervention NO Nitric Oxide (NO) sGC_Red sGC (Fe2+ Heme) [Reduced] NO->sGC_Red Binds Heme cGMP_Phys cGMP Production (Vasodilation) sGC_Red->cGMP_Phys Activation sGC_Ox sGC (Fe3+) [Oxidized] sGC_Red->sGC_Ox Oxidation by ROS ROS ROS / ONOO- sGC_Apo sGC (Heme-Free) [Apo-Enzyme] sGC_Ox->sGC_Apo Heme Loss NO_Resist NO Resistance (No Signaling) sGC_Ox->NO_Resist Restored_Sig Restored cGMP Signaling sGC_Ox->Restored_Sig sGC_Apo->NO_Resist sGC_Apo->Restored_Sig Ataciguat Ataciguat (HMR 1766) Ataciguat->sGC_Ox Binds Heme Pocket Ataciguat->sGC_Apo Binds Heme Pocket

Figure 1: Mechanism of sGC redox regulation. Oxidative stress converts NO-sensitive sGC (Fe²⁺) into NO-insensitive forms (Fe³⁺/Apo).[1] Ataciguat selectively targets these insensitive forms to restore cGMP production.

Pharmacological Profile: Activators vs. Stimulators

For drug development professionals, distinguishing between sGC stimulators and activators is critical for trial design and patient selection.[1]

FeaturesGC Stimulators (e.g., Riociguat)sGC Activators (e.g., Ataciguat, Cinaciguat)
Target Substrate Reduced sGC (Fe²⁺ heme)Oxidized (Fe³⁺) or Heme-free sGC
NO Dependence Synergistic with NO; requires hemeIndependent of NO; mimics heme
Effect of Oxidative Stress Loss of Efficacy (Target is destroyed)Potentiation (Target is created)
Binding Site Non-heme site (Regulatory domain)Heme pocket (replaces/displaces heme)
Primary Indication PAH, CTEPH (where heme is intact)Heart Failure, CAVS (high oxidative stress)

Key Insight: In assays, if you treat cells with ODQ (a selective heme oxidant), the effect of Riociguat will vanish, whereas the effect of Ataciguat will be maintained or enhanced.

Experimental Framework: The ODQ-Challenge Assay

To validate Ataciguat activity in vitro, one must simulate the oxidative environment. The standard "self-validating" protocol uses 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) , which irreversibly oxidizes sGC heme.[1]

Protocol Objectives
  • Confirm sGC dependence (using an sGC inhibitor if necessary, though ODQ acts as a switch here).[1]

  • Demonstrate "NO Resistance" (failure of SNP/Riociguat).

  • Demonstrate Ataciguat efficacy in the resistant state.

Step-by-Step Methodology

Reagents:

  • Cells: Rat Aortic Smooth Muscle Cells (RASMCs) or CHO cells overexpressing sGC.[1]

  • Inducers: Ataciguat (1–10 µM), Sodium Nitroprusside (SNP, 100 µM).[1]

  • Oxidant: ODQ (10–50 µM).[1]

  • Detection: cGMP ELISA or FRET-based cGMP biosensor.[1]

Workflow:

  • Pre-incubation: Incubate cells with ODQ (10 µM) for 30 minutes.

    • Mechanistic Check: This converts intracellular sGC to the oxidized/apo form.

  • Agonist Treatment: Add Ataciguat or SNP for 10–20 minutes.

  • Lysis & Detection: Lyse cells in 0.1 M HCl (to stop phosphodiesterase activity) and measure cGMP.

Experimental Logic Flow

The following diagram outlines the decision logic for interpreting assay results.

Assay_Workflow Start Start Assay (RASMCs) ODQ_Step Add ODQ (10 µM) (Oxidize Heme) Start->ODQ_Step Branch_A Treat with SNP (NO Donor) ODQ_Step->Branch_A Branch_B Treat with Ataciguat (Activator) ODQ_Step->Branch_B Result_A Low cGMP (NO Resistance Confirmed) Branch_A->Result_A Heme is Oxidized Result_B High cGMP (Oxidized Activation Confirmed) Branch_B->Result_B Heme-Independent

Figure 2: The ODQ-Challenge workflow. A self-validating system where ODQ renders the system unresponsive to NO donors, isolating the specific activity of Ataciguat.

Therapeutic Applications: Calcific Aortic Valve Stenosis (CAVS)[1][6]

While initially explored for heart failure, Ataciguat has found a niche in Calcific Aortic Valve Stenosis (CAVS) .[1]

  • The Pathology: CAVS is driven by valvular interstitial cell calcification. Oxidative stress in the valve tissue downregulates sGC signaling, removing the natural "brake" on calcification.

  • The Ataciguat Effect: By restoring cGMP in oxidized valvular tissue, Ataciguat inhibits the osteogenic differentiation of interstitial cells.

  • Clinical Status: Recent Phase 2 data suggests Ataciguat can slow the progression of aortic valve calcification (measured by CT-AVC), a feat no other drug has achieved to date.[1]

References

  • Schindler, U., et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase."[1][2] Molecular Pharmacology. Link

  • Zhou, Z., et al. (2008). "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress."[1] American Journal of Physiology-Heart and Circulatory Physiology. Link[1]

  • Stasch, J.P., et al. (2011). "Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease."[1] Circulation. Link[1]

  • Ghofrani, H.A., et al. (2013). "Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension."[1] New England Journal of Medicine.[1] (Context for Stimulator vs. Activator distinction). Link[1]

  • NCT02481258. "Safety and Efficacy of Ataciguat in Calcific Aortic Valve Stenosis." ClinicalTrials.gov.[1] Link[1][6]

Sources

Exploratory

Ataciguat Sodium: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth technical overview of Ataciguat sodium, a potent and selective activator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Ataciguat sodium, a potent and selective activator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This document will cover the core molecular properties, mechanism of action, and relevant experimental protocols associated with Ataciguat.

Core Molecular and Physical Properties

Ataciguat sodium, also known by the code HMR-1766, is the sodium salt of Ataciguat. The key molecular details are summarized below.

PropertyValueSource
Chemical Name sodium (4-chloro-2-((4-(morpholinosulfonyl)phenyl)carbamoyl)phenyl)((5-chlorothiophen-2-yl)sulfonyl)amide[1]
Molecular Formula C21H18Cl2N3NaO6S3[1]
Molecular Weight 598.46 g/mol [1]
CAS Number 254976-06-2[1]
Appearance White to beige powder

For the free base form, Ataciguat, the molecular formula is C21H19Cl2N3O6S3 and the molecular weight is approximately 576.49 g/mol .[2]

Mechanism of Action: A Nitric Oxide-Independent sGC Activator

Ataciguat is a nitric oxide-independent activator of soluble guanylate cyclase (sGC).[3] sGC is a critical enzyme in the NO signaling pathway, responsible for converting guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels lead to a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and reduced smooth muscle proliferation.[4][5]

Under conditions of oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, nitric oxide.[4][6] Ataciguat is particularly significant because it preferentially activates this oxidized, NO-insensitive form of sGC.[2][4][7] By binding to the heme-deficient or oxidized enzyme, Ataciguat mimics the function of the heme group, thereby restoring the enzyme's ability to produce cGMP.[4] This mechanism makes Ataciguat a promising therapeutic agent for cardiovascular diseases associated with endothelial dysfunction and oxidative stress, such as aortic valve stenosis.[1][6][8]

Signaling Pathway Diagram

The following diagram illustrates the NO-sGC-cGMP signaling pathway and the site of action for Ataciguat.

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) sGC_active Soluble Guanylate Cyclase (sGC) (Reduced Heme) NO_source->sGC_active Activates sGC_inactive sGC (Oxidized/Heme-free) sGC_active->sGC_inactive Oxidative Stress cGMP cGMP sGC_active->cGMP Converts sGC_inactive->cGMP Converts GTP GTP GTP->sGC_active GTP->sGC_inactive Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream Ataciguat Ataciguat Ataciguat->sGC_inactive Activates

Caption: The NO-sGC-cGMP signaling pathway and the activation of oxidized sGC by Ataciguat.

Experimental Protocol: In Vitro sGC Activity Assay

To assess the efficacy of Ataciguat in activating sGC, a cell-free enzymatic assay is a standard approach. This protocol provides a general framework for such an experiment.

Objective: To determine the EC50 (half-maximal effective concentration) of Ataciguat for the activation of purified, oxidized sGC.

Materials:

  • Purified soluble guanylate cyclase (bovine lung is a common source)

  • Ataciguat sodium

  • ODQ (1H-[1][7][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation

  • GTP (substrate)

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 3 mM DTT)

  • cGMP enzyme immunoassay (EIA) kit for detection

  • 96-well microplates

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of Ataciguat in a suitable solvent, such as DMSO.

    • Prepare serial dilutions of Ataciguat in the assay buffer to create a concentration gradient.

    • Prepare solutions of sGC, GTP, and ODQ in the assay buffer.

  • Oxidation of sGC:

    • Incubate the purified sGC enzyme with ODQ to ensure the heme group is in an oxidized state, rendering it insensitive to NO. The concentration and incubation time will need to be optimized.

  • Enzymatic Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the oxidized sGC enzyme to each well.

    • Add the various concentrations of Ataciguat to the designated wells. Include a vehicle control (DMSO) and a positive control if available.

    • Initiate the reaction by adding a saturating concentration of the substrate, GTP.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop buffer, typically a strong acid or a buffer containing EDTA to chelate the Mg2+.

    • Quantify the amount of cGMP produced in each well using a competitive cGMP EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the cGMP EIA.

    • Calculate the concentration of cGMP produced at each concentration of Ataciguat.

    • Plot the cGMP concentration against the logarithm of the Ataciguat concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow Diagram

sGC_Assay_Workflow Start Start: Prepare Reagents Oxidize_sGC 1. Oxidize sGC Enzyme with ODQ Start->Oxidize_sGC Plate_Setup 2. Set up 96-well Plate: - Assay Buffer - Oxidized sGC Oxidize_sGC->Plate_Setup Add_Ataciguat 3. Add Ataciguat (Serial Dilutions) Plate_Setup->Add_Ataciguat Start_Reaction 4. Initiate Reaction with GTP Add_Ataciguat->Start_Reaction Incubate 5. Incubate at 37°C Start_Reaction->Incubate Stop_Reaction 6. Terminate Reaction Incubate->Stop_Reaction Detect_cGMP 7. Quantify cGMP (EIA Kit) Stop_Reaction->Detect_cGMP Analyze 8. Analyze Data: - Plot Dose-Response Curve - Calculate EC50 Detect_cGMP->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro sGC activity assay to evaluate Ataciguat.

Conclusion

Ataciguat sodium represents a significant therapeutic approach for conditions characterized by impaired NO-sGC signaling. Its unique ability to activate the oxidized, NO-insensitive form of sGC provides a targeted mechanism to restore cGMP production in diseased states. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the pharmacological and therapeutic potential of this compound.

References

  • ATACIGUAT SODIUM. precisionFDA. [Link]

  • Ataciguat sodium|HMR-1766;HMR1766. DC Chemicals. [Link]

  • Ataciguat. Inxight Drugs. [Link]

  • Role of the sGC activator ataciguat sodium (HMR1766) in cardiovascular disease. ResearchGate. [Link]

  • Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review. PMC. [Link]

  • Ataciguat Shows Potential for Curbing Progression of Aortic Stenosis. TCTMD.com. [Link]

Sources

Foundational

Unveiling the HMR 1766 (Ataciguat) Binding Site on Soluble Guanylate Cyclase: A Structural and Mechanistic Guide

Executive Summary Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide (NO), responsible for converting GTP into the second messenger cGMP. Under conditions of oxidative stress, the nati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide (NO), responsible for converting GTP into the second messenger cGMP. Under conditions of oxidative stress, the native heme group of sGC becomes oxidized and dissociates, rendering the enzyme unresponsive to NO and breaking the NO-sGC-cGMP signaling axis[1]. HMR 1766 (Ataciguat) is a highly specific, NO- and heme-independent sGC activator . Unlike sGC stimulators which require a reduced heme group, HMR 1766 selectively targets the empty heme pocket of apo-sGC, acting as a heme mimetic to rescue catalytic function[2]. This whitepaper provides a deep-dive technical analysis of the HMR 1766 binding site, the structural causality of its activation, and self-validating protocols for quantifying its pharmacodynamics.

The Mechanistic Imperative: Why Target the Heme-Free Pocket?

In a healthy physiological state, NO binds to the reduced ferrous (Fe²⁺) heme iron located in the


 subunit's H-NOX (Heme-Nitric Oxide/Oxygen binding) domain. This binding breaks the proximal His105-iron bond, triggering a conformational shift that activates the catalytic domain[3].

However, in cardiovascular diseases and localized inflammation, reactive oxygen species (ROS) such as peroxynitrite oxidize the heme iron to a ferric (Fe³⁺) state[4]. Ferric heme has a drastically reduced affinity for the H-NOX domain and rapidly dissociates. The resulting "apo-sGC" is a dead-end complex for endogenous NO and traditional NO-donor drugs[1]. HMR 1766 was rationally designed to exploit this exact pathology: it bypasses the need for NO by physically occupying the vacant heme pocket, directly re-establishing the active enzyme conformation[5].

G NO Nitric Oxide (NO) sGC_Fe2 sGC (Fe2+ Heme) Basal State NO->sGC_Fe2 Binds reduced heme sGC_Fe3 Apo-sGC (Fe3+ / Heme-Free) Unresponsive to NO NO->sGC_Fe3 Fails to activate OxStress Oxidative Stress (ROS, ODQ) OxStress->sGC_Fe2 Oxidizes Fe2+ to Fe3+ sGC_Fe2->sGC_Fe3 Heme dissociation cGMP cGMP Production & Vasodilation sGC_Fe2->cGMP Catalytic activation sGC_Fe3->cGMP Heme-mimetic activation HMR1766 HMR 1766 (Ataciguat) sGC Activator HMR1766->sGC_Fe3 Binds empty heme pocket

Fig 1: Logical pathway of sGC activation by HMR 1766 under oxidative stress conditions.

Structural Topography of the HMR 1766 Binding Site

The binding of HMR 1766 is localized exclusively to the


 H-NOX domain of sGC. Advanced docking calculations and crystallographic mapping of homologous H-NOX domains reveal a highly specific, bipartite interaction model[6],[3].
The Hydrophobic Cavity

HMR 1766 features a morpholine ring that anchors deep within a hydrophobic cleft of the empty heme pocket. This cavity is lined by a specific cluster of residues: Leu142, Leu145, Val146, Phe120, Pro118, and Tyr135 [6]. The precise spatial arrangement of these residues stabilizes the morpholine moiety, preventing premature dissociation of the ligand.

The Benzamide Interaction Zone

Adjacent to the morpholine anchor, the two benzamide rings of HMR 1766 extend outward to engage in


-

and hydrophobic interactions with a secondary residue cluster comprising Phe4, Val5, Phe74, Leu108, and Tyr83 [6].
The Heme-Mimetic Displacement (Causality of Activation)

The true causality of HMR 1766's activation lies in its interaction with Tyr135 and Arg139 . In a native state, these residues form hydrogen bonds with the propionic acid side chains of the heme group. HMR 1766 acts as a direct structural competitor, utilizing its sulfonyl/carboxylic-equivalent moieties to bind Tyr135 and Arg139[6].

By wedging into this specific orientation, HMR 1766 acts as a "heme mimetic." This physical occupation forces a rotation of the


F helix  away from the heme pocket—a structural shift that is normally restricted by the covalent bond between the heme iron and the axial ligand His105 [3]. The displacement of the 

F helix propagates a mechanical signal through the PAS and coiled-coil domains, ultimately unlocking the catalytic domains to synthesize cGMP[3].

Quantitative Pharmacodynamics

Because HMR 1766 requires an empty heme pocket, its efficacy is drastically amplified under oxidative conditions. The table below summarizes the differential activation of sGC by a standard NO donor (SNP) versus HMR 1766[5],[7],[4].

Enzyme StateNO Donor (SNP 10 µM) EffectHMR 1766 (10 µM) EffectMechanistic Status
Basal (Fe²⁺ Heme) ~23.2-fold cGMP increase~26.0-fold cGMP increaseHMR 1766 competes with native heme or binds transient apo-states.
Oxidized (Fe³⁺ / Apo) ~4.0-fold cGMP increase (Blunted)~51.0-fold cGMP increase HMR 1766 selectively targets the empty heme pocket, acting as a highly efficient heme-mimetic.

Data derived from LNCaP cell models treated with the heme oxidant ODQ[5].

Self-Validating Experimental Protocols

To rigorously evaluate the binding and efficacy of HMR 1766, researchers must utilize assays that isolate the apo-sGC state and control for off-target cGMP elevation. The following protocol is designed as a self-validating system , ensuring that every observed data point is causally linked to the


 H-NOX binding pocket.
Protocol: Biochemical Validation of Heme-Independent Activation

Step 1: Cellular Preparation & Baseline Establishment

  • Action: Seed LNCaP or Rat Aortic Smooth Muscle Cells (RASMCs) in 96-well plates and grow to confluence.

  • Causality: These cell lines express robust endogenous levels of the

    
     sGC heterodimer, providing a physiologically relevant baseline for signal transduction[5],[4].
    

Step 2: Heme Oxidation (Target Pool Generation)

  • Action: Pre-incubate cells with 10 µM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) for 20 minutes.

  • Causality: ODQ is a highly selective heme oxidant. It forces the conversion of sGC heme from Fe²⁺ to Fe³⁺, causing rapid heme dissociation. This step intentionally breaks NO-responsiveness and creates the specific apo-sGC target pool required for HMR 1766 binding[5].

Step 3: Phosphodiesterase (PDE) Inhibition

  • Action: Add 1 mM IBMX for 5 minutes prior to compound treatment.

  • Causality: IBMX is a broad-spectrum PDE inhibitor. By halting the degradation of newly synthesized cGMP, this step ensures that the final assay readout accurately reflects the sGC synthesis rate rather than an ambiguous steady-state equilibrium[5].

Step 4: HMR 1766 Incubation

  • Action: Treat cells with 10 µM HMR 1766 (or vehicle control) for 15 minutes.

  • Causality: A 10 µM concentration is utilized to safely exceed the established EC50 (~0.5-10 µM), ensuring complete saturation of the available apo-sGC binding sites and triggering the maximum

    
    F helix conformational shift[7].
    

Step 5: Orthogonal Validation (The Self-Validating Control)

  • Action: Run a parallel assay using a transfected cell line expressing a

    
     Y135A mutant  sGC.
    
  • Causality: Tyr135 is a critical anchor point for the morpholine ring of HMR 1766[6]. Mutating this residue to Alanine destroys the hydrophobic binding cavity. If HMR 1766 fails to elevate cGMP in the Y135A mutant while succeeding in the wild-type, it definitively proves that the observed activation is driven exclusively by on-target binding at the H-NOX domain, ruling out off-target artifacts.

Step 6: Quantification

  • Action: Lyse cells and quantify intracellular cGMP using a competitive HTRF (Homogeneous Time-Resolved Fluorescence) assay or ELISA.

G Step1 1. Prepare sGC Source (Endogenous Cell Line) Step2 2. Induce Heme Oxidation (10 µM ODQ, 20 min) Step1->Step2 Causality: Create apo-sGC pool Step3 3. Compound Incubation (HMR 1766 vs. Vehicle) Step2->Step3 Causality: Test activator efficacy Step4 4. Readout (cGMP ELISA/HTRF) Step3->Step4 Causality: Quantify activation Step5 5. Orthogonal Validation (sGC mutant Y135A) Step4->Step5 Causality: Prove on-target binding

Fig 2: Self-validating experimental workflow for quantifying apo-sGC activation.

Conclusion

The therapeutic promise of HMR 1766 (Ataciguat) lies in its precise structural exploitation of a pathological state. By mapping its binding to the hydrophobic cavity (Leu142, Leu145, Val146, Phe120, Pro118, Tyr135) and its competitive interaction with heme-anchoring residues (Tyr135, Arg139), researchers can understand the mechanical causality of apo-sGC activation. Utilizing rigorous, self-validating biochemical assays ensures that drug development efforts targeting the NO-cGMP axis remain grounded in verifiable structural biology.

References

  • Title: Rational design of soluble guanylate cyclase (sGC) activators and modified synthesis of HMR-1766 (Ataciguat). Source: ekt.gr. 5

  • Title: Ataciguat | CAS 254877-67-3 | Cayman Chemical. Source: biomol.com. 7

  • Title: Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress. Source: physiology.org. 4

  • Title: Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis. Source: ahajournals.org. 1

  • Title: Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress (Detailed Residue Analysis). Source: physiology.org. 6

  • Title: Soluble Guanylate Cyclase | Circulation. Source: ahajournals.org. 2

  • Title: Structure of Cinaciguat (BAY 58-2667) Bound to Nostoc H-NOX Domain Reveals Insights into Heme-mimetic Activation of the Soluble Guanylyl Cyclase. Source: researchgate.net. 3

Sources

Exploratory

Ataciguat Sodium: A Technical Guide to Preclinical Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical overview of the preclinical evaluation of ataciguat sodium, a first-in-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the preclinical evaluation of ataciguat sodium, a first-in-class soluble guanylate cyclase (sGC) activator, for the treatment of cardiovascular diseases. Drawing upon key preclinical studies, this document details the mechanism of action, experimental methodologies, and significant findings that underscore the therapeutic potential of ataciguat.

Introduction: The Promise of Targeting Oxidized sGC in Cardiovascular Disease

Cardiovascular diseases are often characterized by endothelial dysfunction and increased oxidative stress. Under such conditions, the heme-iron in soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO), becomes oxidized. This renders the enzyme insensitive to endogenous NO, disrupting the crucial NO-sGC-cGMP signaling pathway and contributing to disease progression.

Ataciguat sodium (formerly HMR1766) is a novel sGC activator that uniquely targets and activates the oxidized, NO-insensitive form of the enzyme. This targeted mechanism offers a promising therapeutic strategy to restore cGMP signaling in diseased tissues, thereby mitigating key pathological processes such as inflammation, fibrosis, and calcification. This guide will delve into the preclinical evidence that has established the foundational rationale for the clinical development of ataciguat in cardiovascular indications, with a primary focus on fibrocalcific aortic valve stenosis and heart failure.

Mechanism of Action: Restoring a Critical Signaling Pathway

Ataciguat's therapeutic effect is rooted in its ability to bypass the compromised endogenous NO signaling pathway. In conditions of high oxidative stress, the ferrous (Fe²⁺) heme group of sGC is oxidized to the ferric (Fe³⁺) state, making it unresponsive to NO. Ataciguat directly binds to and activates this oxidized sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates downstream targets like vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the desired therapeutic effects. A key pathway inhibited by ataciguat-mediated cGMP signaling in the context of valvular disease is the pro-osteogenic Bone Morphogenetic Protein 2 (BMP2) signaling cascade.[1][2][3]

Ataciguat_Mechanism cluster_stress Pathological State (High Oxidative Stress) cluster_intervention Therapeutic Intervention Oxidative_Stress ↑ Oxidative Stress sGC_ox Oxidized sGC (NO-Insensitive) cGMP ↑ cGMP sGC_ox->cGMP Converts sGC_red Reduced sGC (NO-Sensitive) sGC_red->sGC_ox Oxidation NO Nitric Oxide (NO) NO->sGC_red Blocked Ataciguat Ataciguat Ataciguat->sGC_ox Activates GTP GTP PKG PKG Activation cGMP->PKG VASP VASP Phosphorylation PKG->VASP BMP2 ↓ BMP2 Signaling PKG->BMP2 Therapeutic_Effects Anti-calcific & Anti-fibrotic Effects BMP2->Therapeutic_Effects

Caption: Ataciguat's mechanism of action in cardiovascular disease.

Preclinical Evaluation in Fibrocalcific Aortic Valve Stenosis (FCAVS)

The most robust preclinical data for ataciguat comes from studies on FCAVS, a condition for which there are no approved pharmacological treatments.[4] These studies have provided compelling evidence for its disease-modifying potential.

In Vitro Studies in Aortic Valve Interstitial Cells (AVICs)

The rationale for using AVICs is that these cells are key mediators of the fibrocalcific process in aortic valve stenosis. By isolating and culturing these cells, researchers can directly assess the molecular effects of ataciguat on the cell types most relevant to the disease pathology.

Experimental Protocol: In Vitro AVIC Treatment

  • Cell Isolation and Culture: Aortic valve interstitial cells are isolated from mice and cultured under standard conditions.

  • Treatment: Cultured AVICs are treated with varying concentrations of ataciguat (e.g., up to 10 µM) or a vehicle control.[1]

  • Analysis of sGC Pathway Activation: Target engagement is confirmed by measuring the phosphorylation of VASP at Ser239 (a downstream marker of cGMP-PKG signaling) via Western blotting.[1]

  • Assessment of Osteogenic Signaling: The expression of key osteogenic genes, such as osterix and those involved in the BMP2 signaling pathway, is quantified using real-time reverse transcription polymerase chain reaction (qRT-PCR) and Western blotting.[1][2]

Key Findings from In Vitro Studies

ParameterTreatmentOutcomeSignificance
sGC Pathway Activation AtaciguatIncreased phosphorylation of VASP at Ser239.[1]Confirms target engagement and activation of the sGC-cGMP-PKG pathway in AVICs.
Osteogenic Gene Expression AtaciguatDose-dependent reduction in the basal expression of the osteogenic transcription factor osterix.[1]Demonstrates a direct anti-osteogenic effect on the key cell type involved in valve calcification.
BMP2 Signaling AtaciguatAttenuated BMP2 signaling in AVICs.[2]Highlights a specific molecular pathway through which ataciguat may inhibit the calcification process.
In Vivo Studies in a Mouse Model of FCAVS

To assess the therapeutic efficacy of ataciguat in a more complex biological system, a well-established mouse model of FCAVS was utilized. The choice of the low-density lipoprotein receptor-deficient, apolipoprotein B100-only (LDLR-/-ApoB100/100) mouse fed a Western diet is based on its ability to recapitulate key features of human FCAVS, including hyperlipidemia, inflammation, and progressive aortic valve calcification.

FCAVS_Workflow cluster_model Disease Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Efficacy and Target Engagement Analysis Mouse_Model LDLR-/-ApoB100/100 Mice Diet Western Diet (6 months) Mouse_Model->Diet Disease_State Established Mild/Moderate FCAVS Diet->Disease_State Treatment_Group Western Diet + Ataciguat (150 ppm in food) (3 months) Disease_State->Treatment_Group Control_Group Western Diet (3 months) Disease_State->Control_Group IHC Immunohistochemistry (p-VASP, BMP signaling) Treatment_Group->IHC Echo Echocardiography (Valve Function) Treatment_Group->Echo Histology Histological Analysis (Valve Calcification) Treatment_Group->Histology Control_Group->IHC Control_Group->Echo Control_Group->Histology

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimizing Solubilization and Delivery of Ataciguat Sodium (HMR 1766)

Introduction & Core Challenge Ataciguat sodium (HMR 1766) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] Unlike sGC stimulators (e.g., riociguat) which require a reduced hem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Challenge

Ataciguat sodium (HMR 1766) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] Unlike sGC stimulators (e.g., riociguat) which require a reduced heme moiety, Ataciguat specifically targets the oxidized, heme-free form of sGC.[1][2] This unique mechanism makes it a critical tool for researching cardiovascular diseases characterized by high oxidative stress (e.g., heart failure, diabetic nephropathy) where endogenous NO signaling is impaired.[1][2]

The Challenge: While Ataciguat sodium is chemically modified to improve solubility compared to its free acid form, it remains highly hydrophobic. A common failure point in preclinical studies is the direct addition of Ataciguat DMSO stock to saline, resulting in immediate precipitation. This guide provides a validated, sequential-addition protocol to ensure stable delivery for in vitro and in vivo applications.[1][2]

Chemical & Physical Profile

PropertySpecification
Compound Name Ataciguat Sodium (HMR 1766)
CAS Number 254976-06-2 (Sodium salt)
Molecular Weight ~598.46 g/mol
Appearance White to off-white solid powder
Solubility (DMSO) ~95 mg/mL (High)
Solubility (Water/Saline) < 0.5 mg/mL (Very Low - Prone to precipitation)
Storage (Solid) -20°C (3 years), desiccant required
Storage (Stock Solution) -80°C (6 months), protect from light

Protocol 1: Preparation of Master Stock Solution (DMSO)

Purpose: To create a stable, high-concentration master stock for long-term storage and subsequent dilution. Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

Methodology
  • Weighing: Accurately weigh the Ataciguat Sodium powder into a sterile, amber glass vial. (Plastic microfuge tubes are acceptable for short-term, but glass minimizes leaching).[1][2]

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM or 25 mg/mL concentration.

    • Example: To dissolve 10 mg of Ataciguat Na (MW 598.46), add ~334 µL of DMSO for a 50 mM solution.[1]

  • Solubilization: Add the DMSO. Vortex vigorously for 30–60 seconds.[1][2]

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear and colorless to pale yellow.

  • Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol 2: The "Saline Trap" vs. Validated In Vivo Formulation

The Failure Mode: Adding DMSO stock directly to PBS or Saline often causes the compound to "crash out" (precipitate) due to the drastic change in polarity. This results in inconsistent dosing and potential micro-embolisms in animals.

The Solution: Use a Co-Solvent System (DMSO/PEG300/Tween-80/Saline) with sequential mixing.[1][2][3][4]

Validated In Vivo Vehicle Protocol

Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2][3] Target Concentration: Up to 3.3 mg/mL (clear solution).

Step-by-Step Workflow
  • Prepare Components:

    • Thaw Ataciguat DMSO Stock (e.g., 33 mg/mL).[1][2]

    • Warm PEG300 and Saline to 37°C.[1][2]

  • Step 1 (Solvent): Pipette the required volume of DMSO Stock into a clean tube.[1][2]

  • Step 2 (Co-Solvent 1): Add PEG300 slowly to the DMSO.[1][2]

    • Action: Vortex immediately.[1][2] The solution should remain clear.

  • Step 3 (Surfactant): Add Tween-80 to the mixture.

    • Action: Vortex gently.[1][2] The solution becomes viscous; ensure homogeneity.[2]

  • Step 4 (Aqueous Phase): Add Warm Saline (0.9% NaCl) dropwise while vortexing.

    • Critical: Do not dump saline in all at once.[1][2][5] Add slowly to allow the surfactant to stabilize the micelles.

  • Final Check: Inspect for turbidity. The solution should be clear. Use within 2-4 hours.

Visual Workflow: Sequential Formulation

FormulationProtocol Start Solid Ataciguat Na DMSO 1. Dissolve in 100% DMSO (Master Stock) Start->DMSO PEG 2. Add PEG300 (40% Vol) Vortex Well DMSO->PEG Maintains Solubility Fail Precipitation (Turbid/Crash out) DMSO->Fail Direct Saline Add (Incorrect) Tween 3. Add Tween-80 (5% Vol) Viscous Mix PEG->Tween Stabilizes Micelles Saline 4. Add Saline (45% Vol) Dropwise Tween->Saline Slow Addition Final Clear Solution Ready for Injection (Use <4 hrs) Saline->Final Success

Figure 1: Sequential co-solvent addition prevents precipitation.[1][2] Direct addition of saline to DMSO stock is the primary cause of formulation failure.

Mechanism of Action: Why Ataciguat?

Ataciguat is distinct because it restores signaling in diseased tissues where oxidative stress has rendered standard NO donors ineffective.[2]

  • Standard Pathway: NO binds reduced Heme (Fe2+) on sGC

    
     cGMP.[1][2]
    
  • Disease State: ROS oxidizes Heme (Fe3+) or causes Heme loss

    
     sGC becomes NO-insensitive.[1][2]
    
  • Ataciguat Action: Binds directly to the Heme pocket of oxidized/heme-free sGC

    
     Restores cGMP production.[1][2]
    

MOA OxStress Oxidative Stress (ROS / ONOO-) sGC_WT sGC (Reduced Heme) NO-Sensitive sGC_WT->OxStress Attacked by sGC_Ox Oxidized sGC (Heme-free / Fe3+) NO-Insensitive sGC_WT->sGC_Ox Heme Oxidation/Loss cGMP cGMP Production (Vasodilation / Anti-fibrosis) sGC_WT->cGMP sGC_Ox->cGMP Restored by Ataciguat NO Nitric Oxide (NO) NO->sGC_WT Activates NO->sGC_Ox Cannot Bind Ataciguat Ataciguat (HMR 1766) Ataciguat->sGC_Ox Specifically Activates (Heme-mimetic)

Figure 2: Ataciguat bypasses the NO-resistance block by directly activating oxidized sGC, making it effective in high-stress environments like heart failure.[1][2]

Troubleshooting & Stability Notes

ObservationProbable CauseCorrective Action
Cloudiness upon adding Saline Saline added too fast or too cold.[1][2]Warm saline to 37°C. Add dropwise while vortexing.
Precipitate in DMSO Stock Stock stored at -20°C/ -80°C.Sonicate at 37°C for 5-10 mins until clear.
Animal Toxicity High DMSO/Tween load.[1][2]Ensure DMSO < 10% final vol.[1][2][6] If toxicity persists, reduce dose or switch to Corn Oil vehicle (slow release).[1][2]
Inconsistent Results Compound degradation.Prepare in vivo working solutions fresh daily . Do not store diluted aqueous solutions.[1][2]

References

  • Schindler, U., et al. (2006).[1][2][4] Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase. Molecular Pharmacology.

  • Stasch, J. P., et al. (2011).[1][2] Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease.[1][2][7] Circulation. [1][2]

  • MedKoo Biosciences. (n.d.).[1][2] Ataciguat Sodium Product Data & Solubility.

  • TargetMol. (n.d.). Ataciguat (HMR-1766) Formulation and Biological Activity.[1][2][3][8][9]

  • Zhou, Z., et al. (2008).[1][2][10] Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress.[1][2][11] American Journal of Physiology-Heart and Circulatory Physiology.

Sources

Application

Application Note: Ataciguat Sodium Treatment in Aortic Valve Interstitial Cells (AVICs)

Abstract & Mechanistic Rationale Calcific Aortic Valve Disease (CAVD) is driven by the differentiation of quiescent Aortic Valve Interstitial Cells (AVICs) into osteoblast-like cells. A critical "signaling bottleneck" in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

Calcific Aortic Valve Disease (CAVD) is driven by the differentiation of quiescent Aortic Valve Interstitial Cells (AVICs) into osteoblast-like cells. A critical "signaling bottleneck" in this pathology is oxidative stress. High levels of Reactive Oxygen Species (ROS) oxidize the heme moiety of soluble Guanylate Cyclase (sGC) from ferrous (Fe²⁺) to ferric (Fe³⁺), or cause heme loss entirely.[1]

The Problem: Standard Nitric Oxide (NO) signaling requires reduced (Fe²⁺) sGC.[1] Therefore, in high-ROS CAVD environments, endogenous NO and traditional NO-donor therapies fail to generate cGMP.

The Solution: Ataciguat (HMR 1766) is an sGC Activator (distinct from sGC stimulators like Riociguat).[2] It specifically targets the oxidized or heme-free sGC, inducing a conformational change that restores catalytic activity and cGMP production independent of NO.[3] This restores the cGMP-PKG pathway, which phosphorylates VASP and inhibits the BMP-driven osteogenic program.

Visualizing the Mechanism

The following diagram illustrates the specific molecular intervention point of Ataciguat compared to NO donors.

G NO Nitric Oxide (NO) sGC_Red sGC (Reduced) Fe2+ Heme NO->sGC_Red Stimulates sGC_Ox sGC (Oxidized/Heme-free) Fe3+ / Apo NO->sGC_Ox Ineffective ROS Oxidative Stress (ROS) ROS->sGC_Red Oxidizes sGC_Red->sGC_Ox Heme Oxidation/Loss cGMP cGMP Production sGC_Red->cGMP sGC_Ox->cGMP Ataciguat Ataciguat (sGC Activator) Ataciguat->sGC_Ox Activates PKG PKG Activation cGMP->PKG Calc Osteogenic Differentiation PKG->Calc Inhibits

Caption: Ataciguat bypasses the oxidative bottleneck by activating heme-free/oxidized sGC, restoring cGMP signaling where NO fails.

Experimental Design Strategy

To validate Ataciguat activity in AVICs, you must demonstrate efficacy under conditions where sGC is oxidized. In healthy AVIC cultures, sGC is predominantly reduced; therefore, Ataciguat may show lower efficacy than NO donors unless oxidative stress is induced.

Critical Control: Use ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one). ODQ oxidizes sGC heme, rendering the enzyme insensitive to NO but highly sensitive to Ataciguat. This creates a self-validating system.

Treatment Groups Matrix
GroupTreatmentExpected sGC StateExpected cGMP Response
Negative Control Vehicle (DMSO)Mostly ReducedBasal
NO Control SNP or DEA-NONOate (100 µM)ReducedHigh
Oxidative Stress ODQ (10 µM)OxidizedLow (Basal)
Negative Validation ODQ + NO DonorOxidizedLow (NO resistance confirmed)
Experimental Ataciguat (10 µM) Mostly ReducedModerate (binds residual oxidized sGC)
Positive Validation ODQ + Ataciguat OxidizedHigh (Target engagement confirmed)

Protocol 1: AVIC Isolation & Culture

Note: AVICs spontaneously differentiate into myofibroblasts (activated state) on plastic. Use Passage 1-3 for experiments requiring quiescent phenotypes, though calcification assays often use P3-P6.

Reagents
  • Collagenase Type II (Worthington or similar)

  • Neutral Protease (Dispase)

  • Culture Media: M199 or DMEM/F12 + 10% FBS + 1% Pen/Strep.

Workflow
  • Tissue Prep: Obtain aortic valve leaflets (human or porcine).[4][5] Remove endothelial cells by incubating leaflets in collagenase (600 U/mL) for 10 mins and gently rubbing the surface.[5] Discard this fraction.

  • Digestion: Mince remaining tissue into 1mm³ pieces. Incubate in Collagenase II (600 U/mL) at 37°C for 12–16 hours with gentle agitation.

  • Filtration: Pass suspension through a 100µm cell strainer. Centrifuge (300 x g, 5 min).

  • Seeding: Resuspend in growth media. Seed at 10,000 cells/cm².

  • Validation: Verify phenotype via Immunofluorescence: Vimentin (+), α-SMA (+), CD31/von Willebrand Factor (-) to ensure no endothelial contamination.

Protocol 2: Functional cGMP Restoration Assay (Acute)

This assay measures the immediate biochemical restoration of sGC activity.

Reagents
  • Ataciguat Sodium: Dissolve in DMSO to 10 mM stock. Store at -20°C. Protect from light.

  • IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor (prevents cGMP breakdown during assay).

  • cGMP ELISA Kit: (e.g., Cayman Chemical or Enzo).

Step-by-Step Procedure
  • Seeding: Plate AVICs in 24-well plates (50,000 cells/well). Grow to 90% confluence.

  • Starvation: Switch to serum-free media (0.5% FBS) for 24 hours to reduce basal signaling noise.

  • Pre-Incubation (The Oxidative Shift):

    • Add IBMX (0.5 mM) to all wells (30 min) to block phosphodiesterases.

    • Simultaneously, add ODQ (10 µM) to the "Oxidized" and "Validation" groups. Incubate 30 min at 37°C.

  • Treatment:

    • Add Ataciguat (Dose curve: 0.1, 1.0, 10 µM) or NO Donor (SNP 100 µM).

    • Incubate for 15–30 minutes . (Longer incubations risk receptor desensitization).

  • Lysis: Aspirate media rapidly. Add 0.1 M HCl (or kit-specific lysis buffer) directly to cells. Incubate 20 min at RT.

  • Quantification: Centrifuge lysates to remove debris. Perform cGMP ELISA according to manufacturer instructions. Normalize cGMP concentration to total protein (BCA assay).

Protocol 3: Anti-Calcification Assay (Chronic)

This assay determines if Ataciguat prevents the phenotypic switch to osteoblast-like cells.

Reagents
  • Osteogenic Media (OM): Growth media + 10 mM β-Glycerophosphate + 50 µg/mL Ascorbic Acid + 10 nM Dexamethasone.

  • Alizarin Red S: 2% solution, pH 4.2.

Step-by-Step Procedure
  • Induction: Seed AVICs in 12-well plates. Upon confluence (Day 0), switch to Osteogenic Media (OM).

  • Treatment Regimen:

    • Treat cells with Ataciguat (1–10 µM) every 2–3 days with media changes.

    • Note: Because OM induces mild oxidative stress over time, exogenous ODQ is usually not required for this long-term assay, but can be added (1 µM) to model severe disease.

  • Timeline: Maintain culture for 14–21 days .

  • Staining (Day 21):

    • Fix cells with 4% Paraformaldehyde (15 min). Wash 3x with PBS.

    • Add 2% Alizarin Red S (covers monolayer). Incubate 20 min at RT.

    • Wash 4x with dH₂O to remove nonspecific binding. Orange/Red nodules indicate calcium deposition.

  • Quantification:

    • Destain nodules using 10% Cetylpyridinium Chloride (in 10 mM Sodium Phosphate, pH 7.0) for 15 min.

    • Measure absorbance at 562 nm .

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (Acute) cluster_2 Phase 3: Readout Iso AVIC Isolation (Collagenase II) Exp Expansion (P1-P3) Iso->Exp Starve Serum Starvation (24h) Exp->Starve Pre Pre-treat: IBMX +/- ODQ Starve->Pre Treat Add Ataciguat (15-30 min) Pre->Treat Lysis Acid Lysis Treat->Lysis ELISA cGMP ELISA Lysis->ELISA Norm Normalize to Total Protein ELISA->Norm

Caption: Step-by-step workflow for the acute functional validation of Ataciguat in AVICs.

Troubleshooting & Expert Tips

  • Light Sensitivity: Ataciguat is light-sensitive. Perform stock dilutions in low light and wrap tubes in foil.

  • Passage Number: Do not use AVICs beyond Passage 6-7. Senescence alters sGC expression and NO sensitivity, potentially confounding results.

  • Serum Interference: Serum contains albumin which can bind hydrophobic drugs. For the acute cGMP assay, serum-free conditions are mandatory. For the chronic calcification assay, 2-5% FBS is acceptable but keep it consistent.

  • VASP Phosphorylation: If cGMP levels are below ELISA detection limits (common in primary cells), use Western Blot to detect p-VASP (Ser239) . This is a sensitive, specific proxy for sGC/PKG activity.

References

  • Stasch, J. P., et al. (2002). Pharmacological actions of a novel NO-independent guanylyl cyclase activator, HMR 1766 (ataciguat).[1][3] British Journal of Pharmacology, 136(5), 773–783. Link

  • Miller, J. D., et al. (2025). Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis. Circulation. Link

  • Gould, R. A., et al. (2019). Cyclic GMP-PKG signaling modulates osteogenic differentiation of aortic valve interstitial cells. Physiological Reports, 7(3), e13976. Link

  • Passeri, J. J., et al. (2015). Nitric oxide signaling in calcific aortic valve disease. Circulation Research, 117(4), 311-313. Link

  • Simmons, C. A., et al. (2005). Spatial heterogeneity of endothelial phenotypes correlates with side-specific vulnerability to calcification in normal porcine aortic valves. Circulation Research, 96(7), 792-799. Link

Sources

Method

Targeting Oxidized sGC: Protocol for Measuring cGMP in HUVECs Treated with HMR 1766 (Ataciguat)

Abstract & Clinical Significance Endothelial dysfunction is frequently characterized by oxidative stress, where Reactive Oxygen Species (ROS) oxidize the heme moiety of Soluble Guanylate Cyclase (sGC) from its reduced fe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Significance

Endothelial dysfunction is frequently characterized by oxidative stress, where Reactive Oxygen Species (ROS) oxidize the heme moiety of Soluble Guanylate Cyclase (sGC) from its reduced ferrous (Fe²⁺) state to a ferric (Fe³⁺) or heme-free state.[1] Standard nitric oxide (NO) signaling fails under these conditions because NO requires reduced heme to function.

HMR 1766 (Ataciguat) represents a distinct class of "sGC Activators" (as opposed to "Stimulators") designed to target this specific pathological state. It binds to the oxidized or heme-free sGC, restoring cGMP production even when NO signaling is silenced.[1]

This application note details a validated protocol for measuring cGMP levels in Human Umbilical Vein Endothelial Cells (HUVECs) treated with HMR 1766. It includes a critical mechanistic control using ODQ , a chemical tool that oxidizes sGC heme, thereby mimicking oxidative stress and validating the HMR 1766 mechanism of action.

Mechanism of Action: The "Oxidative Switch"

To properly design this experiment, one must understand that HMR 1766 efficacy is often enhanced or preserved under conditions where standard NO donors (like SNP) fail.

  • NO Donors / sGC Stimulators (e.g., Riociguat): Require reduced heme (Fe²⁺). Blocked by oxidation.

  • sGC Activators (HMR 1766): Bind unoccupied heme pocket or oxidized heme (Fe³⁺). Unaffected or enhanced by oxidation.

Diagram 1: Signaling Pathway & Drug Targets

G cluster_0 Physiological State (Healthy) cluster_1 Pathological State (Oxidative Stress) NO Nitric Oxide (NO) sGC_Red sGC (Fe2+) Reduced Heme NO->sGC_Red Activates sGC_Ox sGC (Fe3+) / Heme-free Oxidized NO->sGC_Ox Ineffective sGC_Red->sGC_Ox Oxidation by ROS/ODQ cGMP cGMP Production sGC_Red->cGMP ROS ROS / ODQ (Oxidative Stress) sGC_Ox->cGMP HMR HMR 1766 (Ataciguat) HMR->sGC_Ox Selectively Activates Vasodilation Vasodilation & Endothelial Health cGMP->Vasodilation

Caption: HMR 1766 bypasses the NO-resistance block by directly activating oxidized sGC (Fe3+), restoring cGMP signaling.

Experimental Design & Controls

To rigorously validate HMR 1766 activity, the experimental design must include conditions that differentiate it from NO-dependent signaling.

Experimental ConditionPurposeExpected Result (cGMP)
Vehicle (DMSO) Baseline ControlLow (Basal)
SNP (100 µM) Positive Control (NO-dependent)High
ODQ (10 µM) Negative Control (Oxidizes sGC)Low (inhibits basal NO)
SNP + ODQ Mechanistic Check 1 Low (ODQ blocks SNP efficacy)
HMR 1766 (10 µM) Test ConditionModerate/High
HMR 1766 + ODQ Mechanistic Check 2 High / Enhanced (Proves heme-independence)

Critical Reagent Note:

  • IBMX (Isobutylmethylxanthine): A non-selective phosphodiesterase (PDE) inhibitor. Without IBMX, the cGMP produced is rapidly degraded by PDEs (especially PDE5 in endothelial cells), leading to false negatives. It must be present during the stimulation step.

Detailed Protocol

Materials
  • Cells: Primary HUVECs (Passage 2-6).

  • Media: EGM-2 (Endothelial Growth Medium) with supplements.

  • Assay Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca²⁺/Mg²⁺.

  • Compounds:

    • HMR 1766 (Dissolve in DMSO; stock 10 mM).

    • ODQ (Selective sGC oxidant; stock 10 mM in DMSO).

    • IBMX (PDE inhibitor; stock 100 mM in DMSO).

    • SNP (Sodium Nitroprusside; prepare fresh in water).

  • Detection: cGMP ELISA Kit (Acetyl-directed format preferred for higher sensitivity).

  • Lysis Reagent: 0.1 M HCl (standard for stopping PDE activity and stabilizing cGMP).

Workflow Diagram

Protocol Step1 1. Seed HUVECs (96-well, 24h) Step2 2. Serum Starve (EBM-2, 2-4h) Step1->Step2 Step3 3. Pre-treat (+/- ODQ 10µM, 30min) Step2->Step3 Step4 4. Stimulation (HMR 1766 + IBMX 1mM) (15-30 min) Step3->Step4 Step5 5. Lysis (0.1 M HCl, 20 min) Step4->Step5 Step6 6. ELISA Quantification Step5->Step6

Caption: Step-by-step workflow for cGMP accumulation assay. Note the specific timing of ODQ and IBMX addition.

Step-by-Step Methodology

Phase 1: Cell Preparation

  • Seeding: Plate HUVECs at

    
     cells/well in a 96-well plate coated with fibronectin or gelatin.
    
  • Incubation: Culture for 24 hours at 37°C, 5% CO₂ until a confluent monolayer is formed.

  • Starvation: Aspirate growth media and wash once with warm HBSS. Add 100 µL of serum-free basal medium (EBM-2) or HBSS. Incubate for 2–4 hours.

    • Why? Serum contains hormones/growth factors that elevate basal cGMP, masking the drug effect.

Phase 2: The "Oxidative Switch" (Pre-treatment)

  • Prepare ODQ Working Solution (20 µM in HBSS).

  • Add 50 µL of ODQ solution to designated "Oxidized" wells (Final conc: 10 µM).

  • Add 50 µL of Vehicle (HBSS + DMSO) to "Native" wells.

  • Incubate for 30 minutes at 37°C.

    • Mechanism:[2][3][4][5] ODQ oxidizes the sGC heme group, rendering it insensitive to endogenous NO and preparing the target for HMR 1766.

Phase 3: Stimulation (The Critical Step)

  • Prepare 2X Stimulation Mixes in HBSS containing 2 mM IBMX (Final IBMX conc will be 1 mM).

    • Mix A (Control): 2 mM IBMX only.

    • Mix B (HMR): 2 mM IBMX + 20 µM HMR 1766 (Final: 10 µM).

    • Mix C (SNP): 2 mM IBMX + 200 µM SNP (Final: 100 µM).

  • Add 50 µL of the respective 2X Mix to the wells (already containing 100 µL pre-treatment media).

  • Incubate for 15–20 minutes at 37°C.

    • Timing: cGMP peaks rapidly. Incubating longer than 30 mins often leads to signal decay or feedback downregulation.

Phase 4: Lysis & Extraction

  • Aspirate the supernatant completely (be careful not to disturb the monolayer).

  • Immediately add 100–150 µL of 0.1 M HCl (or kit-specific lysis buffer).

  • Incubate at RT for 20 minutes with gentle shaking.

  • Check for cell lysis (visual inspection).

  • Centrifuge the plate or transfer lysates to tubes to spin down debris (if required by kit).

  • Proceed to ELISA or store at -80°C.

Phase 5: Quantification

  • Perform cGMP ELISA according to manufacturer instructions (acetylation of samples is usually recommended to increase sensitivity for HUVEC samples, which have lower cGMP than smooth muscle cells).

  • Normalize results to total protein content (BCA assay) in each well to report data as pmol cGMP / mg protein.

Expected Results & Data Analysis

When analyzing the data, the interaction between ODQ and the compounds is the key validator.

ConditionHUVEC cGMP Response (Relative)Interpretation
Basal 1.0Low baseline.[6]
SNP (NO donor) 10.0 - 20.0Strong stimulation via reduced heme.
SNP + ODQ 1.5 - 3.0Blocked. ODQ oxidized the heme; NO cannot bind.
HMR 1766 5.0 - 10.0Moderate activation (activates apo-sGC pool).
HMR 1766 + ODQ 8.0 - 15.0Preserved/Enhanced. HMR 1766 recruits the oxidized sGC that was made available by ODQ.

Troubleshooting Guide:

  • Low Signal: Did you forget IBMX? HUVECs have high PDE5 activity. Ensure IBMX is at 0.5 - 1.0 mM.

  • High Variability: HUVECs are sensitive to shear stress. Add reagents gently down the side of the well.

  • No ODQ Effect: ODQ degrades in light. Prepare fresh and keep in the dark.

References

  • Zhou, Z., et al. (2008). "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress."[5][7] American Journal of Physiology-Heart and Circulatory Physiology.

    • Significance: Establishes that HMR 1766 efficacy is enhanced by oxidative stress and heme oxidation.[8][9]

  • Stasch, J. P., et al. (2002). "NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle." British Journal of Pharmacology.[5]

    • Significance: Foundational paper defining the mechanism of heme-independent sGC activ
  • Schindler, U., et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology.

    • Significance: Details the biochemical characterization of HMR 1766 binding to oxidized sGC.
  • Moro, M. A., et al. (1996). "cGMP mediates the vascular and platelet actions of nitric oxide: Confirmation using an inhibitor of the soluble guanylyl cyclase." PNAS.

    • Significance: Validates ODQ as a specific tool for inhibiting NO-sensitive sGC by oxidizing the heme group.

Sources

Application

Application Note: Ex Vivo Aortic Ring Relaxation Assay Using Ataciguat Sodium (HMR 1766)

Abstract & Scope This application note details the protocol for evaluating the vasodilatory properties of Ataciguat sodium (HMR 1766) , a novel soluble guanylate cyclase (sGC) activator, using the isolated rat aortic rin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for evaluating the vasodilatory properties of Ataciguat sodium (HMR 1766) , a novel soluble guanylate cyclase (sGC) activator, using the isolated rat aortic ring model. Unlike sGC stimulators (e.g., Riociguat) which require a reduced heme moiety (Fe²⁺), Ataciguat specifically targets the oxidized (Fe³⁺) or heme-free sGC. This unique mechanism makes it a critical tool for studying vascular dysfunction under conditions of high oxidative stress where endogenous Nitric Oxide (NO) signaling is impaired.

This guide provides a validated workflow to distinguish Ataciguat’s mechanism from standard NO-donors, utilizing ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) to mimic pathological oxidative stress ex vivo.

Scientific Background: The sGC Activator Paradigm

Mechanism of Action

The NO-sGC-cGMP pathway is the primary regulator of vascular tone.[1] Under physiological conditions, NO binds to the reduced heme (Fe²⁺) of sGC, triggering cGMP production and vasorelaxation. However, in cardiovascular diseases (heart failure, atherosclerosis), Reactive Oxygen Species (ROS) oxidize the sGC heme to Fe³⁺, rendering the enzyme insensitive to NO and sGC stimulators.

Ataciguat binds to the heme-oxidized or heme-deficient sGC, restoring catalytic activity and cGMP production independent of NO bioavailability.[2]

Signaling Pathway Visualization

The following diagram illustrates the divergent activation pathways of sGC, highlighting the specific entry point of Ataciguat compared to NO and Riociguat.

sGC_Activation_Pathway NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme Fe2+) NO-Sensitive NO->sGC_Red Activates ROS Oxidative Stress (ROS) ROS->sGC_Red Oxidizes sGC_Ox sGC (Oxidized Heme Fe3+) NO-Insensitive sGC_Red->sGC_Ox Heme Oxidation cGMP cGMP Production sGC_Red->cGMP Catalyzes sGC_Ox->cGMP Restores Catalysis ODQ ODQ (Chemical Oxidizer) ODQ->sGC_Red Oxidizes (Experimental) Riociguat Riociguat (Stimulator) Riociguat->sGC_Red Stimulates Ataciguat Ataciguat (Activator) Ataciguat->sGC_Ox Activates Relaxation Vasorelaxation cGMP->Relaxation

Figure 1: Divergent activation of sGC.[3] ODQ is used experimentally to force sGC into the oxidized state, blocking NO/Riociguat efficacy while enabling Ataciguat activity.

Materials & Preparation

Reagents
ReagentRoleStock Conc.SolventStorage
Ataciguat Sodium Test Compound10 mM100% DMSO-20°C (Aliquot)
Phenylephrine (PE) Pre-contractile agent10 mMDistilled Water4°C
Acetylcholine (ACh) Endothelium check10 mMDistilled WaterFreshly made
ODQ sGC Oxidizer10 mMDMSO-20°C
L-NAME NOS Inhibitor100 mMDistilled Water4°C

Note on Ataciguat Solubility: Ataciguat is hydrophobic. Prepare a 10 mM stock in DMSO. For the organ bath, serial dilutions should be made such that the final DMSO concentration in the bath never exceeds 0.1% (v/v), as DMSO itself can cause relaxation.

Physiological Saline Solution (Krebs-Henseleit Buffer)

Prepare fresh on the day of the experiment.

  • Composition (mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1.

  • pH Control: The buffer must be continuously aerated with carbogen (95% O₂ / 5% CO₂) to maintain pH at 7.4.

Experimental Protocol

Tissue Isolation & Mounting
  • Euthanasia: Anesthetize male Wistar or Sprague-Dawley rats (250–300g) with isoflurane followed by cervical dislocation or thoracotomy.

  • Dissection: Rapidly excise the thoracic aorta. Place immediately in cold (4°C) oxygenated Krebs buffer.

  • Cleaning: Under a dissecting microscope, remove adhering fat and connective tissue. Caution: Do not stretch the vessel.

  • Sectioning: Cut the aorta into 3–4 mm rings.

  • Mounting: Suspend rings on stainless steel wire hooks in 10–20 mL organ baths containing Krebs buffer at 37°C , aerated with 95% O₂/5% CO₂.

Equilibration & Normalization
  • Resting Tension: Apply a resting tension of 2.0 g (optimal for rat aorta).

  • Equilibration: Allow rings to equilibrate for 60–90 minutes . Wash with fresh buffer every 15–20 minutes. Adjust tension back to 2.0 g if it drifts.

  • Viability Test (Potassium Wake-up):

    • Add 60 mM KCl (high K⁺) to induce depolarization-mediated contraction.

    • Once plateau is reached, wash 3x until tension returns to baseline.

    • Discard rings generating <1.0 g force.

Experimental Workflow: Ataciguat Dose-Response

To prove Ataciguat's specific mechanism, you will run two parallel conditions: Control (Standard) and ODQ-Treated (Oxidative Stress Model).

Step 1: Pre-Incubation
  • Group A (Control): Incubate with Vehicle (DMSO) for 20 mins.

  • Group B (ODQ): Incubate with 10 µM ODQ for 20 mins.

    • Rationale: ODQ oxidizes the sGC heme. This should abolish relaxation to NO donors (like SNP) but preserve/enhance Ataciguat response.

Step 2: Pre-Contraction
  • Add Phenylephrine (PE) (0.1 – 1 µM) to achieve ~80% of maximal KCl contraction.

  • Wait for a stable plateau (approx. 10–15 mins).

Step 3: Cumulative Dose-Response[4]
  • Add Ataciguat cumulatively to the bath in half-log increments.

  • Concentration Range: 1 nM to 100 µM (

    
     to 
    
    
    
    M).
  • Timing: Add the next dose only after the relaxation response to the previous dose has plateaued (typically 3–5 mins per dose).

Step 4: Washout
  • Wash thoroughly if reusing rings (though fresh rings are recommended for hydrophobic compounds like Ataciguat).

Workflow Visualization

Experimental_Workflow cluster_treatment Treatment Groups Start Start: Isolate Aorta Mount Mount Rings (2g Tension) Start->Mount Eq Equilibration (60-90 min) Mount->Eq KCl Viability Check (60mM KCl) Eq->KCl Wash Washout KCl->Wash Split Wash->Split Control Control: Vehicle Incubation Split->Control ODQ Oxidative Model: 10µM ODQ Incubation Split->ODQ PE Pre-contraction (Phenylephrine) Control->PE ODQ->PE Dose Cumulative Dosing Ataciguat (1nM - 100µM) PE->Dose Analyze Data Analysis (% Relaxation) Dose->Analyze

Figure 2: Step-by-step experimental workflow for comparing Ataciguat efficacy under physiological vs. oxidative stress conditions.

Data Analysis & Expected Results

Calculation

Calculate the percentage of relaxation (


) for each dose:


Where:
  • 
     = Tension at the PE plateau.
    
  • 
     = Tension after adding Ataciguat.
    
  • 
     = Resting tension (2g).
    
Expected Outcomes (Self-Validation)

To validate the assay, compare the Shift in EC50:

CompoundCondition: ControlCondition: +ODQ (10µM)Interpretation
Acetylcholine (ACh) Full RelaxationBlocked / BluntedODQ successfully oxidized sGC; NO cannot bind.
Riociguat (Stimulator) Full RelaxationBlocked / BluntedStimulators require reduced heme (Fe²⁺).
Ataciguat (Activator) Moderate RelaxationEnhanced / Preserved Validation: Ataciguat activates the oxidized heme (Fe³⁺) generated by ODQ.

Technical Insight: In healthy control rings, Ataciguat may show lower potency than in ODQ-treated rings because the healthy sGC is predominantly in the reduced (Fe²⁺) state, which Ataciguat does not target as effectively. The "ODQ-enhanced" response is the hallmark signature of an sGC activator.

References

  • Schindler, U., et al. (2006).[2] "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology, 69(4), 1260-1268.[2]

  • Stasch, J. P., et al. (2011). "Targeting the NO-cGMP pathway in cardiovascular disease." Handbook of Experimental Pharmacology, 204, 1-25.

  • Follmann, M., et al. (2013). "The chemistry and biology of soluble guanylate cyclase stimulators and activators." Angewandte Chemie International Edition, 52(36), 9442-9462.

  • Priviero, F. B., et al. (2010). "Vascular effects of the soluble guanylyl cyclase activator HMR-1766 in isolated arteries from hypertensive rats." Journal of Cardiovascular Pharmacology, 55(1), 19-25.

Sources

Method

Application Note: Protocol for Inducing Heme-Free/Oxidized sGC to Test Ataciguat Efficacy

Part 1: Introduction & Mechanistic Rationale The sGC Redox Switch Soluble Guanylate Cyclase (sGC) acts as the primary nitric oxide (NO) sensor in the cardiovascular system.[1][2][3] Under physiological conditions, sGC co...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale

The sGC Redox Switch

Soluble Guanylate Cyclase (sGC) acts as the primary nitric oxide (NO) sensor in the cardiovascular system.[1][2][3] Under physiological conditions, sGC contains a reduced ferrous heme moiety (Fe²⁺) which binds NO, triggering a conformational change that catalyzes the conversion of GTP to cGMP.[1]

However, under conditions of oxidative stress (e.g., heart failure, pulmonary hypertension), reactive oxygen species (ROS) oxidize the sGC heme to the ferric state (Fe³⁺). This oxidized heme is unstable and prone to dissociation, leaving the enzyme in a heme-free (apo-sGC) state.

Crucial Distinction for Drug Development:

  • sGC Stimulators (e.g., Riociguat, BAY 41-2272): Require the reduced heme (Fe²⁺).[3][4] They synergize with NO but lose efficacy when the heme is oxidized or lost.

  • sGC Activators (e.g., Ataciguat/HMR 1766, Cinaciguat): Specifically target the oxidized (Fe³⁺) or heme-free enzyme.[1][3][4][5] They mimic the heme group, binding to the empty pocket to restore catalytic activity.

To test Ataciguat efficacy, one cannot simply use standard sGC preparations; one must experimentally induce the "pathological" heme-oxidized/heme-free state. This protocol details the use of ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) to chemically enforce this state, creating a specific assay window for sGC activators.

Mechanistic Pathway Diagram

sGC_Redox_Pathway NO Nitric Oxide (NO) sGC_Red sGC (Fe2+ Heme) [Physiological] NO->sGC_Red Activates sGC_Ox sGC (Fe3+ Heme) [Unstable] sGC_Red->sGC_Ox Oxidation cGMP cGMP Production (Vasodilation) sGC_Red->cGMP High Output Stimulators sGC Stimulators (e.g., Riociguat) Stimulators->sGC_Red Sensitizes ROS Oxidative Stress (ROS / ODQ) ROS->sGC_Red Induces Oxidation sGC_Apo Apo-sGC (Heme-Free) sGC_Ox->sGC_Apo Heme Loss sGC_Ox->cGMP Restored Output sGC_Apo->cGMP Restored Output Ataciguat Ataciguat (sGC Activator) Ataciguat->sGC_Ox Activates Ataciguat->sGC_Apo Activates

Figure 1: The redox state of sGC dictates drug sensitivity. ODQ mimics oxidative stress, shifting the population to the right (Fe3+/Apo), rendering the enzyme insensitive to NO but sensitive to Ataciguat.

Part 2: Experimental Design & Controls

To validate Ataciguat, you must demonstrate that its activity is maintained or potentiated under conditions where NO donors fail.

The "ODQ Switch" Model

ODQ is a selective inhibitor of NO-sensitive guanylyl cyclase. It oxidizes the heme iron, preventing NO binding and promoting heme loss.

  • Target Concentration: 10 µM (Specific for sGC oxidation without non-specific cytotoxicity in short assays).

  • Incubation Time: 20–30 minutes pre-treatment.[6]

Control Matrix

Every experiment must include these four conditions to prove specificity:

ConditionTreatmentTarget Enzyme StateExpected cGMP Response
Negative Control Vehicle (DMSO)Basal (Fe²⁺)Low (Basal)
Positive Control (Physiological) SNP or DEA/NO (NO Donor)Fe²⁺-NO complexHigh
Pathological Model Induction SNP + ODQ Fe³⁺ / Heme-freeInhibited (Validates ODQ worked)
Test Condition Ataciguat + ODQ Fe³⁺ / Heme-free + ActivatorHigh (Validates Ataciguat efficacy)

Part 3: Step-by-Step Protocols

Protocol A: Cell-Based Assay (Primary Screen)

Cell Type: Rat Aortic Smooth Muscle Cells (RASMC) or CHO cells overexpressing sGC α1/β1. Readout: Intracellular cGMP (ELISA/EIA).

Reagents Preparation
  • ODQ Stock: Dissolve in DMSO to 10 mM. Aliquot and store at -20°C. Protect from light.

  • Ataciguat Stock: Dissolve in DMSO to 10 mM.

  • IBMX (Phosphodiesterase Inhibitor): Prepare 100 mM stock in DMSO. Essential to prevent cGMP degradation during the assay.

Experimental Workflow
  • Seeding: Plate cells in 96-well plates (approx. 20,000 cells/well) and culture for 24 hours until 80-90% confluent.

  • Starvation (Optional but Recommended): Replace medium with serum-free medium for 2–4 hours to reduce basal signaling noise.

  • IBMX Pre-treatment: Remove media. Add warm Tyrode’s buffer (or serum-free media) containing 0.5 mM IBMX . Incubate for 15 minutes at 37°C.

  • Induction of Heme-Oxidation (The ODQ Step):

    • Add ODQ to appropriate wells to a final concentration of 10 µM .[7]

    • Add Vehicle (DMSO) to control wells.[8]

    • Incubate for 20 minutes at 37°C.

    • Note: Do not wash out ODQ. It must remain present to ensure the enzyme stays in the oxidized/heme-free state.

  • Agonist Stimulation:

    • Add Ataciguat (Dose response: 0.1 µM – 10 µM).[9]

    • Add SNP (100 µM) or DEA/NO (1 µM) to positive control wells.

    • Incubate for 10–15 minutes at 37°C.

  • Lysis & Detection:

    • Aspirate buffer immediately.

    • Add 0.1 M HCl (or specific lysis buffer from your cGMP ELISA kit).

    • Incubate 20 mins at RT.

    • Proceed to cGMP determination via ELISA.[7]

Protocol B: Purified Enzyme Assay (Biochemical Validation)

Purpose: To prove direct interaction with the enzyme without cellular interference.

  • Enzyme Prep: Recombinant soluble guanylate cyclase (commercial or in-house).

  • Buffer: 50 mM TEA (pH 7.4), 2 mM MgCl₂, 0.5 mM IBMX, 0.5 mM GTP.

    • Critical:Do NOT add DTT or other reducing agents during the assay, as they can reverse the ODQ effect or prevent heme oxidation.

  • Oxidation: Incubate purified sGC (approx. 0.1 µg) with 10 µM ODQ for 15 minutes at room temperature.

    • Verification: If using a spectrophotometer, observe the Soret band shift from 431 nm (Fe²⁺) to 393 nm (Fe³⁺) or disappearance (heme loss).

  • Reaction: Add Ataciguat (1–10 µM) and GTP. Incubate for 10 minutes at 37°C.

  • Stop: Add 50 mM EDTA or boil. Measure cGMP.

Part 4: Visualization of Workflow

Experimental_Workflow Start Cell Culture (RASMC / CHO-sGC) IBMX Add PDE Inhibitor (0.5 mM IBMX, 15 min) Start->IBMX Split Split Groups IBMX->Split Group_WT Group A: Physiological (Vehicle Pre-treat) Split->Group_WT Group_Ox Group B: Pathological Model (10 µM ODQ Pre-treat, 20 min) Split->Group_Ox Treat_WT Add Agonists: 1. Vehicle 2. SNP (NO) 3. Ataciguat Group_WT->Treat_WT Treat_Ox Add Agonists: 1. Vehicle 2. SNP (NO) 3. Ataciguat Group_Ox->Treat_Ox Lysis Lysis & cGMP ELISA Treat_WT->Lysis Treat_Ox->Lysis Result_WT Result A: SNP = High Ataciguat = Low/Moderate Lysis->Result_WT Result_Ox Result B (CRITICAL): SNP = Blocked Ataciguat = HIGH (Potentiated) Lysis->Result_Ox

Figure 2: Experimental workflow comparing physiological (Group A) vs. ODQ-induced pathological (Group B) conditions.

Part 5: Expected Results & Data Interpretation

When analyzing your data, the validity of the Ataciguat effect relies on the failure of the NO donor in the ODQ group.

Quantitative Reference Table
Agonist (10 µM)Pre-treatment: Vehicle (Relative cGMP)Pre-treatment: ODQ 10 µM (Relative cGMP)Interpretation
Vehicle 1.0 (Baseline)0.8 - 1.0ODQ alone has minimal effect on basal cGMP.
SNP / DEA-NO 50.0 - 100.0 2.0 - 5.0 Validation: ODQ successfully oxidized heme; NO signaling is blocked.
Riociguat 40.0 - 80.05.0 - 10.0Stimulators require reduced heme; efficacy is lost with ODQ.
Ataciguat 5.0 - 15.040.0 - 80.0 Efficacy: Ataciguat activates the oxidized/heme-free enzyme created by ODQ.

Troubleshooting:

  • If SNP is not inhibited by ODQ: The ODQ is degraded or the incubation time was too short. Fresh ODQ is critical.

  • If Ataciguat works in Vehicle group: Ataciguat has some affinity for basal sGC, or there is baseline oxidative stress in your cell culture (common in over-confluent or stressed cells). However, the fold-induction should be significantly higher in the ODQ group.

References

  • Schindler, U., et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase."[9] Molecular Pharmacology.

  • Stasch, J.P., et al. (2006). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation.

  • Evgenov, O.V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery.

  • Follmann, M., et al. (2013). "Soluble guanylate cyclase stimulators and activators."[8] Handbook of Experimental Pharmacology.

  • Priviero, F.B., et al. (2008). "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress." American Journal of Physiology-Heart and Circulatory Physiology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Ataciguat Sodium Solubility in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ataciguat sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ataciguat sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling and solubilizing Ataciguat sodium for experimental use. We understand that achieving and maintaining the solubility of this potent soluble guanylate cyclase (sGC) activator is critical for the accuracy and reproducibility of your results. This document provides troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is Ataciguat sodium and why is its solubility in aqueous buffers a critical factor?

Ataciguat (also known as HMR-1766) is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC)[1][2]. It preferentially activates the oxidized form of sGC, stimulating the production of cyclic GMP (cGMP), which plays a key role in various physiological processes, including vasodilation[1][2].

For in vitro and in vivo experiments, Ataciguat sodium must be fully dissolved in the aqueous buffer or vehicle to ensure:

  • Accurate Dosing: Undissolved particles lead to an inaccurate and lower effective concentration of the compound being tested.

  • Reproducible Results: Inconsistent solubility will result in high variability between experiments.

  • Biological Activity: Only the dissolved form of the drug is biologically available to interact with its target, sGC.

Ataciguat sodium is known to be poorly soluble in water, making the preparation of aqueous solutions a common challenge[3].

Q2: What are the general solubility properties of Ataciguat sodium?

Ataciguat sodium's solubility profile is characteristic of many small molecule inhibitors. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

PropertyValue/InformationSource
Molecular Formula C₂₁H₁₈Cl₂N₃NaO₆S₃[3]
Molecular Weight 598.46 g/mol [3]
Aqueous Solubility Poor/Insoluble[3]
Organic Solvent Solubility Soluble in DMSO[3][4]
Appearance White to off-white solid[4]
Q3: What is the predicted pKa of Ataciguat and how does it influence its solubility?

The Henderson-Hasselbalch equation dictates that for a weak acid, as the pH of the solution increases above its pKa, the molecule will increasingly exist in its ionized (deprotonated) form. This ionized form is generally more soluble in aqueous solutions.

Therefore, it is predicted that the solubility of Ataciguat will increase as the pH of the aqueous buffer becomes more alkaline.

Caption: Effect of pH on Ataciguat Ionization and Solubility.

Q4: How should I prepare a stock solution of Ataciguat sodium?

Due to its poor aqueous solubility, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of Ataciguat sodium powder (MW: 598.46 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Example: To prepare 1 mL of a 10 mM stock solution, dissolve 5.98 mg of Ataciguat sodium in 1 mL of DMSO.

  • Mixing: Vortex the solution and, if necessary, gently warm it (e.g., in a 37°C water bath) to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability[2]. This minimizes repeated freeze-thaw cycles which can compromise the compound's integrity.

Q5: How do I prepare working solutions of Ataciguat sodium in aqueous buffers for in vitro experiments?

The most common issue encountered is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer like Phosphate-Buffered Saline (PBS) or Tris-HCl. This "concentration shock" occurs due to the rapid change in solvent polarity.

Recommended Protocol for Dilution:

  • Thaw Stock Solution: Thaw an aliquot of your DMSO stock solution and bring it to room temperature. Ensure the compound is fully dissolved. If any precipitate is visible, gently warm and vortex the stock solution.

  • Pre-warm Buffer: Warm your aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Increasing the temperature can improve the solubility of many compounds[8][9].

  • Serial Dilution (if necessary): For very high dilutions, it is best to perform a serial dilution. First, make an intermediate dilution of your stock in DMSO.

  • Final Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring. Crucially, the final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.

Q6: What is a recommended formulation for in vivo studies?

For animal studies, a co-solvent system is often required to achieve a suitable concentration for dosing. A commonly cited formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol for Preparing the in vivo Formulation:

  • Start with your high-concentration DMSO stock of Ataciguat sodium.

  • Add the required volume of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add Tween-80 and mix again until the solution is homogeneous.

  • Finally, add the saline dropwise while mixing to reach the final volume.

  • This formulation can achieve a solubility of ≥ 2.5 mg/mL[2][4]. It is recommended to prepare this solution fresh on the day of use[2].

Q7: How should I store Ataciguat sodium powder and its solutions?
  • Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture[3].

  • DMSO Stock Solutions: Store in single-use aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[2].

  • Aqueous Working Solutions: Due to lower stability in aqueous media, it is strongly recommended to prepare these solutions fresh for each experiment and use them immediately.

Troubleshooting Guide

This section addresses the most common problem encountered when working with Ataciguat sodium: precipitation in aqueous buffers.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Lower_Conc Consider lowering the final Ataciguat concentration Check_DMSO->Lower_Conc No Modify_Dilution Did you add stock to pre-warmed buffer while vortexing? Check_DMSO->Modify_Dilution Yes Lower_Conc->Start Success Solution is Clear: Proceed with Experiment Modify_Dilution->Success Yes Still_Precipitates Precipitation Persists Modify_Dilution->Still_Precipitates No Try_pH Try increasing buffer pH (e.g., to 7.8-8.0) Use_Enhancer Use a solubility enhancer (e.g., HP-β-CD) Try_pH->Use_Enhancer Use_Enhancer->Success Still_Precipitates->Try_pH

Caption: Troubleshooting workflow for Ataciguat sodium precipitation.

Q&A: Addressing Precipitation

"My Ataciguat sodium precipitated when I added it to my aqueous buffer. What should I do?"

Follow these steps to diagnose and solve the issue:

  • Verify Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may not be necessary. Ensure your final DMSO concentration is as low as possible, ideally ≤ 0.1%, and not exceeding 0.5%.

  • Optimize Your Dilution Technique:

    • Temperature: Was your aqueous buffer pre-warmed to 37°C? This can significantly aid solubility[8][9].

    • Mixing: Did you add the DMSO stock to the buffer dropwise while vigorously vortexing or stirring? This avoids localized high concentrations of the compound that can cause it to crash out of solution.

  • Re-evaluate Your Target Concentration: It's possible your desired final concentration exceeds the solubility limit of Ataciguat sodium in that specific buffer. Try preparing a solution at half the original target concentration to see if it remains in solution.

  • Increase the pH of Your Buffer: Since Ataciguat is predicted to be a weak acid, increasing the pH of your buffer can enhance its solubility.

    • Recommendation: Prepare a Tris or PBS buffer at a slightly higher pH, for example, pH 7.8 or 8.0. Be sure to confirm that this pH is compatible with your experimental system.

    • Caution: Some buffer components can interact with compounds. For instance, TRIS buffer has been shown to interact with borosilicate glass and could potentially interact with certain compounds[10][11]. If you switch buffer systems, ensure it is validated for your assay.

  • Use a Solubility Enhancer like Cyclodextrin: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility[12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research.

Caption: Encapsulation of a drug by HP-β-cyclodextrin.

Protocol for Using HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the Ataciguat sodium DMSO stock solution to the HP-β-CD solution.

  • Vortex and allow the mixture to incubate (e.g., for 1 hour at room temperature) to facilitate the formation of the inclusion complex.

  • Use this complexed solution as your new, more soluble stock for further dilutions into your final experimental buffer.

By systematically working through these FAQs and troubleshooting steps, you can overcome the solubility challenges associated with Ataciguat sodium and ensure the reliability and success of your experiments.

References
  • Reddy, K. K., & G, K. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Reddy, K. K., & G, K. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Reddy, K. K., & G, K. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Reddy, K. K., & G, K. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]

  • Reddy, K. K., & G, K. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. [Link]

  • Moya-Ortega, M. D., et al. (2004). Modulating drug release with cyclodextrins in hydroxypropyl methylcellulose gels and tablets. PubMed. [Link]

  • Alvarez-Lorenzo, C., et al. (n.d.). Cyclodextrins as modulators of drug release from PEG-based hydrogels: The nicardipine/β-cyclodextrin system. ResearchGate. [Link]

  • Inxight Drugs. (n.d.). Ataciguat. Inxight Drugs. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.). [Source for stability testing guidelines].
  • Princeton University. (n.d.). Sodium | Office of Environmental Health and Safety. Princeton University. [Link]

  • FirstWord Pharma. (2025, November 7). Kardigan Presents Positive Phase 2 Data on Ataciguat in Patients With Moderate Calcific Aortic Valve Stenosis at American Heart Association Scientific Sessions 2025. FirstWord Pharma. [Link]

  • Al-Shahrani, S., & Ansari, M. J. (n.d.). solubility evaluations of osimertinib mesylate in physiological buffers. [Source for solubility in physiological buffers]. [Link]

  • ResearchGate. (n.d.). Solubility of 1 in PBS Buffer Solution (pH 7.4). ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Aqueous solubility, thermodynamic (PBS, pH 7.4) - US. Eurofins Discovery. [Link]

  • PMC. (2025, September 19). Stability study of common vasoactive drugs diluted in five types of solutions. PMC. [Link]

  • MDPI. (2022, February 26). Thiolated Hydroxypropyl-β-cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery. MDPI. [Link]

  • Pharma Beginners. (2020, January 1). SOP for Analytical Solution Stability Study. Pharma Beginners. [Link]

  • ClinicalTrials.gov. (n.d.). Safety of Ataciguat in Patients With Moderate Calcific Aortic Valve Stenosis. ClinicalTrials.gov. [Link]

  • ClinicalTrials.gov. (n.d.). Ataciguat for Slowing the Progression of Moderate Calcific Aortic Valve Stenosis: A Randomized, Placebo Controlled Study. ClinicalTrials.gov. [Link]

  • ResearchGate. (2021, July 8). Dissolution kinetics of a sodium borosilicate glass in Tris buffer solutions: Impact of Tris concentration and acid (HCl/HNO3) identity. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2024140927A1 - The use of hydroxypropyl-beta-cyclodextrin in stabilizing antibody-drug conjugate formulations.
  • PubMed. (2011, June 15). TRIS Buffer in Simulated Body Fluid Distorts the Assessment of Glass-Ceramic Scaffold Bioactivity. PubMed. [Link]

  • RSC Publishing. (n.d.). Dissolution kinetics of a sodium borosilicate glass in Tris buffer solutions: impact of Tris concentration and acid (HCl/HNO3) identity. RSC Publishing. [Link]

  • ResearchGate. (2025, August 5). Dynamic Dissolution Testing To Establish In Vitro/In Vivo Correlations for Montelukast Sodium, a Poorly Soluble Drug. ResearchGate. [Link]

  • MDPI. (2025, April 27). Formulation of Caffeine–Hydroxypropyl-β-Cyclodextrin Complex in Hydrogel for Skin Treatment. MDPI. [Link]

  • Carl ROTH. (n.d.). Sodium - Safety Data Sheet. Carl ROTH. [Link]

  • PubMed. (2008, December 15). Dynamic dissolution testing to establish in vitro/in vivo correlations for montelukast sodium, a poorly soluble drug. PubMed. [Link]

  • Yale Environmental Health & Safety. (n.d.). Sodium Azide. Yale Environmental Health & Safety. [Link]

  • Office of Environment, Health & Safety. (n.d.). Safe Storage of. [Source for chemical storage guidelines]. [Link]

  • bioRxiv. (2020, December 22). Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing: Niclosamide as a case study. bioRxiv. [Link]

  • Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery. [Link]

Sources

Optimization

Ataciguat sodium stability in cell culture media at 37°C

The following technical guide serves as a specialized support resource for researchers utilizing Ataciguat sodium (HMR 1766) in in vitro applications. This content is structured to address stability, handling, and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers utilizing Ataciguat sodium (HMR 1766) in in vitro applications. This content is structured to address stability, handling, and troubleshooting with the rigor expected in drug development and pharmacological research.

Topic: Stability and Handling in Cell Culture Media at 37°C Document Type: Troubleshooting Guide & FAQ Scientist Validation: Senior Application Scientist

Executive Summary: The Stability Profile

Ataciguat sodium is a soluble guanylate cyclase (sGC) activator . Unlike sGC stimulators (e.g., Riociguat) which require a reduced heme moiety, Ataciguat specifically targets the oxidized (Fe³⁺) or heme-free form of the enzyme.

  • Functional Stability at 37°C: Ataciguat is functionally stable in standard cell culture media (DMEM/RPMI + 10% FBS) for up to 24 hours . Experiments extending beyond this window require media replenishment to ensure consistent receptor occupancy.

  • Chemical Vulnerability: While chemically resilient to oxidation (as it targets oxidative states), it is an anthranilic acid derivative and should be protected from direct light to prevent photolytic degradation.

  • Solubility Limit: The primary failure mode in culture is precipitation , not chemical degradation. Ataciguat is hydrophobic; exceeding the solubility limit in aqueous media leads to "micro-precipitation" that is often invisible to the naked eye but abolishes biological activity.

Preparation & Handling Workflows

Standardizing your "pre-flight" protocol is the only way to ensure reproducibility.

Workflow Diagram: Solubilization & Dilution

The following diagram outlines the critical path from powder to assay, highlighting the "Danger Zones" where stability is most often compromised.

Ataciguat_Workflow cluster_stability Stability Checkpoints Powder Ataciguat Sodium Powder (Store -20°C, Desiccated) Stock Stock Solution (10-50 mM in 100% DMSO) Powder->Stock Dissolve completely Vortex & Sonicate Intermed Intermediate Dilution (Optional step to reduce DMSO spike) Stock->Intermed Dilute 1:10 in DMSO (Avoid aqueous shock) Media Cell Culture Media (Pre-warmed 37°C) Stock->Media Direct spike (Risk of precipitation) Intermed->Media Slow addition while vortexing Assay Final Assay Well (Max 0.1-0.5% DMSO) Media->Assay Incubate 37°C (0-24 Hours) Check1 Check for crystals under microscope Media->Check1

Figure 1: Optimal solubilization workflow to prevent precipitation shock. Direct spiking of high-concentration DMSO stocks into aqueous media can cause immediate crashing out of the compound.

Troubleshooting Guide: Stability & Efficacy

Diagnose experimental failures using this symptom-based matrix.

Issue 1: "I see no increase in cGMP levels after treatment."

Root Cause Analysis:

  • Target State Mismatch: Ataciguat requires the sGC enzyme to be in an oxidized or heme-free state. In healthy, non-stressed cells, sGC is predominantly in the reduced (Fe²⁺) state, which Ataciguat activates poorly.

  • Precipitation: The drug precipitated upon addition to the media.

Corrective Protocol:

  • Validate the Target: Pre-treat cells with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) at 10 µM for 15-30 minutes. ODQ oxidizes the sGC heme, creating the specific substrate for Ataciguat. If Ataciguat works only in the presence of ODQ, your drug is stable, but your basal cellular model lacked the necessary oxidative stress [1, 2].

  • Solubility Check: Centrifuge a mock media sample (with drug) at 13,000 x g for 10 minutes. Analyze the supernatant via HPLC or simply check for a pellet. If a pellet exists, you have exceeded the solubility limit (typically >10-30 µM in media depending on serum content).

Issue 2: "My results are highly variable between replicates."

Root Cause Analysis:

  • Adsorption: Hydrophobic compounds like Ataciguat can adsorb to plastic surfaces (polystyrene plates), effectively reducing the free concentration over time.

  • Light Degradation: Anthranilic acid derivatives can be photosensitive.[1]

Corrective Protocol:

  • Material Switch: Use low-binding plates or glass-coated consumables if possible.

  • Light Protection: Perform dilutions in low-light conditions and wrap incubation plates in foil. While not as strictly required as for Nifedipine, this eliminates a variable.

Issue 3: "The cells look unhealthy after 24 hours."

Root Cause Analysis:

  • DMSO Toxicity: The final concentration of DMSO exceeded 0.5%.

  • Off-Target Effects: High concentrations of sGC activators can have off-target effects if the specific sGC isoform is not present.

Corrective Protocol:

  • Vehicle Control: Ensure a "DMSO-only" control well matches the exact volume added to the treatment wells.

  • Limit: Keep final DMSO concentration <0.1% for sensitive primary cells and <0.5% for robust cell lines (e.g., HEK293, CHO).

Frequently Asked Questions (FAQ)

Q: What is the exact half-life of Ataciguat in culture media at 37°C? A: There is no single "datasheet" half-life because it depends on serum esterase activity and pH. However, functional assays demonstrate maintained efficacy over 24 hours [3]. For experiments lasting 48-72 hours, we mandate a full media exchange with fresh compound every 24 hours to prevent degradation products from accumulating and to maintain therapeutic levels.

Q: Can I store Ataciguat diluted in media at 4°C for later use? A: No. Aqueous stability is significantly lower than DMSO stability. Once diluted into media, the compound is subject to hydrolysis and precipitation. Prepare fresh working solutions immediately before every experiment.

Q: Does serum (FBS) affect Ataciguat stability? A: Yes, but often positively regarding solubility. Serum albumin can bind hydrophobic drugs, acting as a carrier that prevents precipitation. However, this protein binding reduces the free fraction of the drug. If switching to serum-free media, you must re-evaluate solubility, as the drug is more likely to precipitate without the "albumin buffer."

Mechanistic Context

Understanding why the drug works ensures you are testing the right biological window.

Ataciguat restores signaling in "sick" (oxidized) vessels. The diagram below illustrates why standard healthy cell cultures might yield false negatives regarding drug stability/activity.

Mechanism Figure 2: Ataciguat Mechanism of Action. The drug specifically targets the oxidized enzyme which accumulates under oxidative stress conditions (simulated by ODQ). NO Nitric Oxide (NO) sGC_Red sGC (Reduced Fe²⁺) Healthy State NO->sGC_Red Activates sGC_Ox sGC (Oxidized Fe³⁺) Disease State NO->sGC_Ox No Effect ROS Oxidative Stress (ROS) ROS->sGC_Red Oxidizes Heme sGC_Red->sGC_Ox Loss of Heme cGMP cGMP Production (Vasodilation) sGC_Red->cGMP High Output sGC_Ox->cGMP Restored Output Ataciguat Ataciguat (HMR 1766) Ataciguat->sGC_Ox Re-activates

References

  • Stasch, J. P., et al. (2006). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Journal of Clinical Investigation.[2]

  • Hoffmann, L. S., et al. (2009).[3] Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation.[3] British Journal of Pharmacology.[3]

  • Schäfer, A., et al. (2010). Guanylyl cyclase activator ataciguat improves vascular function and reduces platelet activation in heart failure.[3] Pharmacological Research.[3]

  • MedChemExpress. (2024).[4] Ataciguat (HMR-1766) Datasheet & Storage.

Sources

Troubleshooting

Technical Support Center: Ataciguat (HMR1766) In Vitro Assay Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, the most frequent issue I encounter from researchers evaluating the soluble guanylate cyclase (sGC) activator Ataciguat (HMR1766) is an unexpect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, the most frequent issue I encounter from researchers evaluating the soluble guanylate cyclase (sGC) activator Ataciguat (HMR1766) is an unexpectedly low or undetectable cyclic GMP (cGMP) response in standard in vitro cellular assays.

This guide is designed to troubleshoot this exact phenomenon. By addressing the unique redox-dependent pharmacology of sGC activators, we will help you build a self-validating experimental system that guarantees robust and reproducible data.

Part 1: The Mechanistic Root Cause

To understand why your assay is failing, we must first look at the structural biology of your target enzyme. sGC contains a prosthetic heme group that dictates its sensitivity to ligands.

Pathway NO Nitric Oxide (NO) & sGC Stimulators sGC_red Reduced sGC (Fe2+) Healthy State NO->sGC_red Activates Ataciguat Ataciguat (HMR1766) & sGC Activators Ataciguat->sGC_red No/Low Activation sGC_ox Oxidized/Heme-free sGC (Fe3+) Oxidative Stress Ataciguat->sGC_ox Activates sGC_red->sGC_ox Oxidation cGMP1 cGMP Production (High) sGC_red->cGMP1 GTP Conversion cGMP2 cGMP Production (High) sGC_ox->cGMP2 GTP Conversion ODQ ODQ / ROS (Heme Oxidants) ODQ->sGC_ox Induces

Fig 1. Redox-dependent activation of sGC by NO/Stimulators vs. Activators like Ataciguat.

Part 2: Troubleshooting FAQs

Q1: Why is my baseline cGMP response to Ataciguat nearly undetectable in healthy, wild-type cells? A1: This is a classic case of target mismatch based on the oxidation state of the enzyme. Ataciguat is an sGC activator, which is mechanistically distinct from an sGC stimulator (e.g., Riociguat). In healthy cells, the prosthetic heme iron of sGC is predominantly in the [1]. While sGC stimulators synergize with nitric oxide (NO) to target this reduced state, sGC activators like Ataciguat are specifically designed to bind and activate the [2]. If you apply Ataciguat to healthy cells without inducing oxidative stress, the drug cannot access its binding pocket effectively, resulting in negligible cGMP production[3].

Q2: How do I properly induce the oxidized sGC state in vitro to validate Ataciguat's efficacy? A2: To create a self-validating assay system, you must introduce a pharmacological oxidant to shift the sGC heme iron from Fe2+ to Fe3+. The gold standard for this is ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one). Pre-treating your cell cultures (e.g., Rat Aortic Smooth Muscle Cells) or purified enzyme with 10 µM ODQ for 30 minutes prior to Ataciguat addition selectively oxidizes the sGC heme[3]. This renders the enzyme insensitive to NO but highly responsive to Ataciguat, effectively unmasking the drug's activity[4].

Q3: I induced oxidative stress with ODQ, but my cGMP levels are still dropping off rapidly. What is missing in my workflow? A3: You are likely losing your synthesized cGMP to phosphodiesterase (PDE) degradation. cGMP is rapidly hydrolyzed to inactive 5'-GMP by intracellular PDEs. To capture the transient accumulation of cGMP, you must inhibit PDE activity during the assay. Always include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) at 0.5 to 1 mM, during the 15-30 minute drug incubation phase[3].

Part 3: Quantitative Data & Expected Outcomes

To ensure your assay is performing correctly, benchmark your results against the established pharmacological profiles of sGC modulators. A successful assay will demonstrate the inverse relationship between stimulators and activators under oxidative stress[5].

Compound ClassExampleTarget sGC StateExpected cGMP Fold-Change (Basal/Healthy Cells)Expected cGMP Fold-Change (ODQ-Treated Cells)
NO Donor SNPReduced (Fe2+)High (50–100x)Low (<2x)
sGC Stimulator RiociguatReduced (Fe2+)Moderate-High (20–70x)Low (<2x)
sGC Activator AtaciguatOxidized (Fe3+)Low (1–3x) High (30–80x)
Part 4: Validated Experimental Protocol

Below is the optimized, step-by-step methodology for evaluating Ataciguat in vitro. This protocol incorporates the necessary causality-driven steps (PDE inhibition and heme oxidation) to guarantee reliable data.

Workflow Step1 1. Seed Cells (e.g., RASMCs) Step2 2. Add IBMX (PDE Inhibitor) Step1->Step2 Step3 3. Add ODQ (Heme Oxidant) Step2->Step3 Step4 4. Add Ataciguat (Target Drug) Step3->Step4 Step5 5. Cell Lysis & Extraction Step4->Step5 Step6 6. cGMP Quantification Step5->Step6

Fig 2. Optimized in vitro workflow for Ataciguat cGMP assays using ODQ and IBMX.

Step-by-Step Methodology:

  • Cell Preparation: Seed your target cells (e.g., primary smooth muscle cells or endothelial cells) in a multi-well plate and grow to 80-90% confluence. Wash twice with a physiological buffer (e.g., HBSS) to remove serum components.

  • PDE Inhibition (The Stabilizer): Pre-incubate the cells with 1 mM IBMX for 10 minutes. Causality: This prevents the rapid degradation of newly synthesized cGMP by endogenous PDEs, allowing the signal to accumulate to detectable levels[3].

  • Heme Oxidation (The Catalyst): Add 10 µM ODQ to the wells and incubate for 30 minutes. Causality: ODQ selectively oxidizes the ferrous (Fe2+) iron in the sGC heme to the ferric (Fe3+) state. This structural shift mimics pathological oxidative stress, rendering the enzyme's heme pocket accessible and responsive to Ataciguat[4].

  • Drug Treatment: Add Ataciguat at varying concentrations (typically ranging from 10 nM to 10 µM) and incubate for exactly 15 to 30 minutes. Include a vehicle control and an NO donor (like SNP) as a negative control for the oxidized state.

  • Lysis & Extraction: Rapidly aspirate the buffer and immediately lyse the cells using 0.1 M HCl (or the specific lysis buffer provided by your cGMP assay kit). Causality: Acidic lysis instantly denatures cellular proteins, halting any residual PDE or sGC activity and stabilizing the cGMP.

  • Quantification: Centrifuge the lysates to remove cellular debris and quantify the cGMP levels in the supernatant using a validated competitive ELISA or TR-FRET assay.

Part 5: References
  • Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress Frontiers in Pharmacology[Link]

  • Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress American Journal of Physiology[Link]

  • Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease National Institutes of Health (PMC)[Link]

  • Guanylyl Cyclase Activator Improves Endothelial Function by Decreasing Superoxide Anion Concentration MDPI[Link]

Sources

Optimization

Technical Support Center: Minimizing Precipitation of HMR 1766 (Ataciguat)

Topic: Minimizing precipitation of HMR 1766 in animal dosing vehicles Role: Senior Application Scientist Status: Active Support Guide[1][2] Introduction: The Solubility Challenge Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing precipitation of HMR 1766 in animal dosing vehicles Role: Senior Application Scientist Status: Active Support Guide[1][2]

Introduction: The Solubility Challenge

Welcome to the Technical Support Center. You are likely here because your HMR 1766 (Ataciguat) formulation has failed—turning from a clear solution into a cloudy suspension or clogging your gavage needles.[1][2]

HMR 1766 is a dicarboxylic acid derivative and a potent soluble guanylate cyclase (sGC) activator.[1][2] Its physicochemical profile (LogP ~4.2, MW 576.5 g/mol ) defines it as a Class II/IV compound in the Biopharmaceutics Classification System (BCS): low solubility, variable permeability.[1][2]

The central challenge is that HMR 1766 is lipophilic and acidic.[1][2] It dissolves well in organic solvents (DMSO) or basic solutions, but it is prone to "crashing out" (precipitating) upon dilution with aqueous buffers or exposure to acidic physiological environments (like the rat stomach).[1][2]

This guide provides the protocols to stabilize this compound for consistent in vivo dosing.

Module 1: The Physics of Precipitation (FAQ)

Q: Why does my solution turn cloudy immediately upon adding saline/water?

A: The "Solubility Cliff." HMR 1766 is soluble in DMSO (~95 mg/mL) and PEG.[1][2] However, solubility in cosolvent systems is rarely linear; it is logarithmic.[1][2]

  • The Mechanism: As you add water to a DMSO/PEG stock, the dielectric constant of the mixture rises.[1] Once the water fraction exceeds a critical threshold (often >50%), the solvent's capacity to hold the lipophilic HMR 1766 collapses exponentially, causing immediate supersaturation and precipitation.

Q: The formulation looked clear but precipitated after 1 hour. Why?

A: Metastable Supersaturation. You likely created a "metastable" solution.[1][2] It was thermodynamically unstable but kinetically slow to precipitate.[1][2]

  • The Trigger: Nucleation sites (dust, scratches in the vial) or a slight temperature drop caused the crystal lattice to form.

  • The Fix: You must determine the Equilibrium Solubility of your vehicle, not just the kinetic solubility.[1]

Q: Why does it clog the needle during Oral Gavage (PO)?

A: Ostwald Ripening or pH Shock. If using a suspension, small particles may be dissolving and redepositing onto larger particles, causing them to grow (Ostwald Ripening).[1] If using a solution, the compound may be precipitating at the tip of the needle due to evaporation or interaction with saliva.[1]

Module 2: Validated Formulation Recipes

Note: All concentrations must be verified against your specific batch's certificate of analysis for salt correction factors (e.g., Sodium salt vs. Free acid).

Table 1: Vehicle Selection Matrix
Dosing RouteFormulation TypeVehicle Composition (v/v)Max Conc. (Approx)Stability Window
IV / IP Solution 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~2–3 mg/mL< 4 Hours
PO (High Dose) Suspension 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water > 10 mg/mLDays (Re-suspend)
PO (Lipid) Solution/Emulsion 10% DMSO + 90% Corn Oil ~5–10 mg/mLHigh Stability
Critical Protocol: Preparation of the IV Solution (Standard 10/40/5/45)

Use this for Intravenous or Intraperitoneal dosing where particles cannot be tolerated.[1][2]

  • Weighing: Weigh HMR 1766 powder into a glass vial (avoid plastic initially to prevent adsorption).

  • Primary Solubilization: Add DMSO (10% of final volume) . Vortex and sonicate at 37°C until perfectly clear. Do not proceed if cloudy.

  • Cosolvent Addition: Add PEG300 (40% of final volume) and Tween 80 (5% of final volume) .[1][2][3] Vortex thoroughly.

    • Technical Note: Adding these viscous agents before the water buffers the transition, preventing the "solubility cliff."[1]

  • Aqueous Dilution: Slowly add warm (37°C) Saline (45% of final volume) dropwise while vortexing.

    • Warning: Adding cold saline will cause immediate precipitation.[1][2]

  • Final Check: Inspect against a light source. If a haze appears, the concentration is too high for this vehicle.[1]

Module 3: Troubleshooting Logic (Visualization)

Use this decision tree to diagnose precipitation issues during your experiment.

PrecipitationLogic Start Observation: HMR 1766 Precipitates CheckTime When does it happen? Start->CheckTime Time_Dilution Upon adding Aqueous Buffer CheckTime->Time_Dilution Time_Storage After 1-4 Hours (Storage) CheckTime->Time_Storage Time_InVivo During Necropsy (Found in Stomach) CheckTime->Time_InVivo Cause_Cliff Cause: Solubility Cliff (Dielectric Constant Mismatch) Time_Dilution->Cause_Cliff Cause_Meta Cause: Metastable State (Temp drop or Nucleation) Time_Storage->Cause_Meta Cause_pH Cause: Acidic pH Shock (HMR 1766 is an acid) Time_InVivo->Cause_pH Action_Cliff Action: Increase PEG/Tween ratio OR Switch to Slow Dropwise Addition Cause_Cliff->Action_Cliff Action_Meta Action: Keep solution at 37°C OR Switch to Lipid Vehicle (Corn Oil) Cause_Meta->Action_Meta Action_pH Action: Use Enteric Suspension (Methylcellulose) or Buffer to pH 8 Cause_pH->Action_pH

Figure 1: Diagnostic workflow for identifying the root cause of HMR 1766 precipitation based on the timing of the event.

Module 4: Advanced Protocols for Oral Gavage (PO)

For oral dosing, suspensions are often superior to solutions .[1][2] A solution may precipitate immediately upon hitting the low pH (pH 1–2) of the rat stomach, leading to variable absorption (low bioavailability).[1] A fine suspension provides a controlled dissolution rate.[1][2]

Protocol: The "Homogeneous Suspension" Method

Goal: Create a uniform dispersion that does not clog needles.[1][2]

  • Micronization: If your HMR 1766 powder is clumpy, grind it gently with a mortar and pestle.[1][2] Large crystals dissolve unpredictably.[1][2]

  • Wetting: Add the powder to the mortar. Add Tween 80 (0.1% final conc) dropwise.[1][2] Triturate (grind) until a smooth paste forms.[1][2] This "wets" the hydrophobic surface of the drug.[2]

  • Levigation: Slowly add 0.5% Methylcellulose (400 cP) in small aliquots, grinding continuously to prevent lumps.

  • Stabilization: Transfer to a vial and stir constantly.

    • Validation: Draw into a syringe and eject.[1][2] If resistance changes, the suspension is not uniform.[1]

References & Authority

  • Stasch, J. P., et al. (2002).[1][2] "Pharmacological actions of a novel NO-independent guanylyl cyclase activator, HMR-1766 (ataciguat)." British Journal of Pharmacology.[1][2]

    • Relevance: Foundational paper describing the compound's activity and initial handling.[1][2]

    • [1][2]

  • Schindler, U., et al. (2006).[1][2][4] "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology.

    • Relevance: Details the structural properties (anthranilic acid derivative) that dictate its pH-dependent solubility.

  • TargetMol Technical Data Sheet. "Ataciguat (HMR-1766) Solubility & Formulation."

    • Relevance: Source of the specific DMSO/PEG/Tween/Saline vehicle ratios.

    • [1][2]

  • MedChemExpress (MCE). "Ataciguat Sodium Salt Formulation Guide."

    • Relevance: Provides alternative lipid-based (Corn Oil) formulation strategies.[1][2]

Disclaimer: This guide is for research purposes only. Always consult your institution's IACUC and safety protocols before administering novel formulations to animals.

Sources

Troubleshooting

Technical Support Center: Optimizing Ataciguat Sodium (HMR1766) Enzyme Assays

Welcome to the Application Scientist Support Center. This troubleshooting guide and methodology framework is designed for researchers and drug development professionals evaluating Ataciguat sodium (HMR1766) . Ataciguat i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This troubleshooting guide and methodology framework is designed for researchers and drug development professionals evaluating Ataciguat sodium (HMR1766) . Ataciguat is a potent, heme-independent activator of soluble guanylate cyclase (sGC) that operates through a fundamentally different mechanism than endogenous nitric oxide (NO) or classic sGC stimulators.

Below, we address the most critical experimental variables—specifically incubation times and enzyme redox states—explaining the causality behind each protocol step to ensure your assays are robust, reproducible, and self-validating.

🔬 Frequently Asked Questions & Troubleshooting

Q1: What is the optimal incubation time for Ataciguat sodium in cell-free sGC enzyme assays?

Answer: The optimal incubation time for measuring Ataciguat-induced cGMP formation in purified or crude sGC preparations is strictly between 10 and 15 minutes at 37°C [1].

The Causality: Ataciguat exhibits mixed-type activation kinetics. Unlike NO, which binds the reduced ferrous (Fe²⁺) heme, Ataciguat preferentially targets the NO-insensitive, oxidized ferric (Fe³⁺) or heme-free state of the enzyme[1]. Extending the enzymatic incubation beyond 15 minutes does not yield a linear increase in cGMP. This is due to the rapid depletion of the substrate (GTP) and the thermal instability of the isolated sGC enzyme at 37°C. A 10-minute window ensures you capture the initial linear velocity of catalysis, which is an absolute requirement for accurately calculating the EC₅₀ (typically between 0.5 and 10 μM)[1].

Q2: Why am I observing low cGMP formation even at high Ataciguat concentrations?

Answer: You are likely applying Ataciguat to the reduced (Fe²⁺) form of sGC. Ataciguat is an sGC activator, not a stimulator[2].

The Causality: If your assay utilizes purified recombinant sGC that is predominantly in the reduced state, Ataciguat cannot access its binding pocket effectively. To sensitize the enzyme, you must pre-incubate sGC with a heme oxidant, such as ODQ (1H-[1,2,4]-oxadiazolo[3,4-a]quinoxalin-1-one), at 10 μM for 10 minutes prior to adding your compound[2]. ODQ forces the heme iron into the ferric state, drastically shifting the Ataciguat concentration-response curve to the left and increasing the maximal response (Emax) by up to 5-fold[1].

Q3: How does the incubation workflow differ when transitioning to cell-based assays (e.g., Smooth Muscle Cells)?

Answer: In intact cellular assays, the 10-minute Ataciguat incubation must be preceded by phosphodiesterase (PDE) inhibition.

The Causality: Intracellular PDEs rapidly hydrolyze newly formed cGMP into inactive 5'-GMP. To capture the true extent of sGC activation, cells must be pre-incubated with 0.1 mM IBMX (a broad-spectrum PDE inhibitor) before the 10-minute exposure to Ataciguat[1]. Without IBMX, the rapid degradation of cGMP will artificially suppress your assay window, leading to false-negative efficacy readouts.

📊 Quantitative Data Summary

To facilitate rapid assay design, the following table summarizes the critical quantitative parameters and incubation conditions required for Ataciguat evaluation across different assay formats:

Assay FormatsGC Target StateRequired Modulator / ConditionOptimal Incubation TimeExpected EC₅₀ Range
Cell-Free Enzyme Assay Oxidized (Fe³⁺)+ 10 μM ODQ (Pre-incubation)10 min at 37°C 0.5 – 10 μM
Cell-Free Enzyme Assay Reduced (Fe²⁺)None (Baseline Control)10 min at 37°C > 50 μM (Poor Efficacy)
Cell-Based Assay (SMC) Intracellular sGC+ 0.1 mM IBMX10 min at 37°C ~1 – 10 μM
In Vivo Platelet Assay Endogenous sGCOral/Enteral Dosing2 hours (In vivo) N/A (Restores NO sensitivity)

(Data synthesized from[1] and[3])

⚙️ Step-by-Step Methodology: Self-Validating sGC Activation Assay

To guarantee scientific integrity, this protocol incorporates a self-validating system . By running parallel controls, the assay inherently verifies the redox state of the enzyme before data is even analyzed.

Step 1: Enzyme Preparation & Oxidation (Pre-incubation)
  • Dilute purified sGC enzyme in a standard assay buffer (e.g., 50 mM Triethanolamine [TEA] pH 7.4, 3 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

  • Add the oxidant ODQ to a final concentration of 10 μM.

  • Incubate at 4°C for 10 minutes. Causality: Low-temperature incubation prevents premature enzyme degradation while allowing sufficient time for complete oxidation of the heme iron (Fe²⁺ to Fe³⁺).[1]

Step 2: Activator Addition & Steady-State Binding
  • Aliquot the oxidized sGC into a microtiter reaction plate.

  • Add Ataciguat sodium (HMR1766) across a logarithmic concentration range (e.g., 0.01 μM to 100 μM).

  • Pre-incubate the mixture for 5 minutes at room temperature. Causality: This allows Ataciguat to reach binding equilibrium with the oxidized sGC pocket before the catalytic reaction begins.[1]

Step 3: Substrate Addition & Catalytic Incubation (The Critical Window)
  • Initiate the enzymatic reaction by adding 0.5 mM GTP (spiked with[α-³²P]GTP for radiometric assays, or unlabeled GTP for LC-MS/MS).

  • Incubate exactly for 10 minutes at 37°C. [1]

Step 4: Termination & Detection
  • Terminate the reaction immediately by adding a stop solution (e.g., 10% acetic acid, or transitioning the plate to 4°C for 30 minutes to lyse cells/stop catalysis)[4].

  • Quantify cGMP levels using LC-MS/MS or a radiometric detector.

Self-Validation Control Check: Always run a parallel reaction using a classic NO-donor (e.g., DEA-NONOate) on your ODQ-treated enzyme. If the pre-incubation oxidation was successful, the NO-donor will fail to stimulate cGMP production, while Ataciguat will induce a robust, dose-dependent increase. If DEA-NONOate still produces high cGMP, your ODQ oxidation failed, and the Ataciguat data must be discarded.

🧬 Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow and molecular causality of Ataciguat-mediated sGC activation.

Ataciguat_Pathway ODQ ODQ (10 μM) Heme Oxidant sGC_red sGC (Fe2+) Reduced State ODQ->sGC_red Promotes sGC_ox sGC (Fe3+ / Heme-free) Oxidized State sGC_red->sGC_ox Oxidation cGMP cGMP Formation (10-15 min Incubation) sGC_ox->cGMP Catalysis Ataciguat Ataciguat Sodium (HMR1766) Ataciguat->sGC_ox Activates GTP GTP (Substrate) GTP->cGMP Conversion

Fig 1: Workflow of ODQ-mediated sGC oxidation and subsequent Ataciguat activation.

📚 References

1.1 - doi.org[1] 2.4 - Google Patents[4] 3.3 - American Heart Association Journals[3] 4.2 - Frontiers[2]

Sources

Optimization

Technical Support Center: Ataciguat Sodium (HMR 1766) Handling Guide

[1][2] Topic: Handling light sensitivity, storage, and reconstitution of Ataciguat sodium. Audience: Researchers, Formulation Scientists, and Lab Managers.[1] Document ID: TS-HMR1766-V2.1[1][2] Introduction: The Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Handling light sensitivity, storage, and reconstitution of Ataciguat sodium. Audience: Researchers, Formulation Scientists, and Lab Managers.[1] Document ID: TS-HMR1766-V2.1[1][2]

Introduction: The Stability Paradox of sGC Activators

Ataciguat sodium (HMR 1766) represents a class of soluble guanylate cyclase (sGC) activators designed to target the oxidized, heme-free form of the enzyme.[1][3][4] While this mechanism makes it robust in oxidative stress disease models, the compound itself possesses specific physiochemical vulnerabilities.

Unlike sGC stimulators (which require a reduced heme), Ataciguat is chemically distinct but shares the fragility common to sulfonyl-group-containing small molecules.[1][2] It is hygroscopic and photolabile .[1] Successful experimentation depends not just on dosage, but on preventing the "silent degradation" that occurs before the drug ever enters the biological system.

This guide provides a self-validating workflow to ensure your Ataciguat sodium retains >98% purity from the freezer to the pipette tip.

Module 1: Storage & Stability (The "Stasis" Phase)[1][2]

The Golden Rules of Storage

The degradation of Ataciguat sodium is driven by a triad of enemies: UV Light, Moisture, and Thermal Cycling.

ParameterRecommendationThe "Why" (Causality)
Long-Term Storage -20°C (up to 2 years)Low temperature arrests kinetic degradation pathways (hydrolysis/oxidation).[1][2]
Short-Term Storage 4°C (days to weeks)Acceptable for active experiments, but increases risk of moisture condensation if vials are opened frequently.[1][2]
Light Protection Amber Vials + Foil The chlorothiophene moiety is susceptible to photo-oxidation.[1][2] Light exposure can cleave the sulfonyl bridge, rendering the molecule inactive.
Desiccation Required Ataciguat sodium is hygroscopic.[1][2][5] Absorbed water catalyzes hydrolysis and alters the weighed mass, leading to dosing errors.[1]
Troubleshooting: Storage Anomalies

Q: I received the powder at room temperature. Is it degraded? A: Likely not. Ataciguat sodium is stable at ambient temperature for short durations (shipping stress).[1][2] However, immediately transfer it to -20°C upon receipt. If the powder has turned from white/beige to dark yellow or brown , degradation has occurred.[1]

Q: My freezer failed and the temperature rose to -5°C for a weekend. A: The compound is likely safe if it remained dark and dry. The critical failure point is usually moisture ingress during the thaw, not the temperature shift itself.

Module 2: Reconstitution & Solubilization (The "Critical" Phase)

This is the step where 80% of experimental errors occur. Ataciguat sodium is highly soluble in organic solvents but practically insoluble in water (aqueous solubility < 10 µM without co-solvents).[1][2]

Visual Workflow: The "Solvent Drop" Protocol

The following diagram illustrates the mandatory order of operations to prevent "crashing out" (precipitation).

ReconstitutionProtocol Start Start: Ataciguat Sodium Powder Step1 1. Weigh in Amber Vial (Low Light Environment) Start->Step1 Step2 2. Add 100% DMSO (Fresh, Anhydrous) Step1->Step2 Do NOT add water yet Check1 Visual Check: Is solution clear? Step2->Check1 Sonicate Sonicate (40kHz, 5-10 mins) Water bath < 30°C Check1->Sonicate Cloudy/Particulates Branch Intended Application? Check1->Branch Clear Solution Sonicate->Check1 InVitro In Vitro (Cell Culture) Branch->InVitro InVivo In Vivo (Animal Model) Branch->InVivo DiluteMedia Dilute into Media (Max 0.1% DMSO final) InVitro->DiluteMedia Direct dilution CoSolvent Add Co-Solvents sequentially: 1. PEG300 (40%) 2. Tween 80 (5%) 3. Saline (45%) InVivo->CoSolvent Complex formulation

Figure 1: Step-by-step reconstitution logic.[2] Note the critical checkpoint regarding solution clarity before adding any aqueous buffer.

Detailed Solubilization Protocols
Protocol A: Stock Solution (for In Vitro Use)
  • Solvent: 100% DMSO (Anhydrous).[1][2]

  • Solubility Limit: ~95–100 mg/mL.[1][2]

  • Procedure:

    • Weigh powder in a dimmed room.[1]

    • Add DMSO.[1][2][6][7] Vortex for 30 seconds.[1][2]

    • If particulates remain, sonicate for 5 minutes.[1]

    • Storage: Aliquot into single-use amber tubes. Store at -80°C (stable for 6 months).

Protocol B: In Vivo Formulation (The "10/40/5/45" Method)

For animal studies, pure DMSO is toxic.[1] Use this co-solvent system to maintain solubility while reducing toxicity.[1]

  • Target Concentration: 2.5 – 3.3 mg/mL.[2]

  • Step-by-Step:

    • 10% of final volume: Dissolve Ataciguat in DMSO (e.g., 100 µL). Ensure it is crystal clear.

    • 40% of final volume: Add PEG300 (e.g., 400 µL).[1][6][7] Mix well.

    • 5% of final volume: Add Tween 80 (e.g., 50 µL). Mix well.

    • 45% of final volume: SLOWLY add Saline (0.9% NaCl) (e.g., 450 µL).

    • Critical Warning: Adding saline before PEG/Tween will cause immediate precipitation that is nearly impossible to re-dissolve.[1][2]

Troubleshooting: Solubilization

Q: My solution turned cloudy when I added the saline. A: You likely added the saline too fast or skipped the PEG/Tween intermediate steps. This is "crashing out."

  • Fix: Attempt to sonicate at 37°C for 15 minutes. If it does not clear, you must restart. You cannot inject a suspension intravenously.[1][2]

Q: Can I use ethanol instead of DMSO? A: No. Ataciguat sodium is insoluble in ethanol.[1][8] DMSO is the mandatory primary solvent.[1]

Module 3: Experimental Application (The "Action" Phase)

In Vitro: Handling the "DMSO Spike"

When treating cells (e.g., HUVECs, cardiomyocytes), the final DMSO concentration must be <0.1% to avoid cytotoxicity.[1]

  • Dilution Factor: Prepare a 1000x stock (e.g., 10 mM) in DMSO.

  • Technique: Pipette the stock directly into the center of the media volume and swirl immediately. Do not pipette onto the plastic wall of the dish, as hydrophobic compounds can adhere to polystyrene.

In Vivo: Light Protection During Dosing

If you are performing long-term infusion or using clear syringe tubing:

  • Wrap the syringe/reservoir in aluminum foil .

  • Use amber tubing if available.[1][2]

  • Why? Photolytic degradation products of sGC activators can be cytotoxic or inactive, altering the PK/PD profile of your study.[1]

References

  • Schäfer, A., et al. (2010).[1][8] Guanylyl cyclase activator ataciguat improves vascular function and reduces platelet activation in heart failure.[1][8] Pharmacological Research.

  • Zhou, Z., et al. (2008).[1] Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Ataciguat Sodium (HMR 1766)

Senior Application Scientist Note: Ataciguat sodium (HMR 1766) is a nitric oxide-independent activator of soluble guanylate cyclase (sGC). Unlike standard reagents, it targets the oxidized (heme-free) form of sGC.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Ataciguat sodium (HMR 1766) is a nitric oxide-independent activator of soluble guanylate cyclase (sGC). Unlike standard reagents, it targets the oxidized (heme-free) form of sGC.[1] Its chemical structure—an anthranilic acid derivative containing sulfonylurea moieties—renders it susceptible to specific degradation pathways, primarily hydrolysis and oxidation. This guide synthesizes field-proven handling protocols to maintain stock integrity.

Part 1: Critical Stability Mechanisms

To prevent degradation, one must understand the enemy. Ataciguat sodium is not merely "unstable"; it fails due to specific environmental triggers.

TriggerMechanism of FailureObservable Sign
Moisture (Hydrolysis) The sulfonylurea-like linkages are prone to hydrolytic cleavage, especially in acidic environments.Loss of potency; increased impurity peaks on HPLC.
Oxygen (Oxidation) The thiophene and anthranilic acid cores are electron-rich, making them susceptible to oxidative stress, leading to ring opening or adduct formation.Solution turns yellow/brown; baseline noise in assays.
pH Instability Stable in alkaline conditions; rapid degradation in acidic media (pH < 6).Precipitation (protonation of the salt form) or hydrolysis.
Light (Photolysis) UV/Vis absorption leads to photo-degradation of the aromatic systems.Discoloration even in sealed vials.
Part 2: Stock Solution Preparation Protocol

Objective: Prepare a 10 mM stock solution of Ataciguat sodium in DMSO with maximum stability.

Reagents Required:

  • Ataciguat Sodium (Solid)[2][3]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Argon or Nitrogen gas stream.

Workflow Diagram (Visualization 1):

StockPrep Start Weigh Solid (Minimize Light) Solvent Add Anhydrous DMSO (Room Temp) Start->Solvent Dissolve Vortex/Sonicate (Avoid Heat >30°C) Solvent->Dissolve Aliquot Aliquot to Single-Use Vials Dissolve->Aliquot Check Clarity Gas Purge Headspace (Argon/N2) Freeze Store at -80°C Gas->Freeze Immediate Aliquot->Gas

Caption: Optimized workflow for preparing Ataciguat sodium stock solutions to minimize oxidative and hydrolytic stress.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid Ataciguat sodium to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

  • Solvent Addition: Add Anhydrous DMSO to the vial.

    • Why DMSO? Ataciguat is highly soluble in DMSO (>50 mg/mL) but insoluble in water and ethanol.[2] Water introduces hydrolysis risk; Ethanol evaporates too quickly, altering concentration.

  • Dissolution: Vortex gently. If particles persist, sonicate in a water bath for 30–60 seconds.

    • Caution: Monitor temperature.[3][4] Do not exceed 30°C, as heat accelerates degradation.

  • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in amber glass or light-blocking polypropylene tubes.

    • Crucial: Avoid freeze-thaw cycles. Each cycle introduces moisture condensation and physical stress to the molecule.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each aliquot vial for 5 seconds before capping. This displaces oxygen and moisture.

  • Storage: Store aliquots at -80°C for up to 6 months. Storage at -20°C is acceptable for <1 month.[5]

Part 3: Troubleshooting & FAQs
Category 1: Solubility & Precipitation

Q: My stock solution precipitated when I added it to the cell culture media. Why? A: Ataciguat sodium is hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is added directly to aqueous media, the rapid change in polarity causes the compound to "crash out."

  • Solution:

    • Serial Dilution: Dilute the stock in DMSO first (e.g., to 100x the final concentration) before adding to media.

    • Vortexing: Vortex the media rapidly while adding the drug.

    • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to keep the drug solubilized.

Q: Can I use water or PBS to prepare the stock solution? A: No. Ataciguat sodium is practically insoluble in water. Attempting this will result in a suspension, not a solution, leading to inconsistent dosing. Furthermore, aqueous storage promotes hydrolysis. Always use DMSO or DMF for the primary stock.

Category 2: Stability & Degradation [4][6]

Q: The stock solution has turned from colorless to faint yellow. Is it still usable? A: A yellow tint indicates oxidative degradation or the formation of impurities (likely aniline derivatives).

  • Verdict: If the color change is subtle, verify purity via HPLC. If the yellow is distinct/dark, discard the solution. The oxidized byproducts may have off-target effects or inhibit the sGC activation potency.

Q: Why do you recommend -80°C over -20°C? A: At -20°C, DMSO is frozen, but micro-pockets of unfrozen liquid can exist where solutes concentrate, accelerating chemical reactions (cryoconcentration effect). At -80°C, the matrix is fully vitrified, halting kinetic degradation.

Q: I need to use the drug for an in vivo animal study. DMSO is too toxic. What is the formulation? A: For in vivo work, you must bridge solubility and biocompatibility. The field-standard formulation (Grounding Source 1.1, 1.2) is:

  • 10% DMSO (containing the dissolved drug)[5][7]

  • 40% PEG300 (Polyethylene glycol)

  • 5% Tween 80

  • 45% Saline (0.9% NaCl)

  • Protocol: Dissolve drug in DMSO first. Add PEG300 and mix. Add Tween 80 and mix. Finally, add Saline. This yields a clear solution stable for immediate use.

Category 3: Diagnostic Logic

Troubleshooting Decision Tree (Visualization 2):

Troubleshooting Issue Observed Issue Precip Precipitation Issue->Precip Color Color Change (Yellowing) Issue->Color Potency Loss of Biological Activity Issue->Potency PrecipCheck Check Solvent System Precip->PrecipCheck ColorCheck Check Storage Color->ColorCheck PotencyCheck Check Handling Potency->PotencyCheck PrecipSol Use DMSO Stock? Check pH > 7? PrecipCheck->PrecipSol ColorSol Was it exposed to air/light? Discard if dark yellow. ColorCheck->ColorSol PotencySol Freeze-Thaw Cycles? Hydrolysis likely. PotencyCheck->PotencySol

Caption: Diagnostic logic for identifying the root cause of Ataciguat sodium stock failure.

Part 4: Quality Control (QC) Parameters

Before starting a critical experiment, validate your stock.

  • Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase (e.g., Waters Symmetry or equivalent).

  • Mobile Phase: Acetonitrile : Water (with 0.05% Ammonium Acetate or similar buffer).

    • Note: Avoid acidic modifiers like TFA if possible, or keep run times short to prevent on-column hydrolysis.

  • Detection: UV at 241 nm or 270 nm.

  • Acceptance Criteria: Purity > 95%.

References
  • Schindler, U., et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase."[5] Molecular Pharmacology, 69(4), 1260-1268.[5][8]

  • Stasch, J.P., et al. (2011). "Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease." Circulation, 123(20), 2263-2273.[8]

Sources

Optimization

Adjusting Ataciguat dosage for renal impaired animal models

Technical Support Guide: Ataciguat (HMR 1766) Dosage Optimization in Renal Impaired Animal Models Introduction: The Mechanistic Rationale Why Ataciguat for Renal Impairment? In chronic kidney disease (CKD) and diabetic n...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Ataciguat (HMR 1766) Dosage Optimization in Renal Impaired Animal Models

Introduction: The Mechanistic Rationale

Why Ataciguat for Renal Impairment? In chronic kidney disease (CKD) and diabetic nephropathy, the kidney undergoes significant oxidative stress.[1] This environment renders endogenous Nitric Oxide (NO) ineffective because Reactive Oxygen Species (ROS) oxidize the heme group of Soluble Guanylate Cyclase (sGC), creating a "heme-free" or oxidized state that NO cannot activate.[1][2]

Ataciguat (HMR 1766) is distinct from NO donors and sGC stimulators (e.g., Riociguat) because it is an sGC Activator .[1] It specifically targets this oxidized, heme-free sGC, restoring cGMP signaling precisely in the diseased tissue where it is most needed, often without the systemic hypotension associated with other vasodilators.[1]

Part 1: Dosage & Administration FAQs

Q1: What is the recommended starting dose for renal impaired rats (e.g., 5/6 nephrectomy or diabetic nephropathy)? A: For chronic studies (2–12 weeks), the recommended starting dose range is 1 to 3 mg/kg/day administered orally.[1]

  • Renoprotective Window: 1–3 mg/kg/day typically improves renal hemodynamics, reduces proteinuria, and antifibrotic markers without causing significant systemic hypotension.[1]

  • Systemic Vasodilation: Doses >10 mg/kg/day may induce systemic hypotension.[1][2] In renal impaired models, maintaining renal perfusion pressure is critical; therefore, high doses can be counterproductive and exacerbate kidney injury.[1]

Q2: How do I scale the dose for mouse models (e.g., db/db or UUO)? A: Mice require higher metabolic scaling.

  • Oral Gavage: Start at 3–10 mg/kg/day .[1][2]

  • Dietary Admixture: A concentration of 150 ppm in chow is standard for chronic exposure, providing an approximate daily intake of ~15–20 mg/kg depending on food consumption rates (which may vary in sick animals).[1]

Q3: Does renal impairment require frequency adjustment? A: Ataciguat has a moderate half-life in rodents.[1][2]

  • Standard: Once daily (QD) is sufficient for most chronic fibrosis/remodeling endpoints.[1][2]

  • Optimization: If investigating acute hemodynamic changes (GFR fluctuations), a Twice Daily (BID) regimen splitting the total daily dose may provide more stable plasma levels, though QD is standard for long-term renoprotection studies.[1][2]

Part 2: Formulation & Stability Troubleshooting

Q4: Ataciguat is not dissolving in water.[2] How do I formulate it for oral gavage? A: Ataciguat (anthranilic acid derivative) has poor water solubility.[1][2] Do not attempt to dissolve it in pure saline or water.

Protocol A: Suspension (Recommended for Chronic Oral Studies) [1]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or 0.5% Tylose (Methylcellulose).[1][2]

  • Preparation:

    • Weigh the required amount of Ataciguat powder.[2]

    • Add a small volume of vehicle and triturate (grind) to a smooth paste to break up aggregates.[1][2]

    • Gradually add the remaining vehicle while stirring.

    • Critical: Vortex immediately before gavage to ensure homogeneity.

Protocol B: Clear Solution (For Acute/IV or High-Precision PK)

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2][3][4]

  • Preparation:

    • Dissolve Ataciguat completely in DMSO first (solubility >90 mg/mL).[2]

    • Add PEG300 and mix.

    • Add Tween-80.[1][2][3][4]

    • Slowly add warm Saline (37°C) last to prevent precipitation.[1][2]

Q5: How stable is the stock solution? A:

  • Powder: Store at -20°C (stable for >2 years).

  • DMSO Stock: Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles.[1][2][3]

  • Aqueous Suspensions (CMC): Prepare fresh weekly and store at 4°C.

Part 3: Monitoring & Safety Optimization

Q6: My animals are showing signs of acute renal failure after dose increase. Why? A: This is likely the "Perfusion Paradox." In renal compromised animals (e.g., 5/6 nephrectomy), the remaining nephrons rely on high intraglomerular pressure to filter.[1][2] If Ataciguat is dosed too high (>10 mg/kg), systemic vasodilation drops the mean arterial pressure (MAP) below the autoregulatory threshold of the kidney, causing a drop in GFR despite the drug's "renoprotective" mechanism.[1]

  • Action: Reduce dose to 1–3 mg/kg. The goal is tissue-specific signaling restoration, not systemic blood pressure lowering.[1][2]

Q7: How do I verify "Target Engagement" without measuring BP? A: Measure cGMP levels in the kidney tissue or urine.[2]

  • Urine cGMP: A non-invasive marker that correlates well with renal sGC activation.[1][2]

  • VASP Phosphorylation: In tissue lysates (kidney/aorta), measure p-VASP (Ser239).[1][2] An increase indicates successful sGC-cGMP-PKG pathway activation.[1][2]

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action in Renal Oxidative Stress

This diagram illustrates why Ataciguat works in CKD when NO donors fail.

Ataciguat_Mechanism OxStress Renal Oxidative Stress (ROS / Superoxide) sGC_Reduced Reduced sGC (Heme-Fe2+) OxStress->sGC_Reduced sGC_Oxidized Oxidized/Heme-Free sGC (NO-Insensitive) sGC_Reduced->sGC_Oxidized Oxidation by ROS cGMP cGMP Production sGC_Reduced->cGMP Normal Pathway sGC_Oxidized->cGMP Restored Pathway NO Nitric Oxide (NO) NO->sGC_Reduced Activates NO->sGC_Oxidized Cannot Activate Ataciguat Ataciguat (HMR 1766) Ataciguat->sGC_Oxidized Specifically Activates RenalProtection Renal Protection: ↓ Fibrosis, ↓ Proteinuria (Vasodilation) cGMP->RenalProtection

Caption: Ataciguat bypasses the NO-resistance block in CKD by directly activating oxidized sGC.

Diagram 2: Dosage Adjustment Decision Tree

Follow this logic to optimize dosage for renoprotection vs. hypotension.

Dose_Logic Start Start Treatment (Renal Model) InitialDose Initial Dose: Rat: 1-3 mg/kg Mouse: 3-10 mg/kg Start->InitialDose Monitor Monitor BP & Renal Function (Day 3-7) InitialDose->Monitor CheckBP Is MAP < 80 mmHg (or >15% drop)? Monitor->CheckBP CheckRenal Is Proteinuria/Creatinine Improving? CheckBP->CheckRenal No (Stable BP) Reduce Reduce Dose by 50% (Avoid Hypoperfusion) CheckBP->Reduce Yes (Hypotension) Maintain Maintain Dose (Optimal Window) CheckRenal->Maintain Yes (Efficacy) Increase Titrate Up (+50% increments) CheckRenal->Increase No (Sub-therapeutic) Increase->Monitor

Caption: Workflow for balancing renoprotection against systemic hypotension risks.

References

  • Schindler, U., et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase."[1][2][3] Molecular Pharmacology, 69(4), 1260-1268.[1][2][3] Link

  • Stasch, J. P., et al. (2011). "Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease."[1][2] Circulation, 123(20), 2263-2273.[1][2] Link[1][2]

  • Zhou, Z., et al. (2008). "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress."[1][2][5] American Journal of Physiology-Heart and Circulatory Physiology, 295(4), H1763-H1771.[1][2][5] Link

  • Schäfer, A., et al. (2010). "Guanylyl cyclase activator ataciguat improves vascular function and reduces platelet activation in heart failure."[1][2][6] Pharmacological Research, 62(5), 432-438.[1][2][6] Link

  • Benz, P. M., et al. (2021). "Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease."[1] Scientific Reports, 11, 18824.[1] Link(Note: Cited for comparative dosing ranges in sGC activator class).[1]

Sources

Reference Data & Comparative Studies

Validation

Ataciguat sodium vs Riociguat mechanism of action comparison

Mechanism of Action, Redox Sensitivity, and Experimental Validation Executive Summary: The Redox Divergence While both Ataciguat sodium (HMR 1766) and Riociguat (BAY 63-2521) target soluble guanylate cyclase (sGC) to upr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action, Redox Sensitivity, and Experimental Validation
Executive Summary: The Redox Divergence

While both Ataciguat sodium (HMR 1766) and Riociguat (BAY 63-2521) target soluble guanylate cyclase (sGC) to upregulate cGMP, they represent two distinct pharmacological classes defined by their dependence on the enzyme's heme redox state.[1]

  • Riociguat is an sGC Stimulator .[1][2][3][4][5] It requires the sGC heme moiety to be in its reduced ferrous (Fe²⁺) state.[6] It acts synergistically with Nitric Oxide (NO).[1][4][7]

  • Ataciguat is an sGC Activator .[2][4][5][6][8][9][10][11] It specifically targets the oxidized ferric (Fe³⁺) heme or heme-free (apo) sGC.[1] It functions independently of NO and is most potent under conditions of oxidative stress where stimulators fail.

Mechanistic Deep Dive
2.1 The Target: Soluble Guanylate Cyclase (sGC)

sGC is a heterodimer (


 and 

subunits) containing a prosthetic heme group.[1][2][6][9][10][12]
  • Physiological State: The heme iron is ferrous (Fe²⁺).[1][6] NO binds to this heme, breaking the His-105 bond, inducing a conformational change that catalyzes GTP

    
     cGMP.[1]
    
  • Pathological State (Oxidative Stress): Reactive Oxygen Species (ROS) oxidize the heme to ferric (Fe³⁺) or cause heme detachment (apo-sGC).[1] In this state, sGC becomes insensitive to NO and sGC stimulators.

2.2 Riociguat: The Heme-Dependent Stimulator

Riociguat binds to the native, reduced sGC (Fe²⁺).[1] It has a dual mode of action:

  • Direct Stimulation: Increases sGC catalytic activity in the absence of NO (but requires reduced heme).

  • Synergism: Stabilizes the nitrosyl-heme complex, significantly amplifying the effect of endogenous NO.[1]

  • Limitation: Efficacy diminishes significantly if the heme is oxidized or lost (e.g., severe atherosclerosis, reperfusion injury).

2.3 Ataciguat: The Heme-Independent Activator

Ataciguat binds to the heme pocket of oxidized (Fe³⁺) or heme-free sGC.[1] It mimics the spatial effect of the heme group, forcing the enzyme into an active conformation despite the absence of NO or functional heme.

  • Advantage: Efficacy is enhanced or preserved under high oxidative stress conditions where NO signaling collapses.[1]

Visualization: Signaling Pathways & Binding Logic

The following diagram illustrates the distinct entry points for Riociguat and Ataciguat within the NO-sGC-cGMP signaling cascade, highlighting the critical role of the heme redox state.

sGC_Mechanism NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme) Fe2+ NO->sGC_Red Activates ROS Oxidative Stress (ROS) ROS->sGC_Red Oxidizes sGC_Ox sGC (Oxidized/Heme-free) Fe3+ / Apo sGC_Red->sGC_Ox Heme Oxidation/Loss cGMP cGMP Production sGC_Red->cGMP High Output sGC_Ox->cGMP Restored Output Rio Riociguat (Stimulator) Rio->sGC_Red Stimulates (Synergizes with NO) Ata Ataciguat (Activator) Ata->sGC_Ox Activates (Replaces Heme) Response Vasodilation / Anti-fibrotic Effect cGMP->Response

Caption: Differential activation of sGC. Riociguat targets the physiological reduced state (Fe2+), while Ataciguat rescues signaling in the pathological oxidized state (Fe3+/Apo).

Comparative Data Analysis
FeatureRiociguat (Stimulator)Ataciguat Sodium (Activator)
Primary Target sGC-Heme-Fe²⁺ (Reduced)sGC-Heme-Fe³⁺ (Oxidized) or Apo-sGC
NO Dependence Synergistic (NO-dependent & independent)Completely NO-Independent
Effect of ODQ (Heme Oxidant)Inhibited (Loss of efficacy)Potentiated (Gain/Maintenance of efficacy)
Binding Site Non-heme site (requires heme presence)Heme pocket (displaces/mimics heme)
Primary Indication PAH, CTEPH (NO deficiency)Diseases with high Oxidative Stress (e.g., Calcific Aortic Valve Stenosis)
Experimental Potency (EC₅₀) Low nanomolar (1–100 nM)Micromolar range (0.1–10 µM)
Experimental Validation Protocol: The "ODQ Test"

To experimentally distinguish between an sGC stimulator (Riociguat) and an activator (Ataciguat) in your lab, you must manipulate the heme redox state using ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective sGC heme oxidant.[1]

Protocol: Differential cGMP Assay

Objective: Classify an unknown sGC modulator as a Stimulator or Activator.

Reagents:

  • Purified sGC enzyme or sGC-expressing cells (e.g., CHO-sGC).[1]

  • ODQ: 10–50 µM (Oxidizes sGC heme).[1]

  • DEA/NO: 100 nM (Nitric Oxide donor).[1]

  • Test Compounds: Riociguat (Control A), Ataciguat (Control B), Unknown.

Step-by-Step Workflow:

  • Preparation: Plate cells or prepare enzyme reaction mix in two parallel sets: Set A (Native) and Set B (Oxidized) .

  • Oxidation (Set B only): Pre-incubate Set B with ODQ (10 µM) for 20 minutes. This converts sGC-Fe²⁺ to sGC-Fe³⁺/apo-sGC.[1]

  • Treatment: Add test compounds to both sets.

    • Optional: Add DEA/NO to a subset to test synergism.[1]

  • Incubation: Incubate for 10–30 minutes at 37°C.

  • Termination & Readout: Lyse cells/stop reaction and measure intracellular cGMP via ELISA or FRET biosensor.

Data Interpretation (The Validation Logic):

ODQ_Logic Start Apply Compound + ODQ Result1 cGMP Response DECREASES Start->Result1 Heme Oxidized Result2 cGMP Response INCREASES / STABLE Start->Result2 Target Available Conclusion1 sGC STIMULATOR (e.g., Riociguat) Result1->Conclusion1 Conclusion2 sGC ACTIVATOR (e.g., Ataciguat) Result2->Conclusion2

Caption: The "ODQ Test" Logic. ODQ oxidizes heme, rendering Stimulators ineffective while priming the target for Activators.

References
  • Stasch, J. P., et al. (2011).[1] "NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle." British Journal of Pharmacology.[1] Link[1]

  • Schindler, U., et al. (2006).[1][8] "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology. Link

  • Ghofrani, H. A., et al. (2013).[1] "Riociguat for the treatment of chronic thromboembolic pulmonary hypertension."[4] New England Journal of Medicine. Link[1]

  • Follmann, M., et al. (2013).[1] "The chemistry and biology of soluble guanylate cyclase stimulators and activators." Angewandte Chemie International Edition. Link[1]

  • Zhu, B., et al. (2025).[1][13] "Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis." Circulation. Link[1]

Sources

Comparative

Comparative Efficacy of HMR 1766 and Cinaciguat in sGC Activation

[1][2] Executive Summary: The Heme-Independent Paradigm In the landscape of nitric oxide (NO) signaling, soluble Guanylate Cyclase (sGC) is the primary transducer. However, under conditions of oxidative stress (e.g., hea...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Heme-Independent Paradigm

In the landscape of nitric oxide (NO) signaling, soluble Guanylate Cyclase (sGC) is the primary transducer. However, under conditions of oxidative stress (e.g., heart failure, pulmonary hypertension), the sGC heme moiety is oxidized (Fe


) or lost entirely (apo-sGC), rendering the enzyme unresponsive to NO and standard sGC stimulators (e.g., Riociguat).

HMR 1766 (Ataciguat) and Cinaciguat (BAY 58-2667) represent a distinct class of sGC Activators .[1][2][3][4] Unlike stimulators, these compounds do not require a reduced heme group; instead, they target the oxidized or heme-free enzyme to restore cGMP production.

While both share a therapeutic target, they exhibit distinct efficacy profiles:[5]

  • Cinaciguat acts as a potent heme-mimetic , occupying the empty heme pocket with nanomolar affinity, often triggering "supramaximal" activation but carrying a risk of profound hypotension.

  • HMR 1766 activates the oxidized enzyme with varying potency (micromolar range) and distinct kinetic properties, offering a different pharmacological window.

Mechanistic Comparison: Re-wiring the Signaling Pathway

To understand the experimental data, one must grasp the structural "rescue" mechanism. Standard NO signaling requires a ferrous (Fe


) heme.[6] Oxidative stress converts this to ferric (Fe

) heme, which is prone to loss, creating the ubiquitin-targeted apo-sGC.
Mechanism of Action[4][5][8][9][10]
  • Cinaciguat (BAY 58-2667):

    • Binding Mode: Binds directly into the heme pocket of apo-sGC. It actively displaces oxidized heme (if present) and mimics the prosthetic group, inducing the active conformation of the catalytic domain.

    • Key Feature: Its structure contains dicarboxylic acid groups that mimic the propionic acids of the native protoporphyrin IX.

  • HMR 1766 (Ataciguat):

    • Binding Mode: Binds to the regulatory domain of oxidized/apo-sGC. It requires the N-terminus of the

      
       subunit.[4][7][8][9]
      
    • Key Feature: Preferentially activates the oxidized (Fe

      
      ) form, restoring catalytic activity without the strict requirement for heme displacement observed with Cinaciguat.
      
Visualization: The Rescue Pathway

The following diagram illustrates how these activators bypass the NO-resistance block caused by oxidative stress.

sGC_Activation_Pathway NO Nitric Oxide (NO) sGC_Red sGC (Reduced Fe2+) [Functional] NO->sGC_Red Activates sGC_Ox sGC (Oxidized Fe3+) [Dysfunctional] NO->sGC_Ox No Effect ROS ROS / Oxidative Stress ROS->sGC_Red Induces sGC_Red->sGC_Ox Oxidation cGMP cGMP Production sGC_Red->cGMP High Output sGC_Apo apo-sGC (Heme-free) [Dysfunctional] sGC_Ox->sGC_Apo Heme Loss sGC_Ox->cGMP Activated by Drug sGC_Apo->cGMP Activated by Drug Stimulators sGC Stimulators (e.g., Riociguat) Stimulators->sGC_Ox No Effect Activators sGC ACTIVATORS (Cinaciguat, HMR 1766) Activators->sGC_Ox Restores Activity Activators->sGC_Apo Restores Activity Vasodilation Vasodilation & Anti-Remodeling cGMP->Vasodilation

Figure 1: Mechanism of sGC rescue. Activators bypass the oxidative block that renders NO and Stimulators ineffective.

Comparative Efficacy Data

The following data aggregates findings from purified enzyme assays and cell-based models (e.g., overexpression of H105F mutant sGC which mimics the heme-free state).

Table 1: Potency and Efficacy Profile[1]
FeatureCinaciguat (BAY 58-2667) HMR 1766 (Ataciguat) Implication
Primary Target Apo-sGC (Heme-free)Oxidized sGC (Fe

) & Apo-sGC
Cinaciguat is a true heme-mimetic; HMR 1766 is an oxidation-sensor.
EC

(Purified Enzyme)
1.0 – 10 nM 0.5 – 5.0 µM Cinaciguat is ~100-500x more potent in cell-free systems.
EC

(Cell-Based)
~10 – 50 nM~1 – 10 µMHigher concentrations of HMR 1766 are required for cellular efficacy.
Fold Activation (vs Basal) High (up to 200-fold)Moderate (10–50 fold)Cinaciguat can induce "supramaximal" activation exceeding native NO.
Effect of ODQ Potentiated Potentiated Both require oxidized/heme-free states (induced by ODQ) for max efficacy.
Binding Kinetics Slow association / IrreversibleFast association / ReversibleCinaciguat binding is tight and pseudo-irreversible (heme replacement).

Critical Insight: While Cinaciguat demonstrates superior potency, its irreversible binding and high affinity contributed to safety challenges (hypotension) in clinical trials. HMR 1766's lower potency and reversibility may offer a more titratable physiological response.

Experimental Protocol: The "Self-Validating" Assay

To rigorously compare these compounds, you must utilize an ODQ-Challenge Protocol . ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) oxidizes the sGC heme, mimicking disease states. A valid experiment must show that NO donors (e.g., SNP) lose efficacy in the presence of ODQ, while Activators (HMR/Cinaciguat) gain efficacy.

Workflow Visualization

Protocol_Workflow Step1 1. Cell Culture (CHO-sGC or VSMC) Step2 2. Induce Stress Pre-treat: ODQ (10 µM) Time: 15-30 min Step1->Step2 Step3 3. Agonist Treatment Add HMR 1766 or Cinaciguat (Dose Response) Step2->Step3 Validation Control Arm: Treat with SNP (NO donor) Must show <10% activity Step2->Validation Step4 4. Lysis & Detection 0.1M HCl Stop cGMP ELISA/FRET Step3->Step4

Figure 2: ODQ-Challenge Workflow. The oxidation step (2) is critical to differentiate Activators from Stimulators.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve HMR 1766 and Cinaciguat in DMSO. Note: Cinaciguat is highly lipophilic; ensure stock is 10 mM.

    • Prepare ODQ (10 mM in DMSO) fresh.

  • Cell Induction (The "Heme-Knockout"):

    • Use sGC-expressing cells (e.g., CHO-sGC overexpressing lines or primary Rat Aortic Smooth Muscle Cells).

    • Incubate cells with 10 µM ODQ for 20 minutes at 37°C. Why: This oxidizes the heme iron (Fe

      
       Fe
      
      
      
      ) and promotes heme loss, creating the target population for activators.
  • Treatment:

    • Add HMR 1766 (0.1 – 100 µM) or Cinaciguat (0.1 – 1000 nM) to the ODQ-treated cells.

    • Include IBMX (0.5 mM) to inhibit phosphodiesterases (PDEs) and prevent cGMP breakdown during the assay.

    • Incubate for 10–20 minutes.

  • Quantification:

    • Lyse cells in 0.1 M HCl (to stop enzyme activity and stabilize cGMP).

    • Quantify cGMP using a competitive ELISA or FRET-based biosensor.

  • Validation Check:

    • Pass Criteria: In ODQ-treated wells, SNP (NO donor) should show minimal activity (<10% of basal). HMR/Cinaciguat should show dose-dependent increases.

References

  • Stasch, J. P., et al. (2002). "NO-independent regulatory site on soluble guanylate cyclase." Nature, 410(6825), 212-215. Link

    • Foundational paper describing the discovery of heme-independent activ
  • Schindler, U., et al. (2006). "Biochemical and pharmacological characterization of the novel sGC activator HMR 1766." Molecular Pharmacology, 69(4), 1260-1268. Link

    • Primary source for HMR 1766 binding kinetics and efficacy d
  • Stasch, J. P., & Hobbs, A. J. (2009). "NO-independent, haem-dependent soluble guanylate cyclase stimulators." Handbook of Experimental Pharmacology, (191), 277-308. Link

    • Comprehensive review distinguishing Activators (Cinaciguat)
  • Martin, E., et al. (2010). "Structure of Cinaciguat (BAY 58-2667) bound to Nostoc H-NOX domain reveals insights into heme-mimetic activation." Journal of Biological Chemistry, 285(30), 22651-22657. Link

    • Structural biology evidence confirming Cinacigu
  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768. Link

    • Review of the therapeutic implications and compar

Sources

Validation

Ataciguat sodium vs Sodium Nitroprusside (SNP) in oxidative stress models

Topic: Ataciguat sodium vs Sodium Nitroprusside (SNP) in Oxidative Stress Models Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Executive Summary: The Heme Redox Paradox In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ataciguat sodium vs Sodium Nitroprusside (SNP) in Oxidative Stress Models Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The Heme Redox Paradox

In drug development and physiological research, the choice between Ataciguat sodium (HMR 1766) and Sodium Nitroprusside (SNP) is not merely a choice between two vasodilators; it is a choice between targeting a functional enzyme versus rescuing a dysfunctional one.

While SNP remains the gold standard for activating healthy, reduced soluble Guanylate Cyclase (sGC), it fails catastrophically in oxidative stress models. High levels of Reactive Oxygen Species (ROS) oxidize the sGC heme moiety (Fe²⁺


 Fe³⁺) or cause heme detachment, rendering the enzyme unresponsive to NO donors like SNP.

The Verdict: For oxidative stress models (ischemia-reperfusion, heart failure, diabetes), Ataciguat sodium is the superior reagent. It utilizes a mechanism that is not just "resistant" to oxidative stress but is potentiated by it, selectively activating the oxidized or heme-free sGC pool that SNP cannot touch.

Mechanistic Divergence: The Heme Redox State

To understand why SNP fails where Ataciguat succeeds, we must look at the structural biology of the sGC heme pocket.

  • Sodium Nitroprusside (SNP): An NO donor.[1][2][3][4][5][6] It releases Nitric Oxide, which binds to the ferrous (Fe²⁺) heme of the sGC

    
    1 subunit. This binding breaks the His-105 bond, triggering a conformational change that catalyzes cGMP production. Critical Failure Point:  If ROS (e.g., Superoxide, O₂⁻) oxidizes the heme to ferric (Fe³⁺) or causes heme loss, NO cannot bind.
    
  • Ataciguat Sodium (HMR 1766): An sGC activator (distinct from stimulators).[6][7] It binds to the heme pocket specifically when the heme is oxidized (Fe³⁺) or absent (apo-sGC). It mimics the spatial activation of the enzyme without requiring the heme prosthetic group.

Diagram 1: Differential Activation Pathways

G cluster_0 Physiological State (Healthy) cluster_1 Oxidative Stress State (Pathological) sGC_Red sGC (Reduced Heme Fe2+) cGMP_Phys cGMP Production (Vasodilation) sGC_Red->cGMP_Phys sGC_Ox sGC (Oxidized Fe3+ / Heme-free) sGC_Red->sGC_Ox Oxidation via ROS SNP SNP (NO Donor) SNP->sGC_Red Activates ROS ROS / ODQ / H2O2 cGMP_Path cGMP Restoration (Tissue Protection) sGC_Ox->cGMP_Path Reactivation No_Resp No Response / Toxicity sGC_Ox->No_Resp Ataciguat Ataciguat Sodium Ataciguat->sGC_Ox High Affinity Binding SNP_Fail SNP (NO Donor) SNP_Fail->sGC_Ox Cannot Bind

Caption: SNP requires reduced heme (Fe2+) to function, while Ataciguat bypasses this requirement, targeting oxidized sGC.

Comparative Performance Analysis

The following data synthesis highlights the performance shift under oxidative conditions. Note the "Inversion of Efficacy" when oxidative stress is introduced.

FeatureSodium Nitroprusside (SNP)Ataciguat Sodium (HMR 1766)
Primary Target Reduced sGC (Heme-dependent)Oxidized/Heme-free sGC (Heme-independent)
Response to H₂O₂ Pretreatment Decreased (Heme oxidation prevents NO binding)Potentiated (More target available)
Response to ODQ (Heme oxidant)Abolished Significantly Increased (>2-fold)
Tolerance Development Rapid (requires nitrate-free intervals)None (Consistent efficacy upon re-exposure)
Cytotoxicity High (Cyanide release, pro-oxidant iron)Low (Specific conformational activator)
Best Use Case Acute hypertension (Normal redox state)Chronic heart failure, Atherosclerosis, Diabetes

Key Experimental Insight: In studies involving rat aortic smooth muscle cells (RASMCs), pretreatment with H₂O₂ reduced SNP-induced cGMP production but significantly increased Ataciguat responses.[8][9] This confirms that Ataciguat's efficacy is positively correlated with the degree of oxidative damage [1].

Experimental Protocol: The "ODQ Challenge"

To validate the specific activity of Ataciguat in your model, you cannot simply measure basal cGMP. You must prove the compound works because of the oxidation, not in spite of it.

Protocol Workflow
  • Cell Preparation: Use RASMCs or PC12 cells. Starve in serum-free medium for 24h.

  • Induction (The Challenge): Incubate cells with 10 µM ODQ for 30 minutes.

    • Control: Vehicle only.

    • Validation: This step converts sGC-Fe²⁺

      
       sGC-Fe³⁺.
      
  • Treatment: Add SNP (100 µM) or Ataciguat (10 µM) for 15 minutes.

    • Note: Include a Phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cGMP degradation.

  • Lysis & Detection: Stop reaction with 0.1M HCl. Measure intracellular cGMP via ELISA.[6]

Diagram 2: The ODQ Challenge Workflow

Protocol Start Cell Culture (Serum Starved) ODQ Add ODQ (10 µM) 30 min incubation Start->ODQ Oxidize Heme Split Split Groups ODQ->Split GroupA Group A: Add SNP (100 µM) Split->GroupA GroupB Group B: Add Ataciguat (10 µM) Split->GroupB ResultA Result: cGMP Suppression (Validation of Oxidation) GroupA->ResultA NO Ineffective ResultB Result: cGMP Spike (Validation of Activation) GroupB->ResultB Target Engaged

Caption: The ODQ Challenge differentiates NO donors from sGC activators. SNP fails; Ataciguat excels.

Safety & Limitations

Sodium Nitroprusside (SNP):

  • Cyanide Toxicity: SNP releases 5 cyanide ions for every NO molecule. In cell culture, this can confound oxidative stress data by inducing apoptosis independently of the NO pathway [2].

  • Pro-oxidant Activity: SNP can release iron, fueling the Fenton reaction and generating hydroxyl radicals, potentially exacerbating the oxidative stress you are trying to model [3].

Ataciguat Sodium:

  • Selectivity: It does not induce vasodilation in healthy vessels to the same extent as SNP, reducing the risk of systemic hypotension in in vivo models.

  • Limitation: It requires the presence of the sGC

    
    1 subunit.[9][10] If the protein is degraded (not just oxidized), Ataciguat will not function.
    

References

  • Zhou, Z., et al. (2008). Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress.[8][9][10][11] American Journal of Physiology-Heart and Circulatory Physiology, 295(4), H1763-H1771.

  • Schulz, E., et al. (2002). Mechanisms of cell death induced by sodium nitroprusside in endothelial cells. Nitric Oxide, 6(3), 253-261.

  • Rau, T., et al. (2002). Contradictory effects of sodium nitroprusside and S-nitroso-N-acetylpenicillamine on oxidative stress in brain dopamine neurons in vivo. Journal of Neurochemistry, 81(6), 1222-1232.

  • van Eickels, M., et al. (2007).[7] Role of the sGC activator ataciguat sodium (HMR1766) in cardiovascular disease.[7][9][10][11] BMC Pharmacology, 7(Suppl 1), S3.

Sources

Comparative

Validating Ataciguat activity using ODQ-oxidized sGC controls

Topic: Validating Ataciguat Activity Using ODQ-Oxidized sGC Controls Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Ataciguat Activity Using ODQ-Oxidized sGC Controls Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Oxidative Resistance

In cardiovascular and fibrotic disease modeling, a critical validation bottleneck exists: distinguishing between sGC Stimulators (e.g., Riociguat, Vericiguat) and sGC Activators (e.g., Ataciguat/HMR 1766, Cinaciguat). While both classes aim to upregulate cyclic GMP (cGMP), their efficacy is strictly dictated by the redox state of the Soluble Guanylate Cyclase (sGC) heme cofactor.[1]

Under conditions of high oxidative stress, the sGC heme iron oxidizes from ferrous (Fe²⁺) to ferric (Fe³⁺) or is lost entirely (apo-sGC), rendering the receptor insensitive to Nitric Oxide (NO) and standard sGC stimulators. Ataciguat is designed specifically to target this "broken" receptor.

This guide details the ODQ-Oxidation Protocol , a self-validating experimental system that uses 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to chemically simulate oxidative stress, thereby proving the specific mechanism of Ataciguat compared to NO-dependent alternatives.

Mechanistic Foundation: The Heme-Redox Switch

To validate Ataciguat, one must understand that ODQ is not merely an inhibitor; it is a state-switch reagent . It forces the sGC pool into the oxidized (Fe³⁺) state, creating a "pharmacological knockout" of NO-sensitivity while simultaneously creating the binding substrate for Ataciguat.

Signaling Pathway & Drug Targets[2][3][4][5][6]

sGC_Signaling_Pathway NO Nitric Oxide (NO) (or NO Donors like SNP) sGC_Red Reduced sGC (Fe2+ Heme) NO->sGC_Red Activates sGC_Ox Oxidized sGC (Fe3+ / Heme-free) NO->sGC_Ox Insensitive (X) sGC_Red->sGC_Ox Oxidation (ROS) cGMP cGMP Production (Vasodilation/Anti-fibrotic) sGC_Red->cGMP High Output sGC_Ox->cGMP Rescued Output Stimulators sGC Stimulators (e.g., Riociguat) Stimulators->sGC_Red Sensitizes/Stimulates Stimulators->sGC_Ox Ineffective (X) Activators sGC Activators (Ataciguat) Activators->sGC_Ox Restores Activity ODQ ODQ (Oxidizing Agent) ODQ->sGC_Red Forces Oxidation

Figure 1: The redox-dependent switching mechanism. ODQ converts the NO-sensitive Fe²⁺ pool into the Ataciguat-sensitive Fe³⁺ pool.

Experimental Design Strategy

The core logic of this validation relies on differential response profiles . You must compare Ataciguat against a standard NO donor (e.g., SNP) or an sGC stimulator (e.g., YC-1 or Riociguat).

  • Condition A (Basal/Reduced): sGC is predominantly in the Fe²⁺ state. NO donors and Stimulators work well. Ataciguat shows moderate or low activity (depending on basal oxidation levels).

  • Condition B (ODQ/Oxidized): sGC is chemically forced to the Fe³⁺ state. NO donors and Stimulators fail. Ataciguat activity is maintained or potentiated .

The "Gold Standard" Validation Matrix
Compound ClassExampleExpected Response (- ODQ)Expected Response (+ ODQ)Interpretation
NO Donor SNP, SNAPHigh Activation (+++)Abolished (-) Requires Fe²⁺ heme.
sGC Stimulator Riociguat, YC-1High Activation (+++)Attenuated (+/-) Requires Fe²⁺ heme.[1]
sGC Activator Ataciguat Moderate Activation (+)Potentiated (+++) Targets Fe³⁺/heme-free sGC.[2]

Detailed Protocol: cGMP Quantification with ODQ Pretreatment

This protocol is optimized for adherent cells (e.g., Rat Aortic Smooth Muscle Cells - RASMC, or HUVEC).

Reagents Required:

  • ODQ: Dissolve in DMSO (Stock 10-50 mM). Use fresh; ODQ is light-sensitive.

  • IBMX: Phosphodiesterase (PDE) inhibitor to prevent cGMP breakdown.

  • Ataciguat (HMR 1766): Stock in DMSO.[3]

  • Control: SNP (Sodium Nitroprusside) or Riociguat.

Step-by-Step Workflow

Workflow Step1 1. Cell Preparation Serum-starve cells (24h) to reduce basal background Step2 2. PDE Inhibition Add 0.5 mM IBMX (30 min incubation) Step1->Step2 Step3 3. ODQ Pretreatment Add 10-50 µM ODQ (Incubate 20-30 min) Step2->Step3 Step4 4. Compound Addition Add Ataciguat vs. SNP (Incubate 10-15 min) Step3->Step4 Step5 5. Termination & Lysis Aspirate media, add 0.1M HCl or lysis buffer Step4->Step5 Step6 6. Detection Measure cGMP via ELISA/EIA Step5->Step6

Figure 2: Experimental workflow for validating sGC activator specificity.

Critical Protocol Notes:

  • ODQ Concentration: Use 10 µM for specific sGC oxidation. Higher concentrations (up to 50 µM) ensure total oxidation but may introduce off-target effects.

  • Timing: ODQ oxidation is rapid.[4][5] A 20-30 minute pretreatment is sufficient to convert the heme pool.

  • Light Sensitivity: Perform ODQ incubation in the dark or low light.

  • Serum Starvation: Essential to lower basal cGMP levels driven by serum growth factors, maximizing the signal-to-noise ratio.

Data Interpretation & Troubleshooting

Validating the System (Internal Controls)

Before assessing Ataciguat, verify the ODQ effect using your positive control (SNP or Riociguat).

  • Pass Criteria: SNP-induced cGMP must drop by >80-90% in the presence of ODQ. If SNP activity remains high, the oxidation was incomplete (check ODQ freshness or incubation time).

Analyzing Ataciguat Activity
  • Potentiation Effect: In many cell lines (e.g., RASMC), Ataciguat efficacy increases significantly (2-fold to 5-fold) in the presence of ODQ compared to vehicle-treated cells. This confirms the drug prefers the oxidized target.

  • Maintenance Effect: In some contexts, activity may simply be maintained (unchanged) while SNP activity crashes. This is still a valid positive result, demonstrating resistance to oxidative inactivation.

References

  • Stasch, J. P., et al. (2006).[6][7][8] "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels."[6] Journal of Clinical Investigation.

  • Schrammel, A., et al. (1996).[7][9][10] "Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase." Molecular Pharmacology.

  • Schindler, U., et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology.

  • Stasch, J. P., & Hobbs, A. J. (2009). "NO-independent, haem-dependent soluble guanylate cyclase stimulators."[6][11][12] Handbook of Experimental Pharmacology.

  • Follmann, M., et al. (2013). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry.

Sources

Validation

Technical Guide: sGC Activators vs. sGC Stimulators in Hypertension Research

Executive Summary In the landscape of hypertension and cardiovascular drug development, the Nitric Oxide (NO)-soluble Guanylate Cyclase (sGC)-cGMP axis is a primary therapeutic target.[1][2] However, a critical bifurcati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of hypertension and cardiovascular drug development, the Nitric Oxide (NO)-soluble Guanylate Cyclase (sGC)-cGMP axis is a primary therapeutic target.[1][2] However, a critical bifurcation exists in how researchers must target this pathway depending on the oxidative state of the enzyme.

This guide delineates the operational differences between sGC Stimulators (heme-dependent) and sGC Activators (heme-independent). As a Senior Application Scientist, I will provide the mechanistic grounding, comparative performance data, and the "Gold Standard" validation protocols required to distinguish these compounds in preclinical research.

Mechanistic Divergence: The Heme Redox Switch

The fundamental difference between these two classes lies in their dependence on the prosthetic heme group within the


-subunit of the sGC enzyme.[3]
  • sGC Stimulators (e.g., Riociguat, Vericiguat, BAY 41-2272):

    • Target: Native sGC with a reduced ferrous heme (

      
      ).
      
    • Mechanism: They bind to an allosteric site on the

      
      -subunit. They stabilize the nitrosyl-heme complex, acting as "NO-sensitizers."
      
    • Limitation: In conditions of high oxidative stress (common in severe hypertension), Reactive Oxygen Species (ROS) oxidize the heme (

      
      ), leading to heme loss. Stimulators lose efficacy in this "heme-free" state.[4]
      
  • sGC Activators (e.g., Cinaciguat/BAY 58-2667, BAY 60-2770):

    • Target: Oxidized (

      
      ) or Heme-free (apo-) sGC.[4][5][6][7][8][9]
      
    • Mechanism: They occupy the empty heme pocket, mimicking the protoporphyrin IX ring. They induce the active conformation without NO.

    • Advantage: Their potency increases under oxidative stress conditions where native NO signaling fails.

Pathway Visualization: The Redox Bifurcation

The following diagram illustrates how ROS dictates the choice between Stimulator and Activator.

sGC_Mechanism NO Nitric Oxide (NO) sGC_Native Native sGC (Reduced Heme Fe2+) NO->sGC_Native Activates ROS Oxidative Stress (ROS) ROS->sGC_Native Oxidizes Heme sGC_Oxidized Oxidized/Heme-Free sGC (Fe3+ / Apo-sGC) sGC_Native->sGC_Oxidized Heme Loss cGMP cGMP Production (Vasodilation) sGC_Native->cGMP High Output sGC_Oxidized->cGMP Restored Output Stimulator sGC STIMULATORS (e.g., Riociguat) Stimulator->sGC_Native Synergizes with NO Activator sGC ACTIVATORS (e.g., Cinaciguat) Activator->sGC_Oxidized Binds Heme Pocket

Caption: ROS-induced heme oxidation renders sGC insensitive to NO and Stimulators, but creates the binding site for Activators.[10]

Comparative Performance Data

The table below summarizes the response of sGC to these compounds under different experimental conditions. Note the inverse relationship in the presence of ODQ (a heme oxidant).

FeaturesGC Stimulators (e.g., Riociguat)sGC Activators (e.g., Cinaciguat)
Heme Requirement Absolute (Requires Reduced Heme)None (Prefers Heme-free/Oxidized)
NO Dependence Synergistic (NO-sensitizer)Independent (NO blocks effect)
Effect of ODQ (Heme Oxidant)Inhibition (Loss of efficacy)Potentiation (Gain of efficacy)
Effect of L-NAME (NOS Inhibitor)Reduced efficacy (needs basal NO)Unchanged / Preserved efficacy
Primary Indication PAH, CTEPH (Heme largely intact)Decompensated HF (High oxidative stress)
Key Risk Hypotension (Systemic)Severe Hypotension (Uncontrollable)

The "Self-Validating" Protocol: The ODQ Challenge

To scientifically validate whether a novel compound acts as a stimulator or an activator, you must perform the ODQ Challenge . ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) selectively oxidizes the sGC heme group, mimicking a disease state of high oxidative stress.

Protocol: Isometric Tension Recording (Aortic Rings)

This ex vivo assay is the gold standard for assessing functional vasodilation.

Materials:

  • Thoracic aorta from Wistar rats (or SHR).

  • Krebs-Henseleit buffer (carbogenated).

  • ODQ (10

    
    M).
    
  • Phenylephrine (PE).

Workflow:

  • Preparation: Mount aortic rings (3-4 mm) in organ baths containing Krebs buffer at 37°C.

  • Equilibration: Adjust resting tension to 1-2g; equilibrate for 60 mins.

  • Pre-constriction: Induce constriction with PE (1

    
    M) until a stable plateau is reached.
    
  • The Branch Point (Critical Step):

    • Group A (Control): Add vehicle only.

    • Group B (Oxidation): Incubate with ODQ (10

      
      M)  for 20 minutes.
      
  • Dosing: Add cumulative concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Analysis: Calculate % relaxation relative to PE pre-constriction.

Expected Results (Data Validation)
  • If your compound is a Stimulator: The ODQ curve will shift to the right (higher

    
    , lower efficacy). The drug fails because the heme target is destroyed.
    
  • If your compound is an Activator: The ODQ curve will shift to the left (lower

    
    ) or remain stable. The drug works better or equally well because the oxidized target is now available.
    
Workflow Diagram

ODQ_Protocol Start Harvest Aortic Rings PreConstrict Constrict with Phenylephrine (PE) Start->PreConstrict Split Split Groups PreConstrict->Split Control Vehicle Control Split->Control ODQ Add ODQ (10µM) (Oxidize Heme) Split->ODQ Dose Cumulative Dosing (Test Compound) Control->Dose ODQ->Dose Result_Stim Stimulator Result: Curve shifts RIGHT (Loss of Potency) Dose->Result_Stim If Heme-Dependent Result_Act Activator Result: Curve shifts LEFT (Gain of Potency) Dose->Result_Act If Heme-Independent

Caption: The ODQ Challenge workflow. Differential response to heme oxidation identifies the drug class.

In Vitro Screening: cGMP Quantification

For higher throughput screening before organ bath experiments, use a cell-based cGMP assay.

Critical Technical Note: You must use a Phosphodiesterase (PDE) inhibitor, typically IBMX (0.5 mM) , in your assay buffer. Without IBMX, the generated cGMP is rapidly degraded, leading to false negatives.

Experimental Setup:

  • Cell Line: CHO cells overexpressing recombinant human sGC (CHO-sGC).

  • Induction: Treat cells with ODQ (to mimic disease) or leave untreated.

  • Treatment: Incubate with compound + IBMX for 10-20 minutes.

  • Lysis & Detection: Lyse cells and measure cGMP via ELISA or FRET-based biosensors.

Data Interpretation:

  • Stimulators (e.g., BAY 41-2272): High cGMP in untreated cells; Low cGMP in ODQ-treated cells.

  • Activators (e.g., BAY 58-2667): Low/Moderate cGMP in untreated cells; Maximal cGMP in ODQ-treated cells.

Strategic Application in Hypertension

When designing preclinical studies, the choice of compound depends on the specific hypertension model:

  • Pulmonary Arterial Hypertension (PAH):

    • Recommended:Stimulators (Riociguat).[2][5][6][9][10][11][12][13]

    • Reasoning: In many PAH patients, sGC is downregulated but the heme is often still reduced. Stimulators sensitize the remaining enzyme to low endogenous NO levels.[5]

  • Chronic Kidney Disease (CKD) / Resistant Hypertension:

    • Recommended:Activators (BAY 60-2770).[13]

    • Reasoning: In models like 5/6 nephrectomy, oxidative stress is massive. Heme oxidation renders stimulators less effective. Activators have shown superior anti-fibrotic effects in these models by targeting the "dysfunctional" enzyme pool [4].

References

  • Stasch, J. P., et al. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease. Circulation. Link

  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.[14] Nature Reviews Drug Discovery.[14] Link

  • Sandner, P., et al. (2019). Soluble Guanylate Cyclase Stimulators and Activators. Handbook of Experimental Pharmacology. Link

  • Tsvetkov, D., et al. (2024). Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet.[8][15] Frontiers in Pharmacology. Link

  • Follmann, M., et al. (2013). The chemistry and biology of soluble guanylate cyclase stimulators and activators. Angewandte Chemie International Edition. Link

Sources

Comparative

Publish Comparison Guide: Ataciguat Sodium Effect on Osteogenic Biomarkers in Valve Calcification

Executive Summary Ataciguat sodium (HMR 1766) represents a paradigm shift in the treatment of Calcific Aortic Valve Disease (CAVD). Unlike conventional vasodilators or lipid-lowering agents, Ataciguat targets the nitric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ataciguat sodium (HMR 1766) represents a paradigm shift in the treatment of Calcific Aortic Valve Disease (CAVD). Unlike conventional vasodilators or lipid-lowering agents, Ataciguat targets the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling axis specifically under conditions of oxidative stress.

In the calcifying valve, Reactive Oxygen Species (ROS) oxidize the heme moiety of sGC, rendering it unresponsive to endogenous NO and standard sGC stimulators. Ataciguat, an sGC activator , binds to the oxidized, heme-free sGC, restoring cGMP production. This restoration inhibits the osteogenic differentiation of Valvular Interstitial Cells (VICs), significantly reducing the expression of key osteogenic biomarkers such as Runx2 , Alkaline Phosphatase (ALP) , and BMP2 .

Mechanistic Differentiation: The "Oxidized Heme" Advantage

To understand Ataciguat's superiority in CAVD, one must distinguish between sGC stimulators and sGC activators.

The Failure of Standard Care & sGC Stimulators
  • Endogenous NO: In healthy valves, NO binds to the reduced heme of sGC, generating cGMP which inhibits calcification.

  • Pathology (CAVD): High oxidative stress oxidizes the sGC heme (

    
    ) or causes heme loss.
    
  • sGC Stimulators (e.g., Riociguat): Require a reduced heme moiety to function. In the highly oxidized environment of a calcified valve, their efficacy is severely blunted.

The Ataciguat Solution
  • Mechanism: Ataciguat binds specifically to the oxidized or heme-free sGC.[1]

  • Result: It bypasses the oxidative block, restoring cGMP levels. High cGMP activates Protein Kinase G (PKG), which phosphorylates VASP and inhibits the nuclear translocation of osteogenic transcription factors.

DOT Diagram: Signaling Pathway & Inhibition

G ROS Oxidative Stress (ROS) sGC_Red sGC (Reduced Heme) NO-Sensitive ROS->sGC_Red Oxidizes sGC_Ox sGC (Oxidized/Heme-Free) NO-Insensitive sGC_Red->sGC_Ox Conversion cGMP cGMP Production sGC_Ox->cGMP BLOCKED sGC_Ox->cGMP Restored by Ataciguat NO Nitric Oxide (NO) NO->sGC_Red Activates Stimulators sGC Stimulators (e.g., Riociguat) Stimulators->sGC_Red Requires Ataciguat Ataciguat Sodium (sGC Activator) Ataciguat->sGC_Ox ACTIVATES PKG PKG Activation cGMP->PKG BMP_Signal BMP2/Smad1/5/8 Signaling PKG->BMP_Signal Inhibits Runx2 Runx2 & ALP Expression BMP_Signal->Runx2 Calcification Valve Calcification (Osteogenic VICs) Runx2->Calcification

Caption: Ataciguat bypasses the oxidative block in CAVD by activating oxidized sGC, restoring cGMP/PKG signaling, and inhibiting the BMP2-Runx2 calcification axis.

Comparative Analysis: Osteogenic Biomarkers

The following table synthesizes experimental data comparing Ataciguat against Vehicle (Placebo) and sGC Stimulators in the context of osteogenic differentiation of Valvular Interstitial Cells (VICs).

Table 1: Biomarker Modulation Profile
FeatureAtaciguat Sodium sGC Stimulators (e.g., Riociguat) Vehicle / Control (CAVD Model)
Target Oxidized / Heme-free sGCReduced Heme sGCN/A
Efficacy in ROS High (Target is upregulated by ROS)Low (Target is depleted by ROS)N/A
Runx2 Expression Significant Reduction (↓ 40-60%)Minimal ReductionHigh (Osteogenic Driver)
ALP Activity Inhibited (↓ Mineralization)Weak InhibitionHigh (Calcification Marker)
BMP2 Signaling Attenuated (↓ p-SMAD1/5/8)No significant effectUpregulated
Osteocalcin Downregulated VariableHigh
Primary Outcome Reversal of VIC Osteogenic PhenotypeVasodilation (Systemic)Progression to Stenosis

Key Insight: In preclinical models (e.g., Ldlr-/- / Apob100/100 mice), Ataciguat treatment resulted in a ~70% reduction in aortic valve calcium progression compared to placebo, correlating directly with the suppression of Runx2 and BMP2 signaling [1, 2].

Experimental Protocol: Assessing Osteogenic Reversion

To validate Ataciguat's efficacy in your own pipeline, use this standardized "Osteogenic Reversion Assay" using primary VICs.

Phase A: Isolation & Culture[2]
  • Tissue Source: Obtain porcine or human aortic valve leaflets (non-calcified for induction models, calcified for reversal models).

  • Digestion:

    • Remove endothelial cells: Incubate leaflets in Collagenase Type I (600 U/mL) for 30 min at 37°C; discard supernatant.

    • Isolate VICs: Mince leaflets and incubate in Collagenase Type I (600 U/mL) for 4–6 hours.

    • Filter: Pass through a 70µm cell strainer.

  • Expansion: Culture in DMEM + 10% FBS. Use passages 2–5 to maintain phenotype.

Phase B: Osteogenic Induction & Treatment

Control Group: Normal Growth Media (DMEM + 2% FBS). Osteogenic Group: Osteogenic Media (OM) [DMEM + 2% FBS + 10 mM β-glycerophosphate + 50 µg/mL Ascorbic Acid + 100 nM Dexamethasone ]. Treatment Group: OM + Ataciguat (1–10 µM) . Note: Dissolve Ataciguat in DMSO; ensure final DMSO <0.1%.

Phase C: Biomarker Readouts (Day 14 & Day 21)
1. Alkaline Phosphatase (ALP) Activity (Day 14)
  • Method: Colorimetric Assay (p-Nitrophenyl Phosphate substrate).

  • Expectation: Osteogenic group shows >5-fold increase in absorbance (405 nm). Ataciguat group should show dose-dependent reduction (IC50 ~3 µM).

2. Alizarin Red S Staining (Day 21)
  • Purpose: Quantify calcium nodule formation.

  • Protocol: Fix cells (4% PFA), stain with 2% Alizarin Red S (pH 4.2) for 20 min.

  • Quantification: Solubilize stain with 10% Cetylpyridinium Chloride and measure absorbance at 562 nm.

3. Gene Expression (RT-qPCR)
  • Targets: RUNX2 (Master regulator), ALPL (Enzyme), BGLAP (Osteocalcin), SPP1 (Osteopontin).

  • Housekeeping: GAPDH or HPRT1.

DOT Diagram: Experimental Workflow

Experiment Iso VIC Isolation (Collagenase Digestion) Culture Expansion (P2-P5) Iso->Culture Induction Osteogenic Induction (Dex + Ascorbic + Beta-Gly) Culture->Induction Treat_Veh Vehicle Control Induction->Treat_Veh Treat_Drug Ataciguat (1-10 µM) Induction->Treat_Drug Assay_ALP Day 14: ALP Activity (Colorimetric) Treat_Veh->Assay_ALP Assay_ARS Day 21: Calcification (Alizarin Red S) Treat_Veh->Assay_ARS Assay_PCR Day 7-14: RT-qPCR (Runx2, BMP2) Treat_Veh->Assay_PCR Treat_Drug->Assay_ALP Treat_Drug->Assay_ARS Treat_Drug->Assay_PCR

Caption: Workflow for assessing Ataciguat efficacy on osteogenic differentiation in Valvular Interstitial Cells (VICs).

Critical Analysis & Limitations

While Ataciguat shows robust efficacy in reverting osteogenic markers, researchers must account for:

  • Sex-Specific Differences: Recent data suggests sGC expression and response may vary between male and female cell lines. Stratification by sex in preclinical models is mandatory [1].

  • Timing of Intervention: Ataciguat is most effective in the propagation phase (active calcification) rather than the late-stage fibrotic phase.

  • Systemic vs. Local Effects: Unlike local delivery, systemic administration requires monitoring of blood pressure, although Ataciguat has a lower hypotensive risk than sGC stimulators due to its heme-oxidized specificity.

References

  • Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis. Circulation. (2025).[2] Link

  • Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review. Journal of the American College of Cardiology. (2020). Link

  • Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. Frontiers in Pharmacology. (2022). Link

  • Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet. Frontiers in Pharmacology. (2024). Link

  • Kardigan Presents Positive Phase 2 Data on Ataciguat in Patients With Moderate Calcific Aortic Valve Stenosis. FirstWord Pharma. (2025). Link

Sources

Validation

Differentiating Ataciguat from PDE5 Inhibitors (Sildenafil): A Guide for Researchers

A deep dive into the distinct mechanisms and experimental protocols to distinguish between soluble guanylate cyclase activators and phosphodiesterase type 5 inhibitors. In the landscape of therapies targeting the nitric...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the distinct mechanisms and experimental protocols to distinguish between soluble guanylate cyclase activators and phosphodiesterase type 5 inhibitors.

In the landscape of therapies targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, Ataciguat and Sildenafil represent two distinct, yet complementary, approaches. While both ultimately lead to increased intracellular cGMP levels and subsequent vasodilation, their mechanisms of action are fundamentally different. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, offering insights into their differential effects and the experimental methodologies to elucidate them.

The NO-sGC-cGMP Signaling Pathway: A Quick Primer

The NO-sGC-cGMP pathway is a crucial signaling cascade that regulates a multitude of physiological processes, most notably smooth muscle relaxation and vasodilation. The pathway is initiated by the production of nitric oxide (NO), which diffuses into smooth muscle cells and binds to soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation.[1][2] The termination of this signal is primarily mediated by phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[3][4]

Ataciguat and Sildenafil: Two Sides of the Same Coin

Ataciguat and Sildenafil both enhance cGMP signaling, but they do so at different points in the pathway.

Sildenafil , a well-established phosphodiesterase type 5 (PDE5) inhibitor, acts downstream in the pathway.[3][4][5][6] It competitively binds to PDE5, preventing the breakdown of cGMP.[1][3][4][7] This leads to an accumulation of cGMP, but its efficacy is inherently dependent on the upstream production of cGMP, which is reliant on NO-mediated activation of sGC.[3][4][5] Therefore, in conditions of impaired NO production or sGC dysfunction, the therapeutic effect of Sildenafil may be diminished.[8]

Ataciguat , on the other hand, is a nitric oxide-independent soluble guanylate cyclase (sGC) activator.[9][10][11] It directly activates sGC, even in its oxidized or heme-free state, which is often prevalent in pathological conditions associated with oxidative stress.[9][12][13][14] This direct activation leads to increased cGMP production, independent of endogenous NO levels.[9][15] This makes Ataciguat a potentially valuable therapeutic agent in conditions where the NO-sGC axis is compromised.

Visualizing the Mechanisms of Action

The following diagram illustrates the distinct points of intervention for Ataciguat and Sildenafil within the NO-sGC-cGMP signaling pathway.

cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Converts to GMP GMP cGMP->GMP Degraded by PKG PKG cGMP->PKG Activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Ataciguat Ataciguat Ataciguat->sGC_inactive Directly Activates (NO-independent) Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Ataciguat directly activates sGC, while Sildenafil inhibits PDE5.

Key Differentiating Features: A Tabular Comparison

FeatureAtaciguatSildenafil
Primary Mechanism Direct, NO-independent activation of soluble guanylate cyclase (sGC).[9][10][11]Inhibition of phosphodiesterase type 5 (PDE5), preventing cGMP degradation.[3][4][5][6]
Dependence on NO Independent of endogenous nitric oxide.[9][15]Dependent on upstream NO production to activate sGC and generate cGMP.[3][4][5]
Efficacy in Oxidative Stress Effective in conditions of oxidative stress where sGC may be oxidized and less responsive to NO.[9][12][13][14]Efficacy may be reduced in conditions with impaired NO bioavailability or sGC dysfunction.[8]
Therapeutic Applications Investigated for calcific aortic valve stenosis and other cardiovascular diseases.[12][16][17][18][19][20][21]Primarily used for erectile dysfunction and pulmonary arterial hypertension.[4][22][23][24][25][26]

Experimental Protocols for Differentiation

Distinguishing the effects of Ataciguat from Sildenafil in a research setting requires a series of well-designed experiments. The following protocols provide a framework for such investigations.

In Vitro Assays

1. cGMP Measurement in Cell Culture:

  • Objective: To directly measure the impact of each compound on intracellular cGMP levels under varying conditions of NO availability.

  • Methodology:

    • Culture vascular smooth muscle cells or other relevant cell types.

    • Pre-treat cells with an NO synthase (NOS) inhibitor (e.g., L-NAME) to block endogenous NO production.

    • Treat separate cell populations with Ataciguat, Sildenafil, or a vehicle control.

    • In a parallel experiment, co-treat cells with an NO donor (e.g., sodium nitroprusside) and either Ataciguat or Sildenafil.

    • Lyse the cells and quantify intracellular cGMP levels using a commercially available ELISA or radioimmunoassay kit.[27][28][29]

  • Expected Outcome: Ataciguat will increase cGMP levels even in the presence of an NOS inhibitor, while Sildenafil's effect will be significantly blunted without an NO source. The combination of an NO donor and Sildenafil will show a synergistic increase in cGMP.[30]

2. Vascular Reactivity Studies:

  • Objective: To assess the vasodilatory effects of the compounds on isolated blood vessels.

  • Methodology:

    • Isolate aortic rings or other arterial segments from an animal model.

    • Mount the rings in an organ bath system for isometric tension recording.

    • Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine).

    • Generate cumulative concentration-response curves for Ataciguat and Sildenafil.

    • Repeat the experiment in the presence of an sGC inhibitor (e.g., ODQ) or an NOS inhibitor (e.g., L-NAME).[31][32]

  • Expected Outcome: Both compounds will induce vasodilation. However, the vasodilatory effect of Sildenafil will be significantly attenuated by both sGC and NOS inhibitors, while Ataciguat's effect will be resistant to NOS inhibition but blocked by sGC inhibition.[31][32]

Ex Vivo and In Vivo Models

1. Animal Models of Endothelial Dysfunction:

  • Objective: To compare the efficacy of Ataciguat and Sildenafil in a disease model characterized by impaired NO bioavailability.

  • Methodology:

    • Utilize an established animal model of endothelial dysfunction (e.g., spontaneously hypertensive rats, ApoE knockout mice).

    • Administer Ataciguat, Sildenafil, or placebo to different groups of animals.

    • Measure hemodynamic parameters such as blood pressure and heart rate.

    • Assess vascular function through techniques like wire myography or in vivo imaging.

  • Expected Outcome: Ataciguat is expected to demonstrate greater efficacy in improving vascular function and reducing blood pressure in these models compared to Sildenafil, due to its NO-independent mechanism.

2. Experimental Workflow Diagram:

cluster_1 Experimental Workflow cluster_2 In Vitro cluster_3 In Vivo start Start invitro In Vitro Assays start->invitro exvivo Ex Vivo / In Vivo Models start->exvivo cGMP cGMP Measurement (Cell Culture) invitro->cGMP vasoreactivity Vascular Reactivity (Organ Bath) invitro->vasoreactivity animal_model Animal Models of Endothelial Dysfunction exvivo->animal_model data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion cGMP->data_analysis vasoreactivity->data_analysis hemodynamics Hemodynamic Measurements animal_model->hemodynamics hemodynamics->data_analysis

Caption: A workflow for differentiating Ataciguat and Sildenafil effects.

Conclusion

Ataciguat and Sildenafil, while both modulating the cGMP pathway, offer distinct therapeutic strategies. Sildenafil amplifies the existing NO signal, making it highly effective in conditions with intact NO production. Ataciguat, in contrast, bypasses the need for endogenous NO, providing a potential advantage in diseases characterized by endothelial dysfunction and oxidative stress. A thorough understanding of their differential mechanisms, supported by the experimental evidence outlined in this guide, is paramount for the rational design of future research and the development of novel therapies targeting the NO-sGC-cGMP signaling cascade.

References

  • Sildenafil - Wikipedia. [Link]

  • What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [Link]

  • General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. [Link]

  • SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW - PMC - NIH. [Link]

  • How Does Sildenafil Increase Blood Flow? Mechanism Explained - Bolt Pharmacy. [Link]

  • NCT07001800 | Ataciguat for Slowing the Progression of Moderate Calcific Aortic Valve Stenosis: A Randomized, Placebo Controlled Study | ClinicalTrials.gov. [Link]

  • Interaction of Sildenafil With cAMP-Mediated Vasodilation In Vivo | Hypertension. [https://www.ahajournals.org/doi/10.1161/01.hyp.0000031928.3 взаимодействие.c5]([Link] взаимодействие.c5)

  • Ataciguat Shows Potential for Curbing Progression of Aortic Stenosis - TCTMD.com. [Link]

  • Effects of Different Doses of Sildenafil for Pulmonary Arterial Hypertension. [Link]

  • Clinical efficacy of sildenafil in primary pulmonary hypertension: a randomized, placebo-controlled, double-blind, crossover study - PubMed. [Link]

  • Sildenafil for pulmonary hypertension: need for evidence generation - Database of Abstracts of Reviews of Effects (DARE) - NCBI. [Link]

  • Kardigan Presents Positive Phase 2 Data on Ataciguat in Patients With Moderate Calcific Aortic Valve Stenosis at American Heart Association Scientific Sessions 2025 - FirstWord Pharma. [Link]

  • NCT00159913 | A Randomized, Double-Blind, Placebo-Controlled Study of Sildenafil in Children With Pulmonary Arterial Hypertension. [Link]

  • Beneficial Effect of Oral Sildenafil Therapy on Childhood Pulmonary Arterial Hypertension | Circulation - American Heart Association Journals. [Link]

  • Mechanism of vasodilatory and antiproliferative effects of sildenafil.... - ResearchGate. [Link]

  • Ataciguat - Kardigan - AdisInsight. [Link]

  • Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy | Circulation. [Link]

  • Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed. [Link]

  • Role of nitric oxide in the relaxation elicited by sildenafil in penile resistance arteries. [Link]

  • Is Inhibition of Phosphodiesterase Type 5 by Sildenafil a Promising Therapy for Volume-Overload Heart Failure? | Circulation. [Link]

  • Ataciguat for Aortic Valve Stenosis (KATALYST-AV Trial). [Link]

  • Phosphodiesterase type 5 inhibition in erectile dysfunction: an overview. [Link]

  • Sildenafil induces retinal vasodilatation in healthy subjects - PMC - NIH. [Link]

  • The effect of sildenafil on nitric oxide-mediated vasodilation in healthy men - ResearchGate. [Link]

  • Compound: ATACIGUAT (CHEMBL2107729) - ChEMBL - EMBL-EBI. [Link]

  • Does Sildenafil Make You Rock Hard? Realistic Expectations Explained - Bolt Pharmacy. [Link]

  • Guanylyl Cyclase Activator Improves Endothelial Function by Decreasing Superoxide Anion Concentration - MDPI. [Link]

  • Sildenafil, a PDE5 inhibitor, in the treatment of pulmonary hypertension - Ovid. [Link]

  • Effects of PDE5 Inhibitors and sGC Stimulators in a Rat Model of Artificial Ureteral Calculosis. [Link]

  • Role of the sGC activator ataciguat sodium (HMR1766) in cardiovascular disease. [Link]

  • Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy. [Link]

  • Comparison of different vasodilators, endothelin antagonist, PDE5 inhibitior and sGC stimulators, in an animal model of secondary pulmonary hypertension: effects on “desaturation” - PMC. [Link]

  • Differential Effects of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Vardenafil, and Tadalafil in Rat Aorta - DOI. [Link]

  • Effects of PDE5 Inhibitors and sGC Stimulators in a Rat Model of Artificial Ureteral Calculosis. [Link]

  • Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed. [Link]

  • Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - MDPI. [Link]

  • Relaxation and cyclic GMP levels in response to sildenafil in human pulmonary arteries from donors - PubMed. [Link]

  • Targeting oxidized sGC in calcific aortic valve stenosis: a narrative review of ataciguat. [Link]

  • Experimental evidence that a combination of sGC stimulator BAY 60-4552 and PDE5 inhibitor vardenafil could salvage ED-patients with insufficient response to PDE5 inhibitors after cavernous nerve injury - PMC. [Link]

  • Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue | Request PDF - ResearchGate. [Link]

  • Relaxation and cGMP formation in response to sildenafil and sodium nitroprusside in saphenous veins from normotensive and hypertensive patients - PubMed. [Link]

  • Pharmacokinetic investigation of sildenafil using positron emission tomography and determination of its effect on cerebrospinal fluid cGMP levels - UroToday. [Link]

  • Comparison of different vasodilators, endothelin antagonist, PDE5 inhibitior and sGC stimulators, in an animal model of secondary pulmonary hypertension: effects on “desaturation”. [Link]

  • Sustained soluble guanylate cyclase stimulation offsets nitric-oxide synthase inhibition to restore acute cardiac modulation by sildenafil - PubMed. [Link]

  • The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension. [Link]

  • Molecular patterns of the NO-sGC-cGMP pathway in progressive and regressive liver fibrosis models - ResearchGate. [Link]

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Comparative

HMR 1766 (Ataciguat): Selectivity Profile &amp; Technical Guide

This guide provides an in-depth technical analysis of the selectivity profile of HMR 1766 (Ataciguat), specifically designed for researchers and drug development professionals. Executive Summary: The "Oxidized-State" Spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of HMR 1766 (Ataciguat), specifically designed for researchers and drug development professionals.

Executive Summary: The "Oxidized-State" Specialist

HMR 1766 (Ataciguat) represents a distinct class of pharmacological agents known as soluble Guanylate Cyclase (sGC) Activators . Unlike sGC stimulators (e.g., Riociguat) or Nitric Oxide (NO) donors, which require a reduced, heme-containing enzyme to function, HMR 1766 exhibits a unique selectivity profile: it preferentially targets and activates oxidized (Fe³⁺) or heme-free (apo) sGC.

This selectivity makes HMR 1766 a critical tool for researching pathological states (e.g., heart failure, oxidative stress) where the sGC heme moiety is oxidized or lost, rendering the enzyme unresponsive to endogenous NO and standard therapies.

Mechanistic Distinction: Activator vs. Stimulator

To understand the selectivity of HMR 1766, one must distinguish between the two modes of sGC modulation.

  • sGC Stimulators (e.g., Riociguat): Bind to the reduced heme-containing enzyme. They synergize with NO but lose efficacy if the heme is oxidized or lost.

  • sGC Activators (e.g., HMR 1766): Bind to the heme pocket only when the heme is absent or displaced/oxidized. They mimic the heme group, restoring catalytic activity in "broken" enzymes.

Pathway Visualization: The Selectivity Fork

The following diagram illustrates the divergent signaling pathways and the specific intervention point of HMR 1766.

G NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme Fe2+) [Physiological State] NO->sGC_Red Activates sGC_Ox sGC (Oxidized Fe3+ / Heme-free) [Pathological State] sGC_Red->sGC_Ox Oxidative Stress (ROS) (ODQ, H2O2) cGMP cGMP Production sGC_Red->cGMP sGC_Ox->cGMP Riociguat Riociguat (Stimulator) Riociguat->sGC_Red Synergizes with NO Riociguat->sGC_Ox Ineffective HMR1766 HMR 1766 (Activator) HMR1766->sGC_Red Weak/Additive HMR1766->sGC_Ox High Potency Activation (Restores Function) Vasodilation Vasodilation / Anti-fibrotic cGMP->Vasodilation

Caption: Differential activation of sGC states. HMR 1766 bypasses the requirement for reduced heme, restoring function in oxidized enzymes.

Comparative Selectivity Profile

A. Selectivity Against sGC Redox States

The defining feature of HMR 1766 is its "reverse selectivity" compared to classical NO donors.

ParameterHMR 1766 (Activator) Riociguat (Stimulator) NO Donors (SNP)
Target Subpopulation Oxidized (Fe³⁺) or Heme-free sGCReduced (Fe²⁺) sGCReduced (Fe²⁺) sGC
Effect of ODQ (Oxidant) Potentiated (>2-fold increase) InhibitedAbolished
Effect of Heme Removal Maintained / Enhanced AbolishedAbolished
EC₅₀ (Purified Enzyme) 0.5 – 10 µM (Oxidized State)~0.1 – 1 µM (Reduced State)N/A
Binding Site Heme Pocket (mimics heme)Regulatory Domain (distinct from heme)Heme Iron (Fe²⁺)
B. Isoform Selectivity (Off-Target Analysis)

HMR 1766 is highly specific for the soluble isoform of guanylate cyclase. It shows negligible activity against particulate guanylate cyclases (pGCs) and adenylate cyclases.

Target EnzymeHMR 1766 ActivityPhysiological Role
sGC (α1β1, α2β1) High Agonist NO receptor; Vasodilation
pGC-A (NPR-A) No ActivationANP/BNP receptor; Blood volume control
pGC-B (NPR-B) No ActivationCNP receptor; Bone growth
Adenylate Cyclase No ActivationcAMP production; GPCR signaling
PDE5 No InhibitioncGMP degradation

Technical Insight: The structural requirement for HMR 1766 activation involves the amino-terminal region of the β1 subunit of sGC.[1][2] Since particulate GCs (NPR-A/B) lack this specific regulatory domain homology, they are structurally incompatible with anthranilic acid-based activators like HMR 1766.

Experimental Protocols for Validation

To rigorously verify the selectivity profile of HMR 1766 in your own laboratory, use the following self-validating protocols.

Protocol A: The "Oxidative Switch" Assay (Cell-Based)

Objective: To demonstrate HMR 1766's unique ability to activate oxidized sGC, distinguishing it from NO donors.

Materials:

  • Cell Line: CHO-K1 or RFL-6 (high endogenous sGC) or transfected COS-7.

  • Reagents: HMR 1766 (1–10 µM), SNP (100 µM), ODQ (10–50 µM, sGC oxidant), IBMX (0.5 mM).

Workflow:

  • Seeding: Plate cells in 24-well plates (10⁵ cells/well). Incubate 24h.

  • Pre-treatment (The Switch):

    • Group A (Control): Buffer only.

    • Group B (Oxidized): Treat with ODQ (10 µM) for 20 min. This oxidizes the sGC heme, rendering it NO-insensitive.[3][4]

  • Stimulation:

    • Add IBMX (prevents cGMP degradation) to all wells.

    • Treat sub-groups with HMR 1766 or SNP for 10–15 min.

  • Lysis & Detection: Stop reaction with 0.1M HCl. Measure intracellular cGMP via ELISA/FRET.

Expected Results (Validation Criteria):

  • SNP + ODQ: >90% loss of activity compared to SNP alone (Validates oxidation).

  • HMR 1766 + ODQ: Activity should be equal to or higher than HMR 1766 alone (Validates oxidative selectivity).

Protocol B: In Vitro Enzyme Selectivity (Purified Protein)

Objective: To quantify EC50 and confirm heme-independence.

Workflow Diagram:

Protocol Step1 Purified sGC Enzyme (Bovine Lung / Recombinant) Step2 Heme Removal (Treat w/ 0.5% Tween-20) Step1->Step2 Create Apo-Enzyme Step3 Reaction Mix [alpha-32P]-GTP + Mg2+ Step2->Step3 Step4 Add HMR 1766 (0.1 - 100 µM) Step3->Step4 Step5 Measure cGMP (Scintillation / Immunoassay) Step4->Step5

Caption: Workflow for assessing heme-independent activation of sGC.

Step-by-Step:

  • Enzyme Prep: Obtain purified sGC. Divide into two aliquots.

    • Aliquot 1 (Holo): Untreated.

    • Aliquot 2 (Apo): Incubate with 0.5% Tween-20 for 5 min at 37°C to strip the heme moiety.

  • Reaction: Incubate both aliquots with reaction buffer (50 mM TEA, 2 mM MgCl₂, 0.1 mM GTP, 0.5 mM IBMX) and varying concentrations of HMR 1766.

  • Quantification: Measure cGMP formation rate (pmol/mg/min).

  • Analysis: Plot log(concentration) vs. Response.

    • Result: HMR 1766 will show full efficacy in Aliquot 2 (Apo), whereas NO donors (SNP) will show zero activity in Aliquot 2.

References

  • Schindler, U. et al. (2006). "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology.

  • Stasch, J.P. et al. (2006). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation.

  • Evgenov, O.V. et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery.

  • Follmann, M. et al. (2013). "Soluble guanylate cyclase stimulators and activators." Handbook of Experimental Pharmacology.

Sources

Validation

Benchmarking Ataciguat Sodium Potency in Heme-Free sGC Assays

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Heme-Free Niche In the landscape of nitric oxide (NO) signaling, Soluble Guanylate Cycla...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Heme-Free Niche

In the landscape of nitric oxide (NO) signaling, Soluble Guanylate Cyclase (sGC) is the primary transducer.[1][2] However, under conditions of high oxidative stress (e.g., heart failure, atherosclerosis, diabetes), the sGC heme moiety is oxidized from ferrous (Fe²⁺) to ferric (Fe³⁺), often leading to heme loss and the formation of apo-sGC .

Standard NO donors and sGC Stimulators (e.g., Riociguat) require a reduced heme group to function.[3] They become ineffective in this pathological "heme-free" state.

Ataciguat sodium (HMR 1766) represents a distinct class of sGC Activators .[4][5] These compounds are designed specifically to target the oxidized or heme-free enzyme, restoring cGMP signaling when the natural pathway is broken. This guide benchmarks Ataciguat against its primary alternative, Cinaciguat (BAY 58-2667), and details the specific protocols required to validate its potency in heme-free assays.

Mechanism of Action: Activators vs. Stimulators[6][7]

To properly design an assay for Ataciguat, one must understand that it binds to the empty heme pocket of apo-sGC, mimicking the prosthetic group and inducing a conformational change that activates the catalytic domain.

Signaling Pathway Diagram

sGC_Activation_Pathways NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme Fe2+) [Physiological State] NO->sGC_Red Activates sGC_Ox sGC (Oxidized/Heme-Free) [Pathological State] sGC_Red->sGC_Ox Oxidative Stress / ODQ cGMP cGMP Production sGC_Red->cGMP High Output sGC_Ox->cGMP Restored Output (via Activators) Stimulators sGC Stimulators (e.g., Riociguat) Stimulators->sGC_Red Synergizes w/ NO Activators sGC Activators (Ataciguat, Cinaciguat) Activators->sGC_Ox Binds Heme Pocket ODQ ODQ (Oxidizing Agent) ODQ->sGC_Red Forces Oxidation

Figure 1: Mechanistic divergence of sGC ligands. Note that Ataciguat targets the pathological (oxidized) state, whereas Riociguat requires the physiological (reduced) state.

Benchmarking Performance

When selecting a compound for heme-free assays, researchers typically choose between Ataciguat (HMR 1766) and Cinaciguat (BAY 58-2667). While Cinaciguat is significantly more potent, Ataciguat offers a distinct profile often used to study tolerance resistance and specific tissue responses without the extreme binding affinity of Cinaciguat.

Comparative Potency Table
FeatureAtaciguat Sodium (HMR 1766) Cinaciguat (BAY 58-2667) Riociguat (BAY 63-2521)
Class sGC ActivatorsGC ActivatorsGC Stimulator
Primary Target Oxidized (Fe³⁺) / Apo-sGCOxidized (Fe³⁺) / Apo-sGCReduced (Fe²⁺) sGC
Heme Requirement Independent (Heme-mimetic)Independent (Heme-mimetic)Dependent (Requires Heme)
EC50 (Purified Enzyme) 0.5 – 1.8 µM [1, 2]1 – 10 nM [3]N/A (Inactive in heme-free)
EC50 (Vascular Tissue) 1 – 10 µM [1]< 100 nM [3]N/A (in oxidized tissue)
Fold Activation ~50–90 fold (in oxidized state)>100 foldInactive in oxidized state
ODQ Effect Potentiation (Curve shifts left)Potentiation (Strong shift)Inhibition (Loss of efficacy)
Solubility Moderate (DMSO/Saline)High (DMSO), Low (Aqueous)Moderate

Key Insight: Use Cinaciguat if you require maximal potency in the nanomolar range. Use Ataciguat if you need a micromolar tool compound to study dose-dependent restoration of signaling without the "all-or-nothing" saturation often seen with high-affinity binders like Cinaciguat in certain preparations.

Experimental Protocol: The "ODQ Challenge"

To validate Ataciguat's potency, you cannot simply add it to wild-type cells; you must induce the heme-free state. The gold standard method uses ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) to oxidize the sGC heme, rendering it unresponsive to NO but highly responsive to Ataciguat.

Protocol Workflow Diagram

Assay_Workflow Step1 1. Cell/Enzyme Prep (e.g., Smooth Muscle Cells) Step2 2. Induce Heme Loss Pre-treat with ODQ (10-50 µM) (15-30 mins) Step1->Step2 Oxidation Step3 3. Compound Treatment Add Ataciguat (0.1 - 100 µM) Step2->Step3 Heme-Free State Step4 4. Stimulation Incubate 10-20 mins Step3->Step4 Step5 5. Lysis & Detection cGMP EIA / ELISA Step4->Step5

Figure 2: The "ODQ Challenge" workflow. Step 2 is critical: ODQ oxidizes the heme, creating the substrate Ataciguat requires.

Detailed Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Ataciguat Sodium: Dissolve in DMSO to 10-100 mM. For aqueous working solutions, dilute into buffer immediately before use. Note: Ataciguat sodium is more soluble than the free acid.

  • ODQ: Dissolve in DMSO to 10 mM. Protect from light (light-sensitive).

2. The "ODQ Shift" Validation (Self-Validating System): A valid sGC activator assay must include three arms to prove mechanism:

  • Arm A (Control): Buffer only.

  • Arm B (NO Donor Control): Treat with SNP (100 µM).

  • Arm C (Activator): Treat with Ataciguat (10 µM).[3]

Run these arms under two conditions:

  • Condition 1: Basal (No ODQ).

    • Expected Result: SNP induces high cGMP. Ataciguat induces moderate cGMP (acting on the small pool of naturally oxidized sGC).

  • Condition 2: Oxidized (Pre-treat with 10-50 µM ODQ for 30 min).

    • Expected Result:SNP response is abolished (validates heme oxidation). Ataciguat response is potentiated (validates activator mechanism).

3. cGMP Detection:

  • Terminate reaction with 0.1 M HCl (or specific lysis buffer for your kit).

  • Measure intracellular cGMP using a competitive ELISA or EIA kit.

  • Data Analysis: Plot Log[Concentration] vs. Response. Calculate EC50.[6][7]

    • Success Criteria: Ataciguat EC50 should be ~1 µM. Emax should be comparable to or higher than the SNP response in non-oxidized cells [1, 4].

Technical Considerations & Troubleshooting
  • Solubility: Ataciguat sodium is generally soluble in DMSO (>90 mg/mL). In aqueous buffers (PBS), solubility drops. If precipitation occurs at high concentrations (>100 µM), add a co-solvent like 0.1% Tween-80 or ensure the pH is neutral/slightly alkaline [5].

  • Heme-Free vs. Oxidized: While ODQ oxidizes the heme (Fe³⁺), true "heme-free" (apo) enzyme can be generated by using Tween-20 (0.5-2%) followed by ion-exchange chromatography to strip the heme entirely [2]. Ataciguat activates both forms, but the ODQ method is preferred for cellular assays as it is less invasive than detergent stripping.

  • Synergy: Unlike Riociguat, Ataciguat does not synergize with NO donors in healthy cells. In fact, NO may compete for the heme pocket if the heme is not fully oxidized/removed. Ensure NO donors are washed out or not present when testing pure activator potency.

References
  • Schindler, U., et al. (2006).[3] "Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase." Molecular Pharmacology, 69(4), 1260-1268. Link

  • Fritz, B.G., et al. (2011).[8] "Biochemical characterization of the heme-free soluble guanylyl cyclase." Biochemistry, 50(26), 5813-5823. Link

  • Stasch, J.P., et al. (2006).[8] "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation, 116(9), 2552-2561. Link

  • Zhou, Z., et al. (2008).[9] "Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress." American Journal of Physiology-Heart and Circulatory Physiology, 295(4), H1763-H1771. Link[3]

  • MedChemExpress. "Ataciguat (HMR-1766) Product Information & Solubility." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ataciguat sodium

Executive Summary: The Pharmacological Hazard As researchers, we often treat "research grade" compounds with a lower threshold of caution than industrial chemicals. With Ataciguat sodium (HMR 1766) , this complacency is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacological Hazard

As researchers, we often treat "research grade" compounds with a lower threshold of caution than industrial chemicals. With Ataciguat sodium (HMR 1766) , this complacency is a specific liability.[1]

Ataciguat is not merely a chemical irritant; it is a potent soluble guanylate cyclase (sGC) activator .[1][2] Its mechanism of action is designed to induce systemic vasodilation independent of nitric oxide (NO).[3]

The Core Risk: Accidental systemic absorption—via inhalation of dust or transdermal transport via DMSO—can trigger rapid, significant hypotension (low blood pressure) and reflex tachycardia.

This guide moves beyond generic "wear gloves" advice. It establishes a containment protocol designed to isolate the pharmacological activity of the drug from your physiology.

Hazard Profiling & Risk Assessment

We utilize Control Banding principles here because specific occupational exposure limits (OELs) are rarely established for investigational compounds.[1]

ParameterCharacteristicOperational Implication
Physical State Solid Powder (Hygroscopic)High risk of aerosolization during weighing.[1] Static charge can scatter particles.[1]
Solubility Soluble in DMSO (>95 mg/mL)CRITICAL: DMSO is a permeation enhancer.[1] It will carry Ataciguat through intact skin and nitrile gloves if not managed.[1]
Mechanism sGC Activation (NO-independent)Bioactive at micromolar concentrations.[1][3] Systemic effects are immediate upon absorption.[1]
Stability Light/Moisture SensitiveRequires rapid handling; do not leave open on the bench.

Personal Protective Equipment (PPE) Matrix

The following PPE protocol is non-negotiable. It relies on the "Barrier Redundancy" principle.

Tier 1: Standard Handling (Stock Preparation < 100 mg)[1]
  • Respiratory: Work must be performed inside a certified Chemical Fume Hood.[1] If a hood is unavailable, a P100 half-face respirator is required (N95 is insufficient for ultrafine pharmacological dusts).[1]

  • Hand Protection (The "Double-Shell" Method):

    • Inner Layer: 4 mil Nitrile (inspection layer).[1]

    • Outer Layer: 5-8 mil Nitrile (sacrificial layer).[1]

    • Logic: If DMSO splashes on the outer glove, strip it immediately. The inner glove protects you during the doffing process.

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses allow powder entry from the sides.

  • Body: Tyvek® lab coat or standard cotton coat with disposable sleeve covers (to bridge the glove-cuff gap).[1]

Tier 2: High Quantity / Animal Dosing (> 100 mg or Syringe Work)[1]
  • Add: Face shield over goggles (precaution against syringe back-spray).[1]

  • Add: Chemotherapy-rated gown (closed front) if handling high-concentration DMSO stocks.[1]

Operational Workflow: From Vial to Solution

This workflow is designed to minimize static dispersal and solvent transport .[1]

Step 1: Receiving & Acclimatization
  • Cold Chain: Ataciguat arrives at ambient temp but must be stored at -20°C .[1]

  • The "Sweat" Rule: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis and making the powder "sticky" and hard to weigh accurately.

Step 2: The Weighing Protocol (Static Control)
  • Location: Chemical Fume Hood.[1][4][5]

  • Anti-Static: Use an anti-static gun or polonium strip near the balance.

  • Technique: Do not use a spatula directly in the stock vial. Tap powder gently into a pre-weighed vessel.[1]

  • Decontamination: Wipe the exterior of the stock vial with a dry Kimwipe before returning to storage.

Step 3: Solubilization (The Danger Zone)
  • Solvent: DMSO is the standard primary solvent.

  • The Protocol:

    • Add DMSO to the powder (not powder to DMSO) to prevent "puffing."

    • Vortexing: Ensure the tube is capped tightly. Vortex in short bursts.

    • Sonication: If required (often needed for >10mM stocks), use a water bath sonicator.[1]

      • Safety Note: Sonicators generate heat.[1] Ataciguat is heat-sensitive.[1] Add ice to the bath to maintain ambient temperature.

Step 4: Dilution for In Vivo Use
  • Precipitation Risk: Ataciguat precipitates easily in aqueous buffers (PBS/Saline).[1]

  • Sequence:

    • Dissolve in 100% DMSO (Stock).[1][6]

    • Add co-solvents (e.g., 40% PEG300, 5% Tween 80) before adding the aqueous phase.[1]

    • Add Saline/Water last and slowly.[1]

    • Why? Adding saline directly to DMSO stock causes immediate "crashing out" of the compound.

Visualizing the Safety Lifecycle

The following diagram illustrates the containment hierarchy and decision points for handling Ataciguat.

AtaciguatSafety Receiving Receiving: Vial Inspection Storage Storage: -20°C (Desiccated) Receiving->Storage Equilibration Equilibration: 30 mins to Room Temp Storage->Equilibration Prior to Use Weighing Weighing: Fume Hood + Anti-Static Equilibration->Weighing Prevent Moisture Solubilization Solubilization: DMSO (Double Gloves) Weighing->Solubilization Contain Powder Dilution Dilution: Add Co-solvents -> Then Saline Solubilization->Dilution Prevent Precip. Waste Disposal: Incineration (No Drain) Solubilization->Waste Spill Cleanup Dilution->Waste Post-Exp

Figure 1: Operational lifecycle for Ataciguat sodium, emphasizing the critical equilibration step to prevent moisture damage and the specific order of operations for solubilization.[3]

Emergency Response & Disposal

Spill Cleanup (Powder)[1]
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double nitrile gloves, N95/P100, goggles.[1]

  • Cover: Lay a damp paper towel (water-moistened) over the powder to prevent aerosolization.[1] Do not sweep dry powder.[1]

  • Wipe: Wipe up the slurry and place in a sealed hazardous waste bag.

Spill Cleanup (DMSO Solution)
  • Alert: "Solvent Spill - Do Not Touch."

  • Absorb: Use vermiculite or absorbent pads.[1]

  • Disposal: Do not use standard trash. DMSO solutions can dissolve standard bin liners.[1] Use a rigid HDPE waste container.

Disposal Compliance
  • Classification: Chemical Waste (Incineration).[1]

  • Labeling: Must be labeled "Contains Ataciguat Sodium - sGC Activator - Potent Vasodilator."[1]

  • Prohibition: Never dispose of down the drain.

References

  • Stasch, J. P., et al. (2002).[1] Pharmacological actions of HMR 1766, a novel nitric oxide-independent activator of soluble guanylate cyclase.[1][3] British Journal of Pharmacology.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1] Ataciguat Sodium - Compound Summary.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

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